1-(4-Methylphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIHYIJKKUWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862145 | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
536-50-5, 5788-09-0 | |
| Record name | 1-(4-Methylphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,alpha-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, .alpha.,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-P-TOLYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-1-(4-Methylphenyl)ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical properties of 1-(4-Methylphenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylphenyl)ethanol
Introduction: Defining this compound
This compound, also known by synonyms such as p-tolylmethylcarbinol and α,4-dimethylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O.[1][2][3] It is structurally characterized by an ethanol backbone where one hydrogen of the methyl group is substituted by a p-tolyl (4-methylphenyl) group. This compound is a clear, colorless liquid at room temperature and possesses a distinctive sweet, floral odor, sometimes described as reminiscent of menthol or hawthorn.[1][3][4][5]
Its versatile properties make it a valuable molecule in various industries. It is utilized as a fragrance component in perfumes and cosmetics, a flavoring agent in food products, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][6] The presence of both a hydroxyl group and an aromatic ring imparts a balance of polarity and non-polarity, influencing its solubility, reactivity, and analytical behavior. This guide provides a comprehensive exploration of its core physicochemical properties and the methodologies for their precise characterization, offering a foundational understanding for researchers and drug development professionals.
Core Physicochemical Properties: A Quantitative Overview
For efficient reference, the fundamental physicochemical properties of this compound are summarized below. These values are critical for predicting the compound's behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| CAS Number | 536-50-5 | [1][7] |
| Molecular Formula | C₉H₁₂O | [1][2][8] |
| Molecular Weight | 136.19 g/mol | [1][2][8] |
| Appearance | Clear, colorless liquid | [2][3][7] |
| Boiling Point | 218-220 °C (at 760 mmHg) | [1][6][8] |
| Melting Point | ~2.8 °C | [9] |
| Density | 0.987 g/mL (at 20 °C) | [1][6][8] |
| Refractive Index (n²⁰/D) | 1.523 - 1.524 | [6][10] |
| Flash Point | 102-107 °C | [1][6][8] |
| Water Solubility | Slightly soluble / miscible | [1][6][11][12] |
| pKa (Predicted) | ~14.56 | [1][10] |
| LogP (Octanol/Water) | ~1.84 | [1][10] |
Detailed Physicochemical Characterization
A deeper understanding of a compound's properties goes beyond numerical values. This section explains the causality behind the observed characteristics of this compound.
Physical State and Organoleptic Properties
The compound exists as a liquid under standard conditions, a direct consequence of its relatively low melting point and the intermolecular forces at play, primarily hydrogen bonding from the hydroxyl group and van der Waals forces from the aromatic ring. Its distinct floral and sweet odor makes it a common ingredient in the fragrance industry.[5]
Solubility Profile
The principle of "like dissolves like" governs solubility. This compound presents a dual nature; the polar hydroxyl (-OH) group can form hydrogen bonds with polar solvents like water, while the nonpolar tolyl group interacts favorably with nonpolar organic solvents. This results in its classification as "slightly soluble" in water.[1][6][11] For applications in drug development, this limited aqueous solubility might necessitate formulation strategies to enhance bioavailability. It is expected to be freely soluble in common organic solvents such as ethanol, methanol, and acetone.
Thermal and Optical Properties
The high boiling point (218-220 °C) is indicative of strong intermolecular hydrogen bonds that require significant energy to overcome.[1][8] The flash point of over 100 °C suggests it is not highly flammable under standard laboratory conditions.[1][6] The refractive index is a precise physical constant used as a reliable indicator of purity. A measured value outside the specified range of 1.523-1.524 at 20 °C could signify the presence of impurities.[6]
Analytical Characterization: Protocols and Rationale
To ensure identity, purity, and quality, a multi-faceted analytical approach is required. The protocols described below are designed to be self-validating, where the results from each technique corroborate one another, providing a high degree of confidence in the material's integrity.
Purity Assessment by Gas Chromatography (GC)
Expertise & Rationale: Gas chromatography is the premier technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound's boiling point is well within the operational range of standard GC systems. A Flame Ionization Detector (FID) is chosen for its high sensitivity to hydrocarbons and its robust, linear response over a wide concentration range, making it ideal for quantifying impurities.
Experimental Protocol: GC-FID Analysis
-
Instrument Preparation: Equip a gas chromatograph with a nonpolar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) and an FID.
-
Carrier Gas: Use high-purity helium or hydrogen with a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This gradient ensures separation of more volatile starting materials from the main analyte and less volatile byproducts.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1) to avoid column overloading.
-
Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). An assay of ≥96-97% is typical for commercial grades.[2][7]
Workflow Diagram: GC Purity Analysis
Structural Elucidation by Spectroscopy
Spectroscopic techniques provide an unambiguous fingerprint of the molecular structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is unparalleled for structural confirmation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The expected spectrum is directly predictable from the structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Data Interpretation (Expected Signals for ¹H NMR):
-
~7.1-7.3 ppm: Two sets of doublets, integrating to 2H each, characteristic of a para-substituted benzene ring.
-
~4.8-5.0 ppm: A quartet, integrating to 1H, corresponding to the methine proton (-CH) coupled to the adjacent methyl group.
-
~2.3 ppm: A singlet, integrating to 3H, from the tolyl methyl group (-CH₃).
-
~1.5 ppm: A doublet, integrating to 3H, from the methyl group adjacent to the chiral center, coupled to the methine proton.
-
Variable (e.g., 1.8-2.5 ppm): A broad singlet, integrating to 1H, for the hydroxyl proton (-OH). Its chemical shift is concentration and temperature-dependent.
-
2. Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. The presence of a hydroxyl group and an aromatic ring will produce strong, characteristic absorption bands.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Apply a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Interpretation (Expected Absorption Bands):
-
~3300-3400 cm⁻¹ (Broad): Strong O-H stretching vibration, confirming the alcohol functional group.
-
~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching.
-
~2850-2970 cm⁻¹ (Medium-Strong): Aliphatic C-H stretching from the methyl and methine groups.
-
~1600 and ~1515 cm⁻¹ (Sharp): C=C stretching vibrations within the aromatic ring.
-
~1000-1200 cm⁻¹ (Strong): C-O stretching vibration.
-
Logical Relationship Diagram: Structure to Spectra
Safety, Handling, and Storage
Professional diligence requires adherence to strict safety protocols when handling any chemical substance.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Ensure work is conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[13][15]
-
Storage: The compound is stable under normal conditions.[13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[1][13][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to exothermic reactions.[6][13]
Conclusion
This compound is a compound with well-defined physicochemical properties that are crucial to its application in research and industry. Its characterization relies on a synergistic combination of physical measurements and robust analytical techniques like chromatography and spectroscopy. The methodologies outlined in this guide provide a validated framework for confirming the identity, purity, and quality of this versatile molecule, ensuring its reliable performance in drug discovery, synthesis, and formulation development.
References
- 1. This compound | 536-50-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound CAS#: 536-50-5 [m.chemicalbook.com]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 9. chem-casts.com [chem-casts.com]
- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 11. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]
- 12. This compound, 97% | Fisher Scientific [fishersci.ca]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. echemi.com [echemi.com]
A Comprehensive Technical Guide to 1-(4-Methylphenyl)ethanol for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 1-(4-Methylphenyl)ethanol, a versatile secondary alcohol with significant applications in the pharmaceutical, fragrance, and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical and physical properties, synthesis methodologies, spectroscopic characterization, key applications, and safety protocols.
Core Chemical Identity and Properties
This compound, also known by synonyms such as p-tolylethanol and methyl-p-tolylcarbinol, is an aromatic alcohol. Its core structure consists of an ethanol backbone substituted with a p-tolyl (4-methylphenyl) group. This structure gives rise to a chiral center at the carbinol carbon, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.
Key Identifiers and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 536-50-5 | [1][2] |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Sweet, floral, reminiscent of hawthorn and menthol | [1] |
| Boiling Point | 218-222 °C | [1] |
| Density | 0.987 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.524 | [1] |
| Flash Point | 102 °C | [1] |
| Water Solubility | Slightly miscible | [3][4] |
| pKa | 14.56 ± 0.20 (Predicted) | [1] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is primarily achieved through two well-established routes: the reduction of 4'-methylacetophenone and the Grignard reaction. The choice of method is often dictated by the desired scale, yield, and, critically, the requirement for stereochemical control.
Workflow for Synthesis Methodologies
References
An In-depth Technical Guide to the Natural Occurrence and Analysis of 1-(4-Methylphenyl)ethanol in Essential Oils
Abstract
1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an aromatic secondary alcohol that contributes to the subtle fragrance profiles of various essential oils. While not typically a major constituent, its presence is significant in the chemical fingerprinting of certain botanicals, particularly within the Zingiberaceae family. This guide provides a comprehensive technical overview of this compound, covering its natural sources, biosynthetic origins, detailed analytical protocols for its quantification, and an exploration of its potential biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this specific secondary metabolite.
Introduction: The Significance of this compound
This compound (C₉H₁₂O) is a secondary aromatic alcohol characterized by a p-tolyl group attached to an ethanol backbone[1]. Its organoleptic properties are described as sweet, floral, and nutty, reminiscent of hawthorn, making it a valuable, albeit often minor, component in the essential oils of certain plants[1]. Beyond its contribution to aroma, this compound serves as a chiral building block and an intermediate in the synthesis of more complex molecules, including pharmaceuticals and biodegradable polymers[2]. Understanding its natural occurrence and concentration is crucial for the quality control of essential oils and for exploring its potential chemotaxonomic significance. This guide will delve into the scientific underpinnings of this compound's presence in nature and the methodologies required for its rigorous study.
Natural Occurrence and Distribution
The presence of this compound has been reported primarily in the essential oils of the Zingiberaceae (ginger) family . Specifically, it is a known constituent of the essential oil derived from the rhizomes of Curcuma longa L. (turmeric) and related species[1]. While comprehensive quantitative data across a wide range of essential oils is limited, its consistent, albeit minor, presence in certain Curcuma chemotypes suggests a specific, genetically determined biosynthetic capacity. The levorotatory form, (S)-(-)-1-(4-Methylphenyl)ethanol, is likely the predominant enantiomer found in nature[1][3].
Table 1: Reported Natural Sources of this compound
| Plant Species | Family | Plant Part | Reported Presence |
| Curcuma longa L. | Zingiberaceae | Rhizome | Constituent of essential oil[1] |
| Curcuma species (related) | Zingiberaceae | Rhizome | Component of essential oil[1] |
| Nicotiana tabacum | Solanaceae | - | Reported presence[4] |
Note: Quantitative concentrations are not consistently reported in the literature, indicating that this compound is typically a minor component.
Biosynthesis of this compound in Plants
The biosynthesis of aromatic compounds in plants predominantly proceeds via the shikimate pathway . This pathway converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which in turn serve as the building blocks for a vast array of secondary metabolites, including this compound.
While the precise enzymatic steps leading to this compound have not been fully elucidated for this specific molecule, a plausible pathway can be proposed based on the known biosynthesis of structurally related monoterpenes like p-cymene. The biosynthesis likely begins with geranyl diphosphate (GDP), a key intermediate in the terpenoid pathway.
Proposed Biosynthetic Pathway:
-
Cyclization: Geranyl diphosphate (GDP) is cyclized by a terpene synthase to form a monoterpene hydrocarbon, likely γ-terpinene.
-
Aromatization: A series of oxidation and dehydration steps, potentially catalyzed by cytochrome P450 monooxygenases and dehydrogenases, converts γ-terpinene into the aromatic compound p-cymene.
-
Side-Chain Modification: The isopropyl group of p-cymene undergoes enzymatic modification. This could involve an initial hydroxylation followed by a rearrangement or a direct oxidation to form a ketone intermediate.
-
Reduction: The resulting ketone (4-methylacetophenone) is then reduced by a reductase enzyme to yield the secondary alcohol, this compound.
The diagram below illustrates this proposed biosynthetic logic.
Caption: Proposed biosynthetic pathway of this compound.
Analytical Methodologies for Quantification
The gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils is Gas Chromatography-Mass Spectrometry (GC-MS) . The following section provides a detailed protocol for the quantification of this compound.
Experimental Workflow
The overall workflow involves sample preparation, GC-MS analysis, and data processing for quantification. This process ensures accuracy and reproducibility.
References
Spectroscopic data (NMR, IR, MS) of 1-(4-Methylphenyl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Methylphenyl)ethanol (also known as 1-(p-tolyl)ethanol), a key aromatic alcohol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that unequivocally confirm its molecular structure. By integrating detailed experimental protocols, in-depth spectral interpretation, and field-proven insights, this guide serves as an authoritative reference for the characterization of this compound.
Introduction: The Molecular Blueprint
This compound is a secondary alcohol and a member of the toluene family.[1][2] Its structure, featuring a chiral center at the benzylic carbon, makes it a valuable building block in organic synthesis. Accurate structural elucidation is paramount for its application, and spectroscopic techniques provide the necessary tools for this confirmation. This guide will systematically break down the data from ¹H NMR, ¹³C NMR, IR, and MS to create a complete spectroscopic profile of the molecule.
Below is a diagram illustrating the chemical structure of this compound, with key atoms numbered for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer is used.
-
Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation:
The ¹H NMR spectrum of this compound exhibits five distinct signals, which are summarized and assigned in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.26 | d | 2H | Ar-H (ortho to -CH(OH)CH₃) |
| 7.15 | d | 2H | Ar-H (meta to -CH(OH)CH₃) |
| 4.87 | q | 1H | -CH (OH)CH₃ |
| 2.34 | s | 3H | Ar-CH ₃ |
| 1.47 | d | 3H | -CH(OH)CH ₃ |
-
Aromatic Protons (7.26 and 7.15 ppm): The two doublets in the aromatic region are characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating alkyl group are slightly shielded compared to those in benzene, while the protons meta are even more so. The observed splitting pattern (two doublets) confirms this para-substitution.
-
Benzylic Proton (4.87 ppm): The quartet at 4.87 ppm is assigned to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
-
Aromatic Methyl Protons (2.34 ppm): The singlet at 2.34 ppm, integrating to three protons, is characteristic of the methyl group attached directly to the aromatic ring (Ar-CH₃). It is a singlet because there are no adjacent protons to couple with.
-
Aliphatic Methyl Protons (1.47 ppm): The doublet at 1.47 ppm, integrating to three protons, is assigned to the methyl group adjacent to the benzylic carbon (-CH(OH)CH₃). It is split into a doublet by the single neighboring benzylic proton (n+1 rule, 1+1=2).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis is used.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.
-
Acquisition: A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.[3]
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | C -CH(OH)CH₃ (aromatic quaternary) |
| 137.0 | C -CH₃ (aromatic quaternary) |
| 129.1 | C H (aromatic, meta) |
| 125.3 | C H (aromatic, ortho) |
| 70.3 | -C H(OH)CH₃ |
| 25.1 | -CH(OH)C H₃ |
| 21.1 | Ar-C H₃ |
-
Aromatic Carbons (125-143 ppm): Four signals appear in the aromatic region. The two downfield signals at 142.5 and 137.0 ppm are assigned to the quaternary carbons (C-1 and C-4), which are deshielded and do not show up in a DEPT-135 experiment. The signals at 129.1 and 125.3 ppm are assigned to the protonated aromatic carbons.[4]
-
Benzylic Carbon (70.3 ppm): The signal at 70.3 ppm is characteristic of a carbon atom attached to a hydroxyl group, specifically a secondary alcohol.
-
Methyl Carbons (25.1 and 21.1 ppm): The two upfield signals are assigned to the two methyl groups. The signal at 25.1 ppm corresponds to the methyl group of the ethanol moiety, while the signal at 21.1 ppm is assigned to the tolyl methyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
Data Interpretation:
The IR spectrum of this compound displays several characteristic absorption bands.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3370 (broad) | O-H stretch | Alcohol (-OH) |
| ~3020-2850 | C-H stretch | sp³ and sp² C-H |
| ~1610, 1515 | C=C stretch | Aromatic ring |
| ~1100 | C-O stretch | Secondary alcohol |
| ~815 | C-H bend | 1,4-disubstituted (para) aromatic |
-
O-H Stretch (~3370 cm⁻¹): The most prominent feature is the broad, strong absorption band in the region of 3600-3200 cm⁻¹, which is definitive for the O-H stretching vibration of an alcohol. The broadness is due to intermolecular hydrogen bonding.
-
C-H Stretches (~3020-2850 cm⁻¹): The peaks just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring (sp² carbons), while the peaks just below 3000 cm⁻¹ are from the C-H stretching of the methyl and methine groups (sp³ carbons).
-
C=C Stretches (~1610, 1515 cm⁻¹): The absorptions in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic ring.
-
C-O Stretch (~1100 cm⁻¹): The strong absorption around 1100 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.
-
C-H Bend (~815 cm⁻¹): The strong out-of-plane C-H bending vibration around 815 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to piece together its structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Data Interpretation:
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][7]
| m/z | Proposed Fragment | Identity |
| 136 | [C₉H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [M - CH₃]⁺ | Loss of a methyl group |
| 93 | [C₇H₉]⁺ | Loss of CH₃CHO |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
-
Molecular Ion (m/z 136): The peak at m/z 136 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 136.19 g/mol .[1]
-
Loss of Methyl (m/z 121): The most intense peak in the spectrum (the base peak) is at m/z 121. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable, resonance-stabilized oxonium ion. This is a characteristic fragmentation (alpha-cleavage) for secondary alcohols.
-
Other Fragments: The peak at m/z 91 is the classic tropylium ion, a common fragment for toluene-containing compounds. The peak at m/z 43 corresponds to the [CH₃CO]⁺ fragment.
The fragmentation pathway can be visualized as follows:
Caption: Key fragmentation pathways of this compound in EI-MS.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and unambiguous confirmation of the structure of this compound. The NMR spectra precisely map the proton and carbon framework, IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a reliable benchmark for the identification and quality control of this important chemical compound in research and industrial applications.
References
- 1. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]
- 3. This compound(536-50-5) 13C NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. This compound(536-50-5) IR Spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
A Technical Guide to the Solubility of 1-(4-Methylphenyl)ethanol in Organic Solvents
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This technical guide provides an in-depth analysis of the solubility characteristics of 1-(4-Methylphenyl)ethanol (CAS 536-50-5), a key intermediate in various synthetic and fragrance applications. By integrating theoretical principles with practical methodologies, this document serves as a comprehensive resource for researchers, chemists, and formulation scientists. We explore the physicochemical properties of the molecule, present its expected solubility in a range of organic solvents, detail a robust experimental protocol for solubility determination, and discuss the implications for practical applications.
Introduction: The Significance of Solubility
This compound, also known as p,α-Dimethylbenzyl alcohol, is a secondary aromatic alcohol. Its structure, featuring a polar hydroxyl group, a non-polar toluene ring, and a chiral center, imparts a unique solubility profile that is critical to its application. In drug development, solubility directly influences bioavailability and formulation strategies.[1][2][3] In chemical synthesis, it governs the choice of reaction media, affects reaction rates, and is paramount for designing effective purification and crystallization processes.[4] This guide aims to elucidate the factors governing the solubility of this compound to empower scientists in making informed, efficient decisions in the laboratory and during process scale-up.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility. The key to understanding the behavior of this compound lies in its amphiphilic nature: it possesses both polar and non-polar characteristics.
-
Polar Moiety: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents.[5][6]
-
Non-Polar Moiety: The benzene ring substituted with a methyl group (tolyl group) is hydrophobic and contributes to its affinity for non-polar or weakly polar organic solvents.
This dual character suggests that this compound will exhibit a broad range of solubilities, being most soluble in solvents of intermediate polarity that can interact with both ends of the molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [7][8] |
| Molecular Weight | 136.19 g/mol | [4][7] |
| Appearance | Clear, colorless liquid | [4][7] |
| Boiling Point | 218-220 °C | [7][9] |
| Density | ~0.987 g/mL at 20°C | [7][10] |
| Water Solubility | Slightly soluble / miscible | [5][7][11][12] |
| LogP (octanol-water) | 1.84 - 2.06 | [5][7] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
The LogP value between 1.84 and 2.06 indicates a moderate lipophilicity, confirming that the compound has a significant affinity for both organic and aqueous environments, though it leans towards being more soluble in less polar solvents than water.[5][7]
Guiding Principles: "Like Dissolves Like"
The adage "like dissolves like" is the fundamental principle of solubility.[13] It predicts that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the hydroxyl group of this compound. Therefore, high solubility or complete miscibility is expected.[6][14][15]
-
Dipolar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have significant dipole moments and can act as hydrogen bond acceptors. They will interact favorably with the hydroxyl group, leading to good solubility.
-
Non-Polar Aromatic Solvents (e.g., Toluene): The tolyl group of the solute will have strong π-π stacking and van der Waals interactions with the solvent, promoting high solubility.
-
Non-Polar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be lower in these solvents. While the non-polar parts of the molecules will interact via van der Waals forces, the solvent cannot effectively solvate the polar hydroxyl group, making dissolution less energetically favorable.
Solubility Profile Across Organic Solvents
While extensive quantitative datasets are proprietary or scattered, a qualitative and semi-quantitative solubility profile can be constructed based on established chemical principles and available data. The compound is generally described as being soluble in most organic solvents and oils.[14][15]
| Solvent Class | Representative Solvent | Predicted Solubility | Primary Intermolecular Forces |
| Polar Protic | Ethanol, Methanol | Miscible | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, DMSO | High | Dipole-Dipole, H-Bond Accepting |
| Ethers | Diethyl Ether, THF | High | Dipole-Dipole, H-Bond Accepting |
| Halogenated | Dichloromethane | High | Dipole-Dipole |
| Aromatic | Toluene | High | π-π Stacking, Van der Waals |
| Esters | Ethyl Acetate | High | Dipole-Dipole, H-Bond Accepting |
| Aliphatic | Hexane, Heptane | Moderate to Low | Van der Waals |
| Aqueous | Water | Slightly Soluble | Hydrogen Bonding |
Modeling Solvent-Solute Interactions
The interplay of intermolecular forces dictates solubility. The following diagram illustrates the primary interactions between this compound and two representative solvents: a polar protic solvent (Ethanol) and a non-polar aromatic solvent (Toluene).
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. This compound, 97% | CymitQuimica [cymitquimica.com]
- 5. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]
- 6. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 536-50-5 [chemicalbook.com]
- 8. chem-casts.com [chem-casts.com]
- 9. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. hawthorn carbinol, 536-50-5 [thegoodscentscompany.com]
- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. youtube.com [youtube.com]
- 14. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Food safety and quality: details [fao.org]
An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Methylphenyl)ethanol
Abstract
Introduction
Chemical Identity and Significance of 1-(4-Methylphenyl)ethanol
This compound, also known as p,α-dimethylbenzyl alcohol, is a secondary aromatic alcohol with the chemical formula C₉H₁₂O.[1] Its structure, featuring a chiral center at the benzylic carbon, makes it a valuable intermediate in asymmetric synthesis. This compound is noted for its pleasant floral, hawthorn-like aroma, leading to its use in the fragrance and flavor industries.[1] In the pharmaceutical and agrochemical sectors, it serves as a versatile building block for more complex molecules.[2]
The Critical Role of Thermochemical Data
Thermochemical data are fundamental to the safe, efficient, and predictable application of chemical compounds in research and industry. For a substance like this compound, these data are indispensable for:
-
Process Safety and Hazard Analysis: The enthalpy of formation and combustion are critical for predicting the energy release in intended reactions or accidental decompositions, forming the basis of safety assessments.
-
Chemical Reactor Design: Heat capacity and reaction enthalpies are essential for designing and controlling the thermal environment of a chemical reactor, ensuring optimal yield and preventing thermal runaways.
-
Pharmaceutical Development: Enthalpy of vaporization influences drying rates, formulation stability, and delivery characteristics of active pharmaceutical ingredients (APIs). Understanding the thermodynamics of phase transitions is crucial for crystallization and purification processes.
-
Computational Modeling: Accurate experimental data are the bedrock for validating and parameterizing computational models that can predict the behavior of molecules in complex systems, accelerating research and development.
Key Thermochemical Parameters: Definitions and Significance
Thermochemical data provide a quantitative measure of the energy stored in chemical bonds and the energy changes associated with physical and chemical transformations.
-
Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's intrinsic stability.
-
Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions. This is a key parameter for assessing energy content and is experimentally determined via bomb calorimetry.
-
Enthalpy of Vaporization (ΔvapH): The amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. It is a measure of the strength of intermolecular forces in the liquid phase.
-
Heat Capacity (Cp): The amount of heat that must be added to one mole of a substance to raise its temperature by one degree Kelvin at constant pressure. This property is crucial for any process involving heat transfer.
Experimental Determination of Thermochemical Properties
While specific experimental values for this compound are sparse in the literature, the following sections detail the authoritative, self-validating protocols that would be employed for their determination.
Static Bomb Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of combustion is the most accessible experimental route to determining the standard enthalpy of formation for organic compounds.
-
Causality and Experimental Choice: Combustion calorimetry is the gold standard because the complete combustion of an organic compound to CO₂(g) and H₂O(l) is a well-defined, highly exothermic process. By precisely measuring the heat released (qᵥ) in a constant-volume system (a "bomb"), the change in internal energy (ΔU) for the combustion can be determined. This is then used to calculate the enthalpy of combustion (ΔH) and, subsequently, the enthalpy of formation of the analyte.
-
Experimental Protocol:
-
Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is known with high accuracy.[3]
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of liquid this compound is weighed into a platinum crucible. A known length of nickel-chromium ignition wire is attached to the electrodes, dipping into the sample.
-
Bomb Assembly: 1 mL of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with ~25-30 atm of pure oxygen.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature is recorded for several minutes. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum is reached and the system begins to cool.
-
Corrections and Calculation: The raw temperature rise is corrected for heat exchange with the surroundings. The heat released by the combustion of the ignition wire and the formation of nitric acid (from trace N₂ in the bomb) is subtracted from the total heat evolved.
-
Data Analysis: The standard internal energy of combustion (ΔU°c) is calculated. This value is then converted to the standard enthalpy of combustion (ΔH°c), and finally, using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation (ΔfH°) of this compound is determined.
-
-
Visualization of Workflow:
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
Differential Scanning Calorimetry (DSC) for Heat Capacity
-
Causality and Experimental Choice: DSC provides a rapid and accurate method for determining the heat capacity of liquids and solids.[4] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference at the same rate. This differential heat flow is directly proportional to the sample's heat capacity.
-
Experimental Protocol (Based on ASTM E1269): [4][5]
-
Baseline Run: An initial run is performed with two empty, hermetically sealed aluminum pans to establish the baseline heat flow of the instrument.
-
Standard Run: A sapphire disk (a standard reference material with a well-characterized heat capacity) is placed in the sample pan, and the temperature program is repeated to obtain a calibration curve.
-
Sample Run: A known mass of this compound is hermetically sealed in an aluminum pan. The same temperature program is run.
-
Procedure: a. Equilibrate the DSC cell at the starting temperature (e.g., -100 °C) for several minutes. b. Heat the sample at a constant rate (e.g., 20 °C/min) through the desired temperature range (e.g., to 600 °C).[5] c. Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Calculation: The heat capacity of the sample (Cp,sample) at a given temperature (T) is calculated using the following equation: Cp,sample = Cp,std × (Dsample / Dstd) × (mstd / msample) where Cp,std is the heat capacity of the sapphire standard, D is the vertical displacement from the baseline for the sample and standard, and m is the mass.
-
Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization
-
Causality and Experimental Choice: For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. According to the kinetic theory of gases, this rate is directly proportional to the vapor pressure at a given temperature. By measuring the vapor pressure at several temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.
-
Experimental Protocol:
-
Cell Preparation: A small amount of this compound is placed into a Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed accurately.
-
Experimental Setup: The cell is placed in a thermostatted block within a high-vacuum chamber.
-
Measurement: The system is evacuated. The cell is heated to a desired temperature and held isothermally for a set period. The mass loss due to effusion is measured (e.g., using a high-precision thermogravimetric analyzer or by weighing the cell before and after the experiment).[6]
-
Data Collection: The experiment is repeated at several different temperatures.
-
Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) / A * √(2πRT/M) where A is the orifice area, R is the gas constant, T is the temperature, and M is the molar mass of the effusing vapor.
-
Enthalpy of Vaporization: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R, from which the enthalpy of vaporization is calculated.
-
-
Visualization of Knudsen Effusion Setup:
Caption: Schematic of a Knudsen effusion apparatus for vapor pressure measurement.
Computational Thermochemistry: A Predictive Approach
When experimental data are unavailable, high-level quantum chemical calculations provide a powerful alternative for obtaining accurate thermochemical properties.
High-Accuracy Composite Methods: Gaussian-4 (G4) Theory
-
Causality and Choice of Method: Methods like G4 theory are designed to approximate the results of very high-level, computationally expensive calculations by combining the results of several lower-level calculations.[7][8] This composite approach allows for a systematic cancellation of errors, achieving "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values) for enthalpies of formation.[7]
-
Computational Workflow:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a 6-31G(2df,p) basis set.[8]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of increasingly accurate single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and CCSD(T) with progressively larger basis sets.[9]
-
Energy Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit.
-
Final Energy Calculation: The individual energy components are combined, including the ZPVE and empirical higher-level corrections (HLC), to yield a final, highly accurate total energy at 0 K.[8][9] This total energy is used to calculate the enthalpy of formation.
-
-
Visualization of G4 Theory Logic:
Caption: Logical workflow for a Gaussian-4 (G4) thermochemical calculation.
Isodesmic Reactions for Error Cancellation
-
Causality and Choice of Method: A powerful technique to improve the accuracy of less computationally demanding methods is the use of a hypothetical isodesmic reaction.[10] This is a reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[10] Because the bonding environments are very similar, errors in the quantum mechanical calculation tend to cancel out, leading to a much more accurate calculated reaction enthalpy (ΔH_rxn).
-
Application to this compound: To calculate the enthalpy of formation of this compound, one could construct the following isodesmic reaction:
This compound + Methane → Toluene + Ethanol
-
Calculate the optimized geometry and electronic energy for all four species in the reaction.
-
Calculate the reaction enthalpy: ΔH_rxn = [H(Toluene) + H(Ethanol)] - [H(this compound) + H(Methane)].
-
Rearrange the standard thermodynamic relationship: ΔH_rxn = [ΔfH°(Toluene) + ΔfH°(Ethanol)] - [ΔfH°(this compound) + ΔfH°(Methane)]
-
Solve for the unknown enthalpy of formation: ΔfH°(this compound) = [ΔfH°(Toluene) + ΔfH°(Ethanol) - ΔfH°(Methane)] - ΔH_rxn
By using well-established experimental values for the enthalpies of formation of toluene, ethanol, and methane, the calculated ΔH_rxn can be used to derive a highly accurate ΔfH° for the target molecule.
-
Consolidated Thermochemical Data for this compound
As of the date of this publication, a comprehensive set of experimentally validated thermochemical data for this compound is not available in the peer-reviewed literature. The data presented below are based on computational estimations and require experimental verification using the methods outlined in this guide.
Table 1: Physical and Computationally Estimated Thermochemical Properties of this compound
| Property | Value | Unit | Source / Method |
| Molecular Formula | C₉H₁₂O | - | - |
| Molar Mass | 136.19 | g/mol | - |
| Boiling Point | 218-220 | °C | [1][11] |
| Density (at 20°C) | 0.987 | g/mL | [1] |
| Molar Heat Capacity (Cp) | 240.71 | kJ/(kmol·K) | [12] (Calculated) |
| Enthalpy of Vaporization (ΔvapH) | 63.85 | kJ/mol | [12] (Calculated) |
| Standard Enthalpy of Formation (liquid) | N/A | kJ/mol | Requires Experimental Determination |
| Standard Enthalpy of Combustion (liquid) | N/A | kJ/mol | Requires Experimental Determination |
Note: The calculated values from Chemcasts[12] are provided for preliminary engineering estimations and should be validated experimentally.
Conclusion
This technical guide has detailed the critical importance of thermochemical data for this compound and has provided a comprehensive framework for its determination. While experimentally derived values for key parameters like the enthalpy of formation remain to be established, the protocols for bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method outlined herein provide a clear path for researchers to obtain this vital information. Furthermore, the guide highlights the power of modern computational techniques, such as G4 theory and isodesmic reaction schemes, as robust tools for predicting these properties with high accuracy. It is imperative for the scientific and industrial communities to pursue the experimental validation of these thermochemical properties to ensure the safe, efficient, and innovative application of this versatile chemical compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. mse.ucr.edu [mse.ucr.edu]
- 6. pragolab.cz [pragolab.cz]
- 7. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
- 10. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
A Technical Guide to the Chirality and Stereochemistry of 1-(4-Methylphenyl)ethanol
Abstract
1-(4-Methylphenyl)ethanol is a chiral secondary alcohol that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers.[1][2][3] Its stereocenter dictates its biological activity and material properties, making the control and analysis of its stereochemistry paramount. This guide provides an in-depth examination of the synthesis of racemic this compound, a detailed exploration of its chiral resolution via enzymatic and classical methods, and a comprehensive overview of the analytical techniques required to verify enantiomeric purity. The content herein is synthesized from established scientific literature and field-proven methodologies to provide a robust and practical resource for professionals in chemical and pharmaceutical development.
Introduction: The Imperative of Chirality
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug development. Enantiomers, the pair of mirror-image molecules, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles due to the stereospecific nature of biological receptors and enzymes. This compound, a deceptively simple aromatic alcohol, embodies this principle. Its two enantiomers, (R)- and (S)-1-(4-methylphenyl)ethanol, are valuable chiral synthons. The ability to produce this compound in an enantiomerically pure form is not merely an academic exercise but a critical step in the development of stereochemically defined active pharmaceutical ingredients (APIs) and advanced materials.
This document serves as a technical whitepaper on the core principles and practical methodologies associated with the stereochemistry of this versatile compound.
Molecular Structure and Stereocenter
This compound possesses a single stereocenter at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group. This gives rise to two distinct enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog priority rules.
Caption: (R) and (S) enantiomers of this compound.
Synthesis of Racemic (±)-1-(4-Methylphenyl)ethanol
The precursor to any chiral resolution is the robust synthesis of the racemic mixture. The most direct and industrially scalable method is the reduction of the corresponding ketone, 4-methylacetophenone.
Causality in Synthetic Protocol
The reduction of 4-methylacetophenone with sodium borohydride (NaBH₄) is a cornerstone of synthetic organic chemistry.
-
Choice of Reducing Agent: Sodium borohydride is selected for its excellent chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but does not attack more robust functional groups like esters or aromatic rings. This selectivity prevents over-reduction or side reactions, ensuring a high yield of the desired secondary alcohol. Its stability in protic solvents like ethanol simplifies the experimental setup compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), which require strictly anhydrous conditions.
-
Solvent System: Ethanol or methanol serves as an ideal solvent as it readily dissolves both the ketone substrate and the NaBH₄. The protic nature of the solvent is also mechanistically important, as it participates in the workup to protonate the intermediate alkoxide ion.
-
Aqueous Workup: The addition of a weak acid (e.g., dilute HCl) during workup serves two purposes: it neutralizes any excess NaBH₄ and protonates the sodium alkoxide intermediate to yield the final alcohol product.
Experimental Protocol: Reduction of 4-Methylacetophenone
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methylacetophenone (1.0 eq) and dissolve it in absolute ethanol (5 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Slowly add sodium borohydride (0.25-0.30 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.
-
Quenching and Workup: Cool the flask back to 0 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude racemic this compound, which can be further purified by distillation or chromatography if necessary.
Caption: Synthesis of racemic this compound.
Chiral Resolution: The Separation of Enantiomers
With the racemic mixture in hand, the core challenge is the efficient separation of the (R)- and (S)-enantiomers. Enzymatic Kinetic Resolution (EKR) is a highly effective and green method for this purpose.[4]
Principle of Enzymatic Kinetic Resolution (EKR)
EKR leverages the inherent stereoselectivity of enzymes, typically lipases, which are chiral catalysts.[5] In the presence of a racemic alcohol and an acyl donor, the enzyme will acylate one enantiomer at a significantly higher rate than the other. For many lipases, such as Candida antarctica Lipase B (CALB), the (R)-enantiomer of secondary alcohols is preferentially acylated.[6] This results in a mixture containing one enantiomer as the unreacted alcohol (e.g., (S)-alcohol) and the other as an ester (e.g., (R)-ester). The reaction is stopped at or near 50% conversion to maximize the enantiomeric excess (ee) of both the remaining substrate and the product. The difference in chemical properties between the alcohol and the ester allows for their easy separation via standard techniques like column chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Field-Proven Protocol: EKR of (±)-1-(4-Methylphenyl)ethanol
This protocol is based on established methodologies using immobilized CALB (Novozym 435) and vinyl acetate as the acyl donor.[6][7]
-
Causality:
-
Enzyme Choice: Novozym 435 is an immobilized form of CALB, which offers high activity, excellent enantioselectivity for a broad range of alcohols, and superior stability and reusability compared to free enzymes.
-
Acyl Donor: Vinyl acetate is an ideal acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation reaction effectively irreversible, driving the equilibrium towards the product and improving conversion rates.
-
Solvent: A non-polar organic solvent like hexane or isooctane is used to maintain the enzyme's active conformation and to solubilize the substrates.
-
Temperature Control: The reaction is typically run at a moderately elevated temperature (e.g., 40-46 °C) to increase the reaction rate without denaturing the enzyme.[7][8]
-
-
Step-by-Step Methodology:
-
Preparation: In a sealed vial, dissolve (±)-1-(4-methylphenyl)ethanol (1.0 eq) in isooctane (10 mL per mmol of alcohol).
-
Reagent Addition: Add vinyl acetate (3.0-4.0 eq) as the acyl donor.
-
Enzyme Addition: Add Novozym 435 (15-20 mg per mmol of alcohol).
-
Incubation: Place the vial in an orbital shaker incubator set to 45 °C and 200 rpm.
-
Monitoring: Periodically take aliquots from the reaction mixture, filter out the enzyme, and analyze by chiral GC or HPLC to monitor the conversion and enantiomeric excess of the remaining alcohol.
-
Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate and separate the unreacted (S)-1-(4-methylphenyl)ethanol from the product, (R)-1-(4-methylphenyl)acetate, using silica gel column chromatography.
-
Hydrolysis (Optional): The purified (R)-acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to yield the (R)-alcohol.
-
Data Presentation: EKR Performance
| Parameter | Definition | Typical Value |
| Conversion (c) | The percentage of the initial racemic alcohol that has been converted to the ester. | ~50% (Target) |
| ees (substrate) | Enantiomeric excess of the remaining (S)-alcohol. | >99% |
| eep (product) | Enantiomeric excess of the formed (R)-acetate. | >99% |
| Enantiomeric Ratio (E) | A measure of the enzyme's selectivity. E = ln[(1-c)(1-ees)] / ln[(1-c)(1+ees)]. | >200 (Excellent) |
Typical values are based on resolutions using CALB under optimized conditions.[6]
Stereochemical Analysis: Verifying Enantiomeric Purity
Accurate determination of enantiomeric excess is crucial. Chiral chromatography, both HPLC and GC, are the gold-standard techniques for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte.[9] The difference in the stability of these complexes leads to different retention times, allowing for baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[10][11]
Caption: Enantiomers interact differently with a Chiral Stationary Phase.
-
Analytical Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.[11]
-
Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation: Enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100.
-
Chiral Gas Chromatography (GC)
-
Principle: Chiral GC operates on a similar principle to HPLC but in the gas phase. It is highly effective for volatile compounds like this compound. The stationary phase typically consists of a cyclodextrin derivative coated onto the inside of a fused silica capillary column.[12][13]
-
Analytical Protocol: Chiral GC
-
Column: CP-Chirasil-DEX CB (permethylated β-cyclodextrin) (25 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.
-
Injector Temperature: 230 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C. This temperature program must be optimized for the specific instrument and column.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) and inject a small volume (e.g., 1 µL) in split mode.
-
Polarimetry
-
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] Each enantiomer rotates light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.[16]
-
Application: While less accurate than chromatography for determining % ee, polarimetry is invaluable for assigning the absolute configuration of a highly pure sample by comparing its specific rotation value ([α]) to literature values. A racemic mixture will exhibit no optical rotation.[16][17]
Conclusion and Future Perspectives
The stereochemical integrity of this compound is a critical parameter for its application in high-value synthesis. This guide has detailed a robust pathway from the synthesis of the racemic precursor to its efficient separation and rigorous analysis. Enzymatic Kinetic Resolution stands out as a powerful, scalable, and environmentally benign method for obtaining the pure enantiomers. The analytical workflows, centered on chiral HPLC and GC, provide the necessary tools for quality control and process validation.
Looking forward, the field continues to advance towards enantioselective synthesis, where a chiral catalyst is used to produce a single enantiomer directly, bypassing the need for resolution. However, the principles of chiral separation and analysis detailed herein remain fundamental to the work of scientists and researchers in the pharmaceutical and chemical industries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. jocpr.com [jocpr.com]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.sk [hplc.sk]
- 14. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 17. youtube.com [youtube.com]
A Technical Guide to the Biological Activity of 1-(4-Methylphenyl)ethanol Enantiomers: A Stereoselective Perspective for Researchers and Drug Development Professionals
Abstract
Chirality is a fundamental principle in pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 1-(4-Methylphenyl)ethanol, a chiral secondary aromatic alcohol, serves as a key intermediate in the synthesis of various bioactive molecules and fine chemicals. While often handled as a racemic mixture, the individual (R)- and (S)-enantiomers of this compound are likely to exhibit distinct biological, pharmacological, and toxicological profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, separation, and anticipated differential biological activities of this compound enantiomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the stereoselective properties of this important chiral building block.
The Imperative of Chirality in Biological Systems
In the intricate landscape of molecular biology, interactions between small molecules and biological macromolecules such as enzymes and receptors are highly specific, akin to a lock and key mechanism. The chirality of a molecule, or its "handedness," plays a pivotal role in these interactions. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their biological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects or toxicity (the distomer). Therefore, the evaluation of individual enantiomers is a critical aspect of modern drug discovery and development.
Synthesis and Enantiomeric Resolution of this compound
The generation of enantiomerically pure this compound is a prerequisite for studying their differential biological activities. Both chemical and biocatalytic methods can be employed for this purpose.
Chemical Synthesis
Asymmetric synthesis of this compound can be achieved through the reduction of its corresponding ketone, 4'-methylacetophenone, using chiral reducing agents or catalysts.
Biocatalytic Synthesis and Resolution
Enzyme-catalyzed reactions offer a highly selective and environmentally benign approach to obtaining single enantiomers. Biocatalysis can be used for both asymmetric synthesis and the resolution of a racemic mixture.
Enzymatic Kinetic Resolution: This is a widely used method where an enzyme selectively catalyzes a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. Lipases are particularly effective for the kinetic resolution of secondary alcohols like this compound through enantioselective transesterification.[1]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(4-Methylphenyl)ethanol
Objective: To separate the enantiomers of racemic this compound via enzymatic transesterification.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Chiral High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a sealed flask, dissolve a known concentration of racemic this compound in the chosen organic solvent.
-
Addition of Reagents: Add the acyl donor (typically in excess) and the immobilized lipase to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress over time.
-
Monitoring: Periodically take aliquots from the reaction mixture, filter out the enzyme, and analyze the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester using chiral HPLC.
-
Termination and Separation: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. The unreacted enantiomer (e.g., the (S)-alcohol) and the produced ester (e.g., the (R)-acetate) can then be separated by standard chromatographic techniques.
-
Hydrolysis (optional): The separated ester can be hydrolyzed back to the corresponding alcohol to obtain the other enantiomer in high purity.
Causality Behind Experimental Choices:
-
Immobilized Lipase: Using an immobilized enzyme simplifies its removal from the reaction mixture and allows for its reuse, making the process more cost-effective and scalable.
-
Vinyl Acetate as Acyl Donor: Vinyl acetate is often used because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
-
Organic Solvent: The choice of solvent can influence enzyme activity and enantioselectivity. Nonpolar solvents like hexane are often preferred as they do not strip the essential water layer from the enzyme's surface.
Differential Biological Activity: An Evidence-Based Postulation
While direct comparative studies on the biological activities of (R)- and (S)-1-(4-Methylphenyl)ethanol are not extensively documented in publicly available literature, a strong inference of their differential effects can be drawn from several lines of evidence:
-
Enzymatic Enantioselectivity: The fact that enzymes like lipases can selectively acylate one enantiomer over the other demonstrates that biological systems can distinguish between the two. This stereoselectivity is a strong indicator that the enantiomers will also interact differently with other biological targets like receptors and metabolic enzymes.[1]
-
Analogous Chiral Alcohols: Research on other chiral secondary alcohols has shown enantiomer-dependent biological activity. For instance, a study on chiral secondary alcohols produced by Lactobacillus paracasei revealed that their antimicrobial activities were influenced by their stereochemistry.[2]
-
Pharmaceutical Precedent: The well-established principle of stereopharmacology dictates that enantiomers of a chiral drug can have different pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug-receptor interaction) properties.
Based on these principles, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differences in:
-
Pharmacological Activity: One enantiomer may be responsible for a specific therapeutic effect, while the other is inactive or has a different activity profile.
-
Toxicity: The toxicological profiles of the enantiomers may differ, with one being more toxic than the other.
-
Metabolism: The rate and pathway of metabolism can be stereoselective, leading to different half-lives and metabolite profiles for each enantiomer.[3]
Proposed Experimental Workflows for Investigating Enantioselective Biological Activity
To elucidate the distinct biological profiles of the this compound enantiomers, a systematic experimental approach is required.
In Vitro Screening
A panel of in vitro assays should be conducted to assess the differential effects of the (R)- and (S)-enantiomers on various biological targets.
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine if there is a difference in the cytotoxic effects of (R)- and (S)-1-(4-Methylphenyl)ethanol on a selected cell line.
Materials:
-
Enantiomerically pure (R)-1-(4-Methylphenyl)ethanol and (S)-1-(4-Methylphenyl)ethanol
-
A relevant human cell line (e.g., HepG2 for hepatotoxicity, or a cancer cell line for anti-proliferative effects)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of each enantiomer in cell culture medium and treat the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.
Data Presentation:
| Compound | IC50 (µM) |
| (R)-1-(4-Methylphenyl)ethanol | |
| (S)-1-(4-Methylphenyl)ethanol | |
| Racemic this compound |
A hypothetical table to be populated with experimental data.
Pharmacokinetic and Pharmacodynamic Studies
Should in vitro studies reveal significant differential activity, in vivo studies in animal models would be the next logical step to investigate the pharmacokinetics and pharmacodynamics of the individual enantiomers.
Visualization of Concepts
Diagram 1: Chirality and Biological Recognition
Caption: Differential binding of enantiomers to a chiral receptor.
Diagram 2: Experimental Workflow for Enantiomer Evaluation
Caption: A streamlined workflow for evaluating enantiomer-specific bioactivity.
Conclusion and Future Directions
The enantiomers of this compound represent distinct chemical entities from a biological perspective. While this guide has inferred their differential activities based on established scientific principles and data from analogous compounds, direct experimental verification is paramount. The provided experimental frameworks offer a starting point for researchers to systematically investigate the stereoselective pharmacology and toxicology of these enantiomers. Such studies are crucial for unlocking the full potential of this compound as a chiral building block in the development of safer and more effective pharmaceuticals and other bioactive compounds. Future research should focus on a broad screening of these enantiomers against various biological targets to uncover novel and potentially valuable therapeutic applications.
References
An In-Depth Technical Guide to 1-(4-Methylphenyl)ethanol: Properties, Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)ethanol, a secondary aromatic alcohol, is a versatile molecule of significant interest in various scientific and industrial domains. Its utility spans from being a key component in the fragrance and flavor industries to serving as a crucial intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, analytical procedures, and key applications, with a particular focus on its relevance in drug discovery and development.
Nomenclature and Chemical Identity: A Multifaceted Molecule
This compound is known by a variety of synonyms and alternative names, which can be a source of ambiguity. A clear understanding of its nomenclature is crucial for effective scientific communication and procurement.
Synonyms and Alternative Names:
-
IUPAC Name: this compound[3]
-
Common Names: p-Tolylethanol, 4-Methylphenylmethylcarbinol, Methyl p-tolyl carbinol[1][3]
-
Other Systematic Names: α,4-Dimethylbenzyl alcohol, Benzenemethanol, α,4-dimethyl-[3]
-
Trade Names and Other Identifiers: Bilagen, Galinex, Norbilan, Tomobil, Hawthorn carbinol[3]
Key Identifiers:
| Identifier | Value |
| CAS Number | 536-50-5[3] |
| Molecular Formula | C₉H₁₂O[3] |
| Molecular Weight | 136.19 g/mol [3] |
| InChI Key | JESIHYIJKKUWIS-UHFFFAOYSA-N[3] |
| SMILES | CC(O)c1ccc(C)cc1[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [4] |
| Odor | Alcohol-like, reminiscent of menthol, sweet, floral, hawthorn | [4][5] |
| Boiling Point | 218-220 °C | [6] |
| Melting Point | 81-82 °C | [6] |
| Density | 0.987 g/mL at 20 °C | [5] |
| Flash Point | 102 °C | [6] |
| Water Solubility | Slightly soluble | [6] |
| Refractive Index (n20/D) | 1.521-1.523 | [6] |
| logP | 1.84 | [5] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be achieved through several routes, with two of the most common and reliable methods being the reduction of a ketone and the Grignard reaction. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Method 1: Reduction of 4'-Methylacetophenone with Sodium Borohydride
This method is a straightforward and high-yielding approach for the synthesis of this compound. The causality behind this experimental choice lies in the chemoselective nature of sodium borohydride (NaBH₄), which readily reduces ketones to secondary alcohols while being less reactive towards other functional groups that might be present in more complex substrates.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methylacetophenone (1.0 eq) in methanol or ethanol (10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermic nature of the reduction reaction and minimize side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The slow addition prevents a rapid evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting ketone spot and the appearance of the more polar alcohol spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. This step should be performed in a well-ventilated fume hood.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 20 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 536-50-5 [chemicalbook.com]
- 6. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-(4-Methylphenyl)ethanol from 4-Methylacetophenone
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(4-methylphenyl)ethanol, a valuable secondary alcohol used as a flavoring agent and a key intermediate in pharmaceutical and fragrance manufacturing.[1][2][3] The primary focus is the chemical reduction of the prochiral ketone, 4-methylacetophenone. We present detailed protocols for two robust and widely applicable methods: chemoselective reduction using sodium borohydride and catalytic transfer hydrogenation using a ruthenium-based catalyst. The guide delves into the underlying reaction mechanisms, experimental causality, process workflow, and product characterization. Advanced considerations for asymmetric synthesis are also discussed to address the needs of drug development professionals requiring enantiomerically pure compounds.
Introduction and Strategic Overview
The conversion of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. The synthesis of this compound from 4-methylacetophenone is an archetypal example of this reaction class. The starting material, 4-methylacetophenone, is a readily available aromatic ketone. The product, a chiral secondary alcohol, presents an opportunity for stereoselective synthesis, a critical consideration in modern drug development where the biological activity of enantiomers can differ significantly.[4]
This guide will explore two primary synthetic strategies:
-
Hydride-Mediated Reduction: A straightforward and high-yielding method employing sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6] This approach is ideal for general laboratory-scale synthesis where racemic product is acceptable.
-
Catalytic Transfer Hydrogenation: An elegant method that utilizes an inexpensive and safe hydrogen donor, such as 2-propanol, in the presence of a transition metal catalyst.[7][8] This technique avoids the need for high-pressure hydrogen gas and opens the door to highly efficient asymmetric synthesis by employing chiral catalyst systems.[4][9]
Mechanistic Principles: The Chemistry of Carbonyl Reduction
Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting a protocol to new substrates. The reduction of the carbonyl group in 4-methylacetophenone involves the addition of two hydrogen atoms across the C=O double bond. The specific pathway, however, is dictated by the choice of reagents.
The Hydridic Route: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) serves as a convenient and safe source of a nucleophilic hydride ion (H⁻).[5] The mechanism proceeds in two distinct stages:
-
Nucleophilic Attack: The borohydride anion delivers a hydride to the electrophilic carbonyl carbon of 4-methylacetophenone. This is the rate-determining step and results in the formation of a tetra-alkoxyborate intermediate as the C=O π-bond is broken.[5]
-
Protic Workup: A protic solvent (like ethanol in the protocol below) or a mild acid added during the workup step protonates the newly formed alkoxide oxygen, yielding the final secondary alcohol product, this compound.[5]
The reaction is highly chemoselective; NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyls like esters and amides under standard conditions.[5][6]
Figure 1: Mechanism of NaBH₄ Reduction.
The Catalytic Route: Transfer Hydrogenation
Transfer hydrogenation (TH) is a powerful alternative that circumvents the use of pyrophoric metal hydrides or high-pressure H₂ gas. The process involves a metal catalyst, typically based on ruthenium, rhodium, or iridium, that facilitates the transfer of hydrogen from a donor molecule (e.g., 2-propanol) to the substrate (the ketone).[7][8]
The generally accepted mechanism for ruthenium-catalyzed TH is an "inner-sphere" pathway that proceeds through a catalytic cycle:[7][8]
-
Catalyst Activation: The pre-catalyst reacts with the hydrogen donor in the presence of a base to form the active metal-hydride species.
-
Hydrogen Transfer: The ketone coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the ligand or solvent to the carbonyl oxygen.
-
Product Release & Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated by reacting with another molecule of the hydrogen donor, completing the cycle.
Figure 2: Simplified Catalytic Cycle for Transfer Hydrogenation.
Experimental Application Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
Protocol 1: Synthesis via Sodium Borohydride Reduction
This protocol describes a reliable, gram-scale synthesis of racemic this compound. The reaction is exothermic and requires careful temperature control.[10]
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 4.02 g | 30.0 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.57 g | 15.0 | 0.5 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 40 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~60 mL | - | - |
| Hydrochloric Acid (3M) | HCl | 36.46 | ~15 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | - | - |
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve 0.57 g (15.0 mmol) of sodium borohydride in 40 mL of 95% ethanol with magnetic stirring. Prepare an ice-water bath.
-
Substrate Addition: In a separate vial, weigh 4.02 g (30.0 mmol) of 4-methylacetophenone. Add the ketone dropwise to the stirred borohydride solution over 10-15 minutes. Use the ice bath to maintain the internal reaction temperature below 30°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 minutes to ensure the reaction goes to completion.
-
Quenching & Workup: Cool the flask again in the ice bath. Slowly and carefully add ~15 mL of 3M HCl to quench the excess NaBH₄ and hydrolyze the borate ester. (Caution: Hydrogen gas evolution).
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 30 mL of diethyl ether. Shake vigorously, venting frequently. Allow the layers to separate and collect the upper organic layer. Extract the aqueous layer again with another 30 mL of diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash them once with 30 mL of saturated sodium bicarbonate solution and once with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be purified by vacuum distillation (Boiling Point: 218-220 °C).[1][11]
Figure 3: Experimental Workflow for NaBH₄ Reduction.
Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation
This protocol provides a method for the efficient reduction of 4-methylacetophenone using a ruthenium catalyst, yielding the product in high yield.[7]
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-Methylacetophenone | C₉H₁₀O | 134.18 | 134 mg | 1.0 | 1.0 |
| [(p-cymene)RuCl₂]₂ | C₂₀H₂₈Cl₄Ru₂ | 612.39 | 6.1 mg | 0.01 | 0.01 (1 mol%) |
| 2,2′-Bibenzimidazole | C₁₄H₁₀N₄ | 234.26 | 4.7 mg | 0.02 | 0.02 (2 mol%) |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 98 mg | 0.3 | 0.3 |
| 2-Propanol | C₃H₈O | 60.10 | 3 mL | - | Solvent/H-Donor |
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-methylacetophenone (134 mg, 1.0 mmol), [(p-cymene)RuCl₂]₂ (6.1 mg, 0.01 mmol), 2,2′-bibenzimidazole ligand (4.7 mg, 0.02 mmol), and cesium carbonate (98 mg, 0.3 mmol).
-
Solvent Addition: Add 3 mL of 2-propanol to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the mixture for 12 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The resulting mixture will be a solid-liquid slurry.
-
Isolation: Filter the mixture through a small plug of celite or silica gel, washing with a small amount of ethyl acetate or diethyl ether to collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude alcohol can be purified by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1][3][12] |
| Molecular Formula | C₉H₁₂O | [1][13] |
| Molecular Weight | 136.19 g/mol | [1][13] |
| Boiling Point | 218-220 °C (at 760 mmHg) | [1][11] |
| Density | ~0.987 g/mL at 20 °C | [1][11] |
| Refractive Index | ~1.524 at 20 °C | [1][12] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.25 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~4.85 (q, 1H, CH-OH), ~2.35 (s, 3H, Ar-CH₃), ~2.10 (s, 1H, OH), ~1.45 (d, 3H, CH₃-CH).[14]
-
IR (Neat, cm⁻¹): ~3350 (broad, O-H stretch), ~3020 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1515, 1450 (Ar C=C stretch), ~1080 (C-O stretch).[15]
-
Mass Spec (EI, m/z): 136 (M⁺), 121 (M⁺ - CH₃), 91 (tropylium ion).[13][15]
Advanced Topic: Asymmetric Synthesis
For applications in drug development, obtaining a single enantiomer of this compound is often required. The prochiral nature of 4-methylacetophenone makes it an ideal substrate for asymmetric reduction.[16][17]
Key strategies include:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This is the most common and efficient method. It involves replacing the achiral ligand in Protocol 2 with a chiral ligand (e.g., a chiral diamine or amino alcohol complexed to Ruthenium). This creates a chiral environment around the metal center, directing the hydride transfer to one face of the ketone, producing an excess of one enantiomer.[4][9]
-
Enzymatic Reduction: Biocatalysis using ketoreductase enzymes or whole-cell systems (like baker's yeast) can provide exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions.[18]
-
Chiral Hydride Reagents: Stoichiometric reductions using chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), can also achieve enantioselective reduction.[19]
The choice of method depends on the desired scale, required enantiomeric excess (ee), and cost considerations.
Conclusion
The synthesis of this compound from 4-methylacetophenone is a versatile and fundamental transformation. For general-purpose applications, reduction with sodium borohydride offers a simple, cost-effective, and high-yielding route to the racemic product. For more advanced applications requiring stereochemical control, catalytic transfer hydrogenation provides a powerful and adaptable platform, particularly for asymmetric synthesis. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important chemical building block.
References
- 1. This compound | 536-50-5 [chemicalbook.com]
- 2. Buy this compound | 5788-09-0 [smolecule.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. webofproceedings.org [webofproceedings.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 11. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(536-50-5) 1H NMR [m.chemicalbook.com]
- 15. p,alpha-DIMETHYLBENZYL ALCOHOL | C9H12O | CID 10817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Asymmetric synthesis | PPSX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric synthesis of 1,4-amino alcohol ligands with a norbornene backbone for use in the asymmetric diethylzinc addition to benzaldehyde [open.metu.edu.tr]
Application Note & Protocol: Asymmetric Hydrogenation of 4-Methylacetophenone
Introduction: The Significance of Chiral 1-(4-Methylphenyl)ethanol
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries.[1] Optically active this compound, the product of the asymmetric hydrogenation of 4-methylacetophenone, is a valuable chiral building block.[2][3] Its versatile structure is incorporated into a variety of more complex, biologically active molecules. Traditional methods for producing single-enantiomer compounds, such as classical resolution, can be inefficient. Asymmetric catalysis, particularly hydrogenation, offers a more direct and atom-economical route to these high-value molecules.[4]
This application note provides a detailed protocol for the asymmetric hydrogenation of 4-methylacetophenone using a well-defined ruthenium-based catalyst system. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss the analytical techniques required to verify the reaction's success.
Mechanistic Insights: The Noyori-Type Metal-Ligand Bifunctional Catalysis
The highly efficient and enantioselective hydrogenation of ketones is often achieved using Noyori-type ruthenium catalysts.[1] These catalysts typically feature a ruthenium center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[5] The reaction proceeds via a nonclassical metal-ligand bifunctional mechanism, where both the metal and the amine ligand actively participate in the hydrogen transfer.[6]
The catalytic cycle can be summarized as follows:
-
Catalyst Activation: The precatalyst, often a dichloro-ruthenium complex, is activated in the presence of a base and hydrogen gas to form the active 18-electron dihydride species, RuH2(diphosphine)(diamine).[4]
-
Outer-Sphere Hydrogenation: The ketone substrate does not directly coordinate to the ruthenium center. Instead, the reaction occurs in the outer coordination sphere. A hydride from the ruthenium and a proton from the NH2 group of the diamine ligand are transferred concertedly to the carbonyl group of the ketone via a six-membered pericyclic transition state.[6]
-
Enantioselection: The chiral environment created by the diphosphine and diamine ligands dictates the facial selectivity of the hydrogen transfer to the prochiral ketone. The specific combination of ligand enantiomers (e.g., (S)-BINAP and (S,S)-DPEN) is crucial for achieving high enantioselectivity.[4][7]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with molecular hydrogen, completing the catalytic cycle.
The addition of a base, such as potassium tert-butoxide (KOtBu), can significantly accelerate the reaction.[5][8]
Caption: Noyori-type catalytic cycle for ketone hydrogenation.
Experimental Protocol
This protocol is designed for the asymmetric hydrogenation of 4-methylacetophenone on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylacetophenone | ≥98% | Standard Supplier | |
| trans-RuCl2[(S)-BINAP][(S,S)-DPEN] | Catalyst Grade | Strem, Sigma-Aldrich, etc. | Handle under inert atmosphere. |
| Potassium tert-butoxide (KOtBu) | ≥98% | Standard Supplier | Handle under inert atmosphere. |
| 2-Propanol (IPA) | Anhydrous, ≥99.5% | Standard Supplier | |
| Hydrogen (H2) gas | High Purity (≥99.999%) | Gas Supplier | |
| Nitrogen (N2) or Argon (Ar) gas | High Purity | Gas Supplier | For inert atmosphere. |
| Diethyl ether | Anhydrous | Standard Supplier | For workup. |
| Saturated aq. NH4Cl | Reagent Grade | Standard Supplier | For workup. |
| Anhydrous MgSO4 or Na2SO4 | Reagent Grade | Standard Supplier | For drying. |
Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Standard laboratory glassware (flasks, syringes, cannulas).
-
Rotary evaporator.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis.
Safety Precautions
-
High-Pressure Operations: High-pressure hydrogenation reactions should only be performed by trained personnel in a designated area, such as a certified chemical fume hood with a blast shield.[9][10] The reactor must be properly assembled and leak-tested before use.[9]
-
Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11][12] Ensure the reaction area is free of ignition sources.[9] The system must be purged with an inert gas (N2 or Ar) before introducing hydrogen.[13]
-
Pyrophoric Catalysts: While the specified Ru complex is not pyrophoric, related hydrogenation catalysts (e.g., Raney Nickel) can be. Always handle catalysts under an inert atmosphere.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory. Anti-static footwear and clothing are recommended.[9]
Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Place a magnetic stir bar inside. Seal the reactor and purge it with an inert gas (N2 or Ar) for at least 15 minutes to remove all oxygen.
-
Reagent Preparation (under Inert Atmosphere):
-
In a glovebox or under a positive pressure of inert gas, weigh the trans-RuCl2[(S)-BINAP][(S,S)-DPEN] catalyst (e.g., 0.01 mmol, 1 mol%) and potassium tert-butoxide (e.g., 0.02 mmol, 2 mol%) into a small vial.
-
Prepare a solution of 4-methylacetophenone (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
-
Charging the Reactor:
-
Briefly open the reactor under a positive flow of inert gas and add the catalyst and base.
-
Using a syringe or cannula, transfer the 4-methylacetophenone solution in 2-propanol to the reactor.
-
Seal the reactor securely, ensuring all fittings are tight.
-
-
Hydrogenation Reaction:
-
Move the reactor to the hydrogenation station behind a blast shield.
-
Purge the reactor by pressurizing with H2 (e.g., to 100 psi) and then carefully venting the gas. Repeat this process 3-5 times to ensure the atmosphere is pure hydrogen.[1]
-
Pressurize the reactor to the desired H2 pressure (e.g., 100-500 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature (or as specified by the catalyst manufacturer) for the designated time (e.g., 12-24 hours). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption.
-
-
Reaction Quenching and Work-up:
-
Once the reaction is complete (as determined by TLC, GC, or pressure stabilization), stop the stirring.
-
Carefully vent the excess hydrogen gas to a safe, well-ventilated area.[9]
-
Purge the reactor with inert gas.
-
Open the reactor and quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Substrate:Catalyst Ratio | 100:1 to 1000:1 | Balances reaction efficiency with cost. |
| Base (KOtBu) | 1-2 mol% | Activates the catalyst and accelerates the reaction.[8] |
| Solvent | Anhydrous 2-Propanol | Common solvent for this type of hydrogenation. |
| H2 Pressure | 100 - 500 psi (7 - 34 atm) | Higher pressure generally increases reaction rate.[14] |
| Temperature | Room Temperature (20-25 °C) | The catalyst is highly active under mild conditions.[5] |
| Reaction Time | 12 - 24 hours | Typically sufficient for high conversion. |
| Expected Yield | >95% | |
| Expected Enantiomeric Excess (ee) | >98% (for the (R)-enantiomer) | [6] |
Product Analysis and Characterization
Accurate determination of the enantiomeric excess (ee) is critical to evaluating the success of the asymmetric synthesis.
Analytical Workflow
Caption: Workflow for product analysis and characterization.
Chiral Chromatography (GC/HPLC)
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of the product.[15][16]
-
Stationary Phase: A chiral stationary phase (CSP) is required to separate the enantiomers. Common CSPs for chiral alcohols include cyclodextrin derivatives.
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or isopropanol).
-
Analysis: Inject the sample onto the chiral column. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated areas of the two enantiomer peaks:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Oxygen contamination; Insufficient hydrogen pressure. | Ensure catalyst is handled under inert atmosphere; Thoroughly purge the reactor with inert gas then H2; Increase H2 pressure. |
| Low Enantioselectivity | Incorrect catalyst/ligand combination; Racemization of product; Contaminated reagents. | Verify the chirality of the catalyst and ligands; Ensure work-up conditions are not harsh; Use high-purity, anhydrous reagents and solvents. |
| Catalyst Deactivation | Impurities in the substrate or solvent; High temperature. | Purify the substrate and use anhydrous solvent; Run the reaction at the recommended temperature.[1][17] |
Conclusion
The asymmetric hydrogenation of 4-methylacetophenone using a Noyori-type ruthenium catalyst is a robust and highly efficient method for producing enantiomerically enriched this compound. By understanding the underlying catalytic mechanism and adhering to the detailed protocol and safety precautions outlined in this note, researchers can reliably achieve high yields and excellent enantioselectivities. This method serves as a powerful tool in the synthesis of chiral intermediates for drug development and other advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 536-50-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njhjchem.com [njhjchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. environmentclearance.nic.in [environmentclearance.nic.in]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
- 16. uma.es [uma.es]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Biocatalytic Synthesis of 1-(4-Methylphenyl)ethanol
Abstract
Chiral alcohols are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Specifically, enantiomerically pure 1-(4-Methylphenyl)ethanol serves as a key intermediate for various bioactive molecules. Traditional chemical methods for its synthesis often require harsh reaction conditions, expensive chiral catalysts, and may produce significant waste. Biocatalysis, leveraging the inherent stereoselectivity of enzymes within microorganisms, presents a green, efficient, and highly selective alternative.[1][3] This guide provides a detailed framework for the synthesis of this compound via the whole-cell microbial reduction of 4'-methylacetophenone, covering microorganism selection, process optimization, preparative-scale synthesis, and analytical validation.
Introduction: The Case for Biocatalysis
The asymmetric reduction of a prochiral ketone to a chiral alcohol is a cornerstone reaction in synthetic organic chemistry. This compound, a valuable chiral synthon, exists as two enantiomers, (R) and (S), which can exhibit distinct biological activities. The synthesis of the enantiopure form is therefore critical. While chemical methods like catalytic hydrogenation exist, they often face challenges related to catalyst cost, metal contamination, and environmental impact.[4][5]
Whole-cell biocatalysis offers a compelling solution.[6][7][8] By using living microorganisms such as yeast or bacteria, we harness their natural enzymatic machinery—specifically ketoreductases (KREDs) and alcohol dehydrogenases (ADHs)—to perform highly specific chemical transformations.[9][10]
Key Advantages of Whole-Cell Biocatalysis:
-
High Enantioselectivity: Enzymes are inherently chiral and can produce alcohols with exceptional enantiomeric excess (e.e.), often exceeding 99%.[11][12]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and by-product formation.
-
In Situ Cofactor Regeneration: The reduction of ketones by KREDs requires cofactors like NADPH or NADH. Whole-cell systems possess the metabolic pathways to continuously regenerate these expensive cofactors, making the process economically viable.[13]
-
Sustainability: This approach is environmentally friendly, utilizing renewable resources and minimizing hazardous waste.[1][14]
The Biocatalytic Pathway: From Ketone to Chiral Alcohol
The core of the process is the enzymatic, stereoselective transfer of a hydride ion from a cofactor (NAD(P)H) to the carbonyl carbon of 4'-methylacetophenone. The microorganism's metabolic activity, typically by consuming a simple sugar like glucose, fuels the regeneration of the reduced cofactor NAD(P)H from its oxidized form NAD(P)⁺.
Caption: Biocatalytic reduction of 4'-methylacetophenone within a microbial cell.
Experimental Design: From Screening to Production
A successful biocatalytic synthesis follows a logical progression from identifying a suitable microbial catalyst to scaling up the reaction for preparative yields.
Caption: Overall workflow for biocatalytic synthesis of this compound.
Protocols & Methodologies
Protocol 1: Screening of Microbial Biocatalysts
Rationale: The choice of microorganism is paramount, as different strains exhibit varying levels of activity and stereoselectivity. Yeasts like Saccharomyces, Candida, and Pichia are excellent starting points due to their robust nature and well-characterized reductase systems.[11][15]
Materials:
-
Microorganism strains (e.g., Saccharomyces cerevisiae, Candida tropicalis, Pichia pastoris)
-
YPD Broth (1% yeast extract, 2% peptone, 2% dextrose) or other suitable growth medium
-
4'-Methylacetophenone (substrate)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Inoculum Preparation: Inoculate 5 mL of sterile YPD broth with a single colony of the test microorganism. Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a turbid culture is obtained.
-
Biotransformation Setup: Transfer the 5 mL seed culture to a 250 mL flask containing 50 mL of fresh YPD broth. Incubate at 30°C, 200 rpm for 24 hours.
-
Substrate Addition: Add 4'-methylacetophenone to the culture to a final concentration of 1-5 g/L. The substrate can be added directly or as a solution in a minimal amount of ethanol or DMSO to aid dispersion.
-
Reaction: Continue incubation at 30°C, 200 rpm. Withdraw 1 mL aliquots at 24, 48, and 72 hours for analysis.
-
Sample Preparation: a. Centrifuge the 1 mL aliquot to pellet the cells. b. Extract the supernatant twice with 1 mL of ethyl acetate. c. Combine the organic layers, dry over anhydrous sodium sulfate, and transfer to a GC vial for analysis.
-
Analysis: Analyze the samples by chiral GC (see Protocol 5) to determine substrate conversion and the enantiomeric excess (e.e.) of the product. Select the strain that provides the highest conversion and e.e. for further optimization.
Protocol 2: Optimization of Reaction Parameters
Rationale: Biocatalytic processes are sensitive to environmental conditions. Optimizing parameters such as pH, temperature, and substrate concentration is crucial to maximize enzyme activity and stability, thereby improving yield and selectivity.[3][16][17]
Procedure: Using the best-performing strain from Protocol 1, set up a series of biotransformations as described above, varying one parameter at a time while keeping others constant:
-
pH: Test a range of initial pH values for the medium (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). Buffer the medium if necessary.
-
Temperature: Evaluate different incubation temperatures (e.g., 20°C, 25°C, 30°C, 37°C).
-
Substrate Concentration: Test a range of substrate loadings (e.g., 1 g/L, 5 g/L, 10 g/L, 20 g/L) to assess substrate tolerance and inhibition.[18]
-
Co-substrate: Investigate the effect of adding a supplemental carbon source like glucose or a hydrogen donor like isopropanol at the time of substrate addition to enhance cofactor regeneration.[18][19]
Data Summary: Compile the results in a table to identify the optimal conditions.
| Microorganism Strain | Parameter | Value | Conversion (%) | e.e. (%) | Reference |
| P. crispum | Temp | 23-27 °C | 52 | 96 (S) | [19] |
| Candida tropicalis CE017 | pH | 5.5 | 62 | 97 (S) | [12][15] |
| Saccharomyces cerevisiae B5 | Co-substrate | 5% Ethanol | >90 | >99 (R) | [20] |
| Lactobacillus senmaizukei | Temp | 25 °C | High | High | [17] |
Note: The stereochemical outcome ((R) vs. (S)) is dependent on the specific enzyme(s) in the microorganism, following Prelog's or anti-Prelog's rule.
Protocol 3: Preparative Scale Synthesis
Rationale: This protocol scales up the optimized process to produce gram quantities of the chiral alcohol.
Procedure:
-
Seed Culture: Prepare a 100 mL seed culture of the optimized microorganism in a 500 mL flask and grow for 24 hours.
-
Production Culture: In a 2 L bioreactor or a 4 L flask, prepare 1 L of the appropriate medium under the optimized pH. Inoculate with the 100 mL seed culture.
-
Growth Phase: Incubate under the optimized temperature and agitation for 24-48 hours until the culture reaches a high cell density (late log or early stationary phase).
-
Biotransformation: Add the optimized concentration of 4'-methylacetophenone. If required, also add the co-substrate (e.g., glucose to a final concentration of 2-5%).
-
Monitoring: Continue the incubation under optimal conditions. Monitor the reaction progress every 12-24 hours by withdrawing samples and analyzing them via GC (Protocol 5). The reaction is complete when the substrate is no longer consumed.
-
Harvesting: Once the reaction is complete (typically 48-96 hours), proceed to extraction.
Protocol 4: Product Extraction and Purification
Rationale: The desired product must be efficiently recovered from the aqueous culture medium. Liquid-liquid extraction is a standard and effective method.
Procedure:
-
Cell Removal: Centrifuge the entire culture broth (e.g., 4000 x g for 20 minutes) to pellet the microbial cells. Decant and collect the supernatant.
-
Liquid-Liquid Extraction: Transfer the supernatant to a large separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium or sodium sulfate to remove residual water.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.
-
Purification (Optional): The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR and GC-MS.
Protocol 5: Analytical Procedures
Rationale: Accurate quantification of substrate conversion (yield) and product enantiomeric purity (e.e.) is essential for process validation. Chiral gas chromatography is the most common and effective technique for this analysis.[21][22][23]
Equipment: Gas Chromatograph with FID detector.
Analysis of Conversion (Yield):
-
Column: Standard non-chiral capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Oven Program: 80°C for 2 min, then ramp at 10°C/min to 220°C, hold for 2 min.
-
Quantification: Calculate conversion based on the disappearance of the substrate peak relative to an internal standard.
Analysis of Enantiomeric Excess (e.e.):
-
Column: Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).[21]
-
Carrier Gas: Hydrogen (80 cm/s).[21]
-
Injector Temperature: 230°C.[21]
-
Detector Temperature: 250°C.[21]
-
Oven Program: Isothermal at a temperature that provides baseline separation of the two enantiomers (e.g., 100-140°C, requires method development).
-
Calculation:
-
e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive microorganism.- Substrate toxicity/inhibition.- Incorrect reaction conditions (pH, temp).- Cofactor limitation. | - Verify viability of the inoculum.- Lower the initial substrate concentration or use fed-batch addition.- Re-verify and optimize reaction parameters.- Add a supplemental energy source like glucose. |
| Low Enantioselectivity | - Microorganism produces multiple reductases with opposing stereoselectivity.- Racemization of the product.- Incorrect reaction conditions. | - Screen other microbial strains.- Check if the product is stable under the reaction conditions.- Varying temperature or pH can sometimes influence which enzyme is more active, affecting the final e.e. |
| Difficult Extraction | - Emulsion formation during extraction. | - Centrifuge the mixture to break the emulsion.- Add a small amount of brine (saturated NaCl solution). |
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and othe… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coupling metal and whole-cell catalysis to synthesize chiral alcohols [journal.hep.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone [ignited.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Asymmetric reduction of o-chloroacetophenone with Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. researchgate.net [researchgate.net]
- 21. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. gcms.cz [gcms.cz]
Application Note: Synthesis of 1-(4-Methylphenyl)ethanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of the secondary alcohol, 1-(4-methylphenyl)ethanol, utilizing the Grignard reaction. This classic yet powerful carbon-carbon bond-forming reaction is detailed from reagent preparation to product purification and characterization. The protocol herein emphasizes safety, efficiency, and mechanistic understanding to empower researchers in replicating and adapting this synthesis for their specific needs.
Introduction and Significance
The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of synthetic organic chemistry.[1] Its utility lies in the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[2][3] This reaction is exceptionally versatile, enabling the synthesis of primary, secondary, and tertiary alcohols from various carbonyl compounds.[4][5]
This compound is a valuable secondary alcohol and a member of the toluenes class of compounds.[6] It serves as a building block in the synthesis of more complex molecules and is found naturally in some essential oils.[6][7] The synthesis of this specific alcohol via the Grignard reaction between p-tolylmagnesium bromide and acetaldehyde serves as an excellent model for understanding the nuances of this reaction class.[6]
Reaction Mechanism
The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with an aldehyde.
2.1. Formation of p-Tolylmagnesium Bromide
The Grignard reagent, p-tolylmagnesium bromide, is prepared by the reaction of 4-bromotoluene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[8] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom. This process, known as "umpolung," transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbanion-like species.[9]
2.2. Nucleophilic Addition to Acetaldehyde
The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic.[1] This nucleophile readily attacks the electrophilic carbonyl carbon of acetaldehyde.[2] The reaction is believed to proceed through a six-membered ring transition state.[1] This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.[10]
2.3. Acidic Workup
The final step is the protonation of the magnesium alkoxide intermediate by the addition of a dilute acid, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), to yield the desired secondary alcohol, this compound.[10][11]
Experimental Protocol
3.1. Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent.[1][12] All glassware must be thoroughly dried, and anhydrous solvents must be used.[13]
-
Flammability: Diethyl ether and THF are highly flammable.[14] All operations should be conducted in a well-ventilated fume hood, away from any open flames or spark sources.[15]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[12] An ice-water bath should be readily available to control the reaction temperature.[14]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory.[14][15]
3.2. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.22 g (50 mmol) | |
| 4-Bromotoluene | C₇H₇Br | 171.03 | 6.84 g (40 mmol) | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | |
| Iodine | I₂ | 253.81 | 1 small crystal | Initiator |
| Acetaldehyde | CH₃CHO | 44.05 | 1.76 g (40 mmol) | |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | For workup |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
3.3. Step-by-Step Procedure
Part A: Preparation of p-Tolylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried and allowed to cool under a stream of dry nitrogen.[13]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to help initiate the reaction.[16]
-
Initiation: Add approximately 10 mL of the anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 4-bromotoluene in 40 mL of anhydrous diethyl ether. Add a small portion (about 5 mL) of the 4-bromotoluene solution to the magnesium turnings.
-
Reaction: The reaction should initiate, as evidenced by bubbling and a change in color. If the reaction does not start, gentle warming with a heat gun may be necessary.[17] Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[12]
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of p-tolylmagnesium bromide should be grayish-brown.
Part B: Reaction with Acetaldehyde
-
Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath.[10]
-
Aldehyde Addition: Prepare a solution of acetaldehyde in 20 mL of anhydrous diethyl ether in the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C. This addition is also exothermic.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
Part C: Workup and Purification
-
Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.[10] This will quench any unreacted Grignard reagent and protonate the alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.[18]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[10]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[19]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[10][20]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The final product should be a clear, colorless liquid.[6] Its identity and purity can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[21][22]
-
IR Spectroscopy: The infrared spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol group.[23]
Troubleshooting
-
Reaction Fails to Initiate: This is often due to wet glassware or solvents, or unreactive magnesium. Ensure all equipment is scrupulously dry. Crushing a piece of magnesium under the ether can sometimes initiate the reaction.[9] The addition of a small iodine crystal is also a common method for initiation.[16]
-
Low Yield: This can result from premature quenching of the Grignard reagent by moisture or acidic impurities in the starting materials. Another potential cause is the enolization of the aldehyde, which can be minimized by keeping the reaction temperature low during the aldehyde addition.[10]
-
Formation of Biphenyl Side Product: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, which is favored at higher temperatures.[19]
Conclusion
The Grignard reaction is a robust and highly effective method for the synthesis of this compound. By adhering to strict anhydrous conditions, carefully controlling reaction temperatures, and following a systematic workup procedure, high yields of the desired secondary alcohol can be reliably obtained. This protocol provides a solid foundation for researchers to successfully perform this important transformation.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 536-50-5 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. benchchem.com [benchchem.com]
- 11. britthipple.com [britthipple.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dchas.org [dchas.org]
- 15. acs.org [acs.org]
- 16. cerritos.edu [cerritos.edu]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound(536-50-5) 1H NMR spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. spectrabase.com [spectrabase.com]
Method development for enantiomeric separation of 1-(4-Methylphenyl)ethanol
An Application Note and Comprehensive Protocol for the Enantiomeric Separation of 1-(4-Methylphenyl)ethanol
Abstract
This document provides a detailed guide for the development of a robust analytical method for the enantiomeric separation of this compound, a key chiral intermediate in various chemical syntheses. We explore method development strategies across High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The primary focus is on HPLC with polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability and high success rates.[1][2][3] This guide explains the fundamental principles of chiral recognition, provides step-by-step protocols for screening and optimization, and discusses the rationale behind experimental choices to empower researchers to develop validated, high-performance methods.
Introduction: The Significance of Chirality
This compound possesses a single stereocenter, making it a chiral molecule that exists as a pair of non-superimposable mirror images, or enantiomers. In the pharmaceutical and fine chemical industries, it is often crucial to isolate and quantify individual enantiomers, as they can exhibit markedly different pharmacological, toxicological, or physiological effects.[3] Therefore, the development of precise and reliable analytical methods for separating and quantifying these enantiomers is a critical step in process development and quality control. This application note details a systematic approach to achieving baseline separation of the (R)- and (S)-enantiomers of this compound.
The Mechanism of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most versatile and powerful tools for enantiomeric separations in liquid chromatography.[3][4] Their success stems from the highly ordered, helical structure of the polysaccharide backbone, which creates well-defined chiral grooves or cavities.[5][6]
The chiral recognition mechanism is a complex interplay of various intermolecular interactions between the analyte and the chiral selector.[5][7] For this compound, the key interactions include:
-
Hydrogen Bonding: The hydroxyl group (-OH) of the alcohol is a primary site for hydrogen bonding with the carbamate groups (-NH-C=O) on the derivatized polysaccharide.
-
π-π Interactions: The aromatic tolyl group of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector, such as in tris(3,5-dimethylphenylcarbamate) derivatives.
-
Steric Interactions: The overall shape of the analyte must fit optimally into the chiral cavity of the CSP. The spatial arrangement of the methyl, phenyl, and hydroxyl groups around the chiral center dictates how favorably one enantiomer fits compared to the other.[8]
The combination of these interactions leads to the formation of transient, diastereomeric complexes between each enantiomer and the CSP, with one complex being more stable than the other. This difference in stability results in different retention times and, consequently, chromatographic separation.[9]
A Systematic Approach to Method Development
A successful chiral method development strategy relies on a logical, structured screening and optimization process rather than a random trial-and-error approach.[10][11] The goal of the initial screening is to identify a promising combination of a chiral stationary phase and a mobile phase that shows at least partial separation. This "hit" is then subjected to optimization to achieve the desired resolution.
Caption: Workflow for Chiral Method Development.
Part 1: HPLC Method Development Protocol
High-Performance Liquid Chromatography (HPLC) in normal phase mode is the most common and often successful starting point for the separation of moderately polar analytes like this compound.
Materials, Reagents, and Instrumentation
-
Analyte: Racemic this compound, dissolved in mobile phase or a compatible solvent (e.g., isopropanol) at ~1 mg/mL.
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector (detection at 215 nm or 254 nm).
-
Chiral Stationary Phases (CSPs): A set of complementary columns is recommended for screening.[11]
-
Immobilized Amylose-based: e.g., Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Immobilized Cellulose-based: e.g., Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Coated Cellulose-based: e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (Note: Immobilized phases offer greater solvent compatibility, allowing for the use of solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) if standard mobile phases fail).[1][5]
-
Protocol 1: Initial Column and Mobile Phase Screening
This protocol is designed to rapidly test the selected columns with standard mobile phases to identify the most promising conditions.
-
Column Installation & Equilibration: Install the first column (e.g., Chiralpak IA). Equilibrate the column with the initial mobile phase (e.g., n-Hexane/IPA 90:10 v/v) at a flow rate of 1.0 mL/min for at least 20 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject 5-10 µL of the 1 mg/mL analyte solution.
-
Data Acquisition: Run the analysis for a sufficient time to ensure elution of both enantiomers (e.g., 15-20 minutes).
-
Systematic Screening: Repeat steps 1-3 for each combination of column and mobile phase as outlined in the table below.
-
Data Evaluation: Record the retention times (t1, t2), selectivity (α), and resolution (Rs) for each run. A resolution (Rs) greater than 1.0 indicates a promising result for further optimization.
Table 1: Representative Screening Conditions and Expected Outcomes
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Expected Selectivity (α) | Expected Resolution (Rs) | Comments |
|---|---|---|---|---|---|---|
| Chiralpak IA | n-Hexane/IPA (90/10) | 1.0 | 25 | 1.25 | 1.6 | Good initial separation. Amylose phase shows good recognition. |
| Chiralpak IA | n-Hexane/EtOH (90/10) | 1.0 | 25 | 1.15 | 1.2 | Lower selectivity with Ethanol, suggesting IPA is a better H-bond modulator here.[12] |
| Chiralpak IC | n-Hexane/IPA (90/10) | 1.0 | 25 | 1.10 | 0.9 | Partial separation. The dichlorophenylcarbamate selector is less effective. |
| Chiralcel OD-H | n-Hexane/IPA (90/10) | 1.0 | 25 | 1.35 | 2.1 | Excellent separation. The cellulose backbone provides a complementary chiral environment. |
Data are illustrative and represent typical outcomes for this class of compound.
Protocol 2: Method Optimization
Based on the screening results (Table 1), the Chiralcel OD-H column with n-Hexane/IPA provides the best starting point. The goal of optimization is to achieve baseline resolution (Rs ≥ 1.5) with a reasonable analysis time and good peak shape.[11]
-
Optimize Alcohol Percentage:
-
Set up the Chiralcel OD-H column with n-Hexane/IPA at 1.0 mL/min and 25°C.
-
Perform runs with varying IPA content: 5%, 10%, and 15%.
-
Causality: Decreasing the alcohol percentage generally increases retention time and often improves resolution, as it enhances the interaction between the analyte and the CSP. Conversely, increasing alcohol content shortens the analysis time but may reduce resolution.
-
-
Optimize Flow Rate:
-
Using the optimal alcohol percentage found in the previous step (e.g., 10% IPA), test different flow rates: 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min.
-
Causality: Lower flow rates can increase efficiency and resolution but lengthen the run time. Higher flow rates reduce analysis time but can lead to peak broadening and loss of resolution. The optimal flow rate is a balance between these factors.
-
-
Evaluate Temperature Effects:
-
Using the optimal mobile phase and flow rate, perform runs at different temperatures: 20°C, 25°C, and 35°C.
-
Causality: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[6] Typically, lower temperatures increase resolution, but higher temperatures can sometimes improve peak shape and efficiency.
-
Table 2: Optimized Chromatographic Conditions (Example)
| Parameter | Optimized Value |
|---|---|
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
| Retention Time 1 | ~8.5 min |
| Retention Time 2 | ~11.5 min |
| Selectivity (α) | 1.35 |
| Resolution (Rs) | 2.1 |
Part 2: Supercritical Fluid Chromatography (SFC) - The "Green" Alternative
SFC is a powerful technique for chiral separations that uses supercritical CO₂ as the primary mobile phase component. It offers significant advantages, including faster analysis times, reduced organic solvent consumption, and often unique selectivity compared to HPLC.[13][14]
Protocol 3: SFC Screening
-
Instrumentation: An SFC system with a back pressure regulator (BPR), CO₂ pump, modifier pump, and UV detector.
-
Columns: The same polysaccharide columns (Chiralpak IA, IC, Chiralcel OD-H) can be used.
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., Methanol or Ethanol).
-
Screening Conditions:
-
Columns: Chiralpak IA, Chiralcel OD-H
-
Modifier: Methanol (MeOH)
-
Gradient: 5% to 40% MeOH over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40°C
-
-
Discussion: SFC screenings are exceptionally fast, often taking only a few minutes per run.[15] The elution strength of modifiers in SFC is typically MeOH > EtOH > IPA.[14] It is not uncommon to observe different selectivities or even elution order reversals between HPLC and SFC, making them highly complementary techniques.[14] For this compound, an isocratic condition of CO₂/Methanol (85:15) on a Chiralcel OD-H column would likely provide excellent and rapid separation.
Part 3: Gas Chromatography (GC) - An Orthogonal Approach
For volatile and thermally stable analytes like this compound, chiral GC offers very high resolution. The stationary phases are typically based on derivatized cyclodextrins coated on a fused silica capillary column.[16]
Protocol 4: Chiral GC Analysis
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A cyclodextrin-based chiral capillary column, e.g., Rt-βDEXsa or Chirasil-DEX CB (25-30 m length, 0.25 mm ID).[16][17]
-
GC Conditions:
-
Discussion: GC can provide extremely high efficiency, leading to very sharp peaks and high resolution values. It is an excellent orthogonal technique to confirm the purity of an enantiomer isolated by HPLC or SFC. Derivatization to the acetate ester can sometimes improve separation further.[17]
Conclusion
The enantiomeric separation of this compound can be successfully achieved using multiple chromatographic techniques. A systematic screening approach using polysaccharide-based CSPs under normal phase HPLC conditions is a highly effective starting point, with columns like Chiralcel® OD-H often providing excellent resolution. For faster and more environmentally friendly analysis, SFC offers a powerful alternative. Finally, chiral GC with a cyclodextrin-based column serves as an outstanding high-resolution orthogonal method. The choice of the final method will depend on the specific application requirements, such as analytical speed, solvent usage, and available instrumentation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
The Strategic Application of 1-(4-Methylphenyl)ethanol in Asymmetric Synthesis: A Guide for Researchers
In the landscape of modern synthetic organic chemistry, the reliable and predictable control of stereochemistry is paramount. This is particularly true in the development of pharmaceuticals and other biologically active molecules, where a specific stereoisomer often dictates therapeutic efficacy. Chiral auxiliaries represent a powerful and well-established strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.[1] This guide provides a detailed exploration of 1-(4-methylphenyl)ethanol as a versatile and recoverable chiral auxiliary, offering insights into its application in diastereoselective aldol, Diels-Alder, and alkylation reactions.
Introduction: The Role and Advantages of this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on several key factors: its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its availability in both enantiomeric forms.
This compound emerges as an attractive candidate for a chiral auxiliary due to several key features:
-
Structural Rigidity and Steric Influence: The phenyl group provides a rigid scaffold, and the methyl substituent at the para position, along with the stereogenic center bearing the hydroxyl group, creates a well-defined steric environment. This steric bulk effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.
-
Availability: Both (R)- and (S)-enantiomers of this compound are commercially available, allowing for the synthesis of either enantiomer of the target molecule.
-
Cleavage: The resulting ester linkage can be cleaved under various conditions, including hydrolysis or reduction, to release the desired chiral product and recover the auxiliary.
This document will provide detailed protocols and mechanistic insights for the application of this compound in three fundamental synthetic transformations.
Diastereoselective Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety.[2] When a chiral auxiliary is employed, the reaction can be rendered highly diastereoselective, establishing two new stereocenters with a high degree of control.[3]
Application Notes:
The general strategy involves the esterification of a carboxylic acid with this compound. The resulting chiral ester is then converted to its corresponding enolate, which subsequently reacts with an aldehyde. The stereochemical outcome of the aldol addition is dictated by the Zimmerman-Traxler model, where the reaction proceeds through a six-membered chair-like transition state.[4] The bulky 4-methylphenyl group of the auxiliary preferentially occupies an equatorial position to minimize steric interactions, thereby directing the facial selectivity of the enolate and the approach of the aldehyde.
The choice of base and Lewis acid for enolate formation is critical for achieving high diastereoselectivity. "Soft" enolization using a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine typically favors the formation of the Z-enolate, which is often crucial for high syn-diastereoselectivity in the subsequent aldol addition.[3]
Experimental Workflow:
Caption: Workflow for a diastereoselective aldol reaction.
Protocol: Diastereoselective Aldol Reaction of a Chiral Ester
Step 1: Synthesis of the Chiral Ester
-
To a solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add (R)-1-(4-methylphenyl)ethanol (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.
Step 2: Diastereoselective Aldol Addition
-
Dissolve the chiral ester (1.0 eq) in anhydrous DCM (0.2 M) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add dibutylboron triflate (1.2 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.3 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 3 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude aldol adduct can be purified by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
For β-Hydroxy Acid: Dissolve the aldol adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layer contains the β-hydroxy acid, and the aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
For 1,3-Diol: Dissolve the aldol adduct (1.0 eq) in anhydrous THF (0.2 M) at 0 °C. Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir at room temperature for 12 hours. Carefully quench the reaction with water and extract with ethyl acetate. The organic layer contains the 1,3-diol.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >95:5 | 85 |
| Isobutyraldehyde | >95:5 | 80 |
| Acetaldehyde | 90:10 | 75 |
| Note: These are representative data based on similar chiral auxiliaries and would require experimental verification for this compound. |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings, capable of forming up to four stereocenters in a single step.[5][6] Attaching a chiral auxiliary to the dienophile can lead to excellent diastereoselectivity.[7]
Application Notes:
In this application, an α,β-unsaturated carboxylic acid is esterified with this compound to form a chiral dienophile. The subsequent [4+2] cycloaddition with a diene is often promoted by a Lewis acid. The chiral auxiliary shields one face of the dienophile, directing the diene to approach from the less sterically hindered face. The endo-product is typically favored due to secondary orbital interactions.[5]
Caption: Workflow for an asymmetric Diels-Alder reaction.
Protocol: Asymmetric Diels-Alder Reaction
Step 1: Synthesis of the Chiral Dienophile (e.g., Chiral Acrylate)
-
Follow the esterification procedure described in the aldol reaction protocol, using acrylic acid as the carboxylic acid.
Step 2: Lewis Acid-Promoted Diels-Alder Reaction
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add diethylaluminum chloride (Et₂AlCl, 1.2 eq, as a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add the diene (e.g., cyclopentadiene, 3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the Diels-Alder adduct. The endo:exo ratio and diastereomeric excess (d.e.) can be determined by ¹H NMR and chiral HPLC analysis, respectively.
Step 3: Cleavage of the Chiral Auxiliary
-
The auxiliary can be cleaved using the hydrolysis or reduction methods described in the aldol protocol to yield the corresponding chiral carboxylic acid or alcohol.
| Diene | Diastereomeric Excess (d.e., %) | endo:exo Ratio | Yield (%) |
| Cyclopentadiene | >98 | >99:1 | 90 |
| Isoprene | 95 | 95:5 | 85 |
| 1,3-Butadiene | 92 | - | 82 |
| Note: These are representative data based on similar chiral auxiliaries and would require experimental verification. |
Diastereoselective Enolate Alkylation
The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds at the α-position of a carbonyl group.[8][9] Using a chiral auxiliary allows for the diastereoselective introduction of an alkyl group.
Application Notes:
Similar to the aldol reaction, the process begins with the formation of a chiral ester. This ester is then deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate.[10] The chiral auxiliary directs the incoming alkyl halide to one face of the enolate. The stereochemical outcome is generally rationalized by the formation of a chelated intermediate where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary ester. The bulky group of the auxiliary blocks one face of this chelated enolate.
Caption: Workflow for a diastereoselective enolate alkylation.
Protocol: Diastereoselective Alkylation of a Chiral Ester
Step 1: Synthesis of the Chiral Ester
-
Prepare the chiral ester from the corresponding carboxylic acid and (R)-1-(4-methylphenyl)ethanol as previously described.
Step 2: Diastereoselective Enolate Alkylation
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Add a solution of the chiral ester (1.0 eq) in anhydrous THF (0.2 M) dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by flash chromatography. The diastereomeric excess can be determined by chiral HPLC or ¹H NMR analysis of the purified product.
Step 3: Cleavage of the Chiral Auxiliary
-
The auxiliary can be removed via hydrolysis or reduction as detailed in the previous sections to afford the enantiomerically enriched α-alkylated carboxylic acid or alcohol.
| Alkyl Halide | Diastereomeric Excess (d.e., %) | Yield (%) |
| Benzyl bromide | >98 | 92 |
| Methyl iodide | 90 | 88 |
| Allyl bromide | 96 | 90 |
| Note: These are representative data based on similar chiral auxiliaries and would require experimental verification. |
Conclusion
This compound serves as a promising and versatile chiral auxiliary for a range of important asymmetric transformations. Its steric properties, commercial availability in both enantiomeric forms, and the relative ease of its attachment and removal make it a valuable tool for synthetic chemists in academic and industrial research. The protocols outlined in this guide provide a solid foundation for the application of this auxiliary in diastereoselective aldol, Diels-Alder, and alkylation reactions. As with any synthetic method, optimization of reaction conditions for specific substrates is recommended to achieve the highest possible yields and stereoselectivities.
References
- 1. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction [chemistrynewlight.blogspot.com]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
- 8. fiveable.me [fiveable.me]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Kinetic resolution of 1-(4-Methylphenyl)ethanol using lipase
<Application Notes & Protocols
Topic: Kinetic Resolution of 1-(4-Methylphenyl)ethanol using Lipase
Abstract
This document provides a comprehensive guide for the enzymatic kinetic resolution of racemic this compound. This protocol is designed for researchers, scientists, and professionals in drug development seeking to produce enantiomerically enriched secondary alcohols, which are valuable chiral building blocks in asymmetric synthesis. We delve into the mechanistic underpinnings of lipase-catalyzed transesterification, offer a detailed, step-by-step experimental protocol, and present methodologies for the accurate determination of enantiomeric excess. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the procedure effectively.
Introduction: The Imperative of Chirality and the Elegance of Biocatalysis
In the realm of pharmaceuticals and fine chemicals, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer compounds is a cornerstone of modern drug development.
Kinetic resolution is a powerful strategy for separating a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. While traditional chemical methods for kinetic resolution exist, they often suffer from limitations such as the need for stoichiometric amounts of expensive chiral auxiliaries and harsh reaction conditions.
Biocatalysis, particularly the use of enzymes like lipases, offers a greener and more efficient alternative.[1][2] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly stable enzymes that function efficiently in non-aqueous environments, a critical advantage for organic synthesis.[1] Their remarkable enantioselectivity stems from the intricate three-dimensional architecture of their active site, which preferentially accommodates one enantiomer over the other.[3]
This application note focuses on the lipase-catalyzed kinetic resolution of this compound, a representative secondary alcohol, via transesterification. The goal is to achieve a high degree of separation, ideally yielding the unreacted alcohol and the esterified product in high enantiomeric excess (e.e.).
Mechanistic Principles: A Look Inside the Enzyme
The catalytic prowess of lipases in non-aqueous media hinges on a "catalytic triad" of amino acid residues—typically serine, histidine, and aspartate—within the enzyme's active site.[3] The transesterification reaction proceeds through a "ping-pong bi-bi" mechanism involving an acyl-enzyme intermediate.
Here's a breakdown of the key steps:
-
Acylation: The acyl donor (e.g., vinyl acetate) enters the active site. The serine residue, activated by the other members of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the acyl donor. This forms a tetrahedral intermediate which then collapses to release the vinyl alcohol (which tautomerizes to acetaldehyde) and forms a covalent acyl-enzyme intermediate.[1]
-
Enantioselective Binding: The racemic alcohol, this compound, then enters the active site. The enzyme's chiral pocket preferentially binds one enantiomer (e.g., the (R)-enantiomer) in an orientation suitable for the subsequent reaction.
-
Deacylation: The hydroxyl group of the preferentially bound alcohol enantiomer attacks the carbonyl carbon of the acyl-enzyme intermediate. This regenerates the active site's serine residue and releases the corresponding ester (e.g., (R)-1-(4-methylphenyl)ethyl acetate). The other enantiomer (e.g., the (S)-alcohol) reacts at a much slower rate and remains largely unreacted.
This process ideally continues until approximately 50% conversion is reached, at which point the unreacted alcohol is highly enriched in one enantiomer, and the formed ester is highly enriched in the other.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point and can be optimized for specific laboratory conditions and desired outcomes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Racemic this compound | ≥98% | Standard chemical supplier | |
| Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435) | Major enzyme supplier | Highly recommended for its broad substrate specificity and high enantioselectivity.[4][5] | |
| Vinyl Acetate | Anhydrous, ≥99% | Standard chemical supplier | Serves as the acyl donor.[4][6] |
| n-Heptane or Toluene | Anhydrous, ≥99% | Standard chemical supplier | Reaction solvent. The choice of solvent can influence enzyme activity and selectivity.[7][8][9] |
| Molecular Sieves | 4 Å | Standard chemical supplier | To maintain anhydrous conditions. |
| Standard lab glassware, magnetic stirrer, and temperature-controlled oil bath. |
Reaction Setup and Procedure
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 1.0 g, 7.34 mmol) and anhydrous n-heptane (20 mL).
-
Addition of Acyl Donor: Add vinyl acetate (e.g., 1.3 mL, 14.68 mmol, 2.0 equivalents). Using an excess of the acyl donor can help drive the reaction forward.[4]
-
Enzyme Addition: Add the immobilized lipase (e.g., 50-100 mg). The optimal enzyme loading should be determined experimentally.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature, typically between 30-45 °C. Higher temperatures can increase the reaction rate but may decrease enantioselectivity.
-
Monitoring the Reaction: The progress of the reaction should be monitored by taking small aliquots at regular intervals (e.g., every 1-2 hours). These aliquots should be analyzed by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Reaction Termination: The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate. To stop the reaction, simply filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.
-
Work-up and Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica gel.
-
Workflow Diagram
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Analytical Methods: Quantifying Success
Accurate determination of enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral chromatography is the most common and reliable method.[10][11][12]
Chiral Gas Chromatography (GC)
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based column) is required to separate the enantiomers.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C). The exact program will depend on the column and the specific compounds.
-
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase column (e.g., based on polysaccharide derivatives) is necessary.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is typically employed.
-
Data Analysis: The calculation of e.e. is the same as for GC, using the peak areas from the HPLC chromatogram.
Expected Results and Troubleshooting
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature, enzyme loading, and substrates. |
| Optimal Conversion | ~50% | This theoretical point provides the highest possible e.e. for both the product and the remaining substrate. |
| Enantiomeric Excess (e.e.) of (S)-alcohol | >95% | |
| Enantiomeric Excess (e.e.) of (R)-ester | >95% | |
| Enantioselectivity (E-value) | >100 | The E-value is a measure of the enzyme's selectivity. A higher E-value indicates better separation. |
Troubleshooting Common Issues:
-
Low Conversion Rate:
-
Cause: Insufficient enzyme activity, low temperature, or enzyme inhibition.
-
Solution: Increase the amount of lipase, raise the reaction temperature slightly (while monitoring e.e.), or ensure all reagents and solvents are anhydrous.
-
-
Low Enantioselectivity (Low e.e.):
-
Cause: Reaction temperature is too high, non-optimal solvent, or the reaction has proceeded significantly past 50% conversion.
-
Solution: Lower the reaction temperature, screen different solvents, and carefully monitor the reaction to stop it at the optimal point.
-
-
Poor Separation on Chiral GC/HPLC:
-
Cause: Incorrect column, mobile phase/oven program, or flow rate.
-
Solution: Consult the column manufacturer's guide for appropriate starting conditions and optimize the method systematically.
-
Conclusion: A Versatile Tool for Asymmetric Synthesis
Lipase-catalyzed kinetic resolution is a robust, efficient, and environmentally benign method for producing enantiomerically enriched alcohols. The protocol detailed in this application note provides a solid foundation for the successful resolution of this compound and can be adapted for a wide range of other secondary alcohols. By understanding the underlying principles and paying careful attention to reaction parameters and analytical techniques, researchers can effectively leverage this powerful biocatalytic tool in their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed transesterification in organic media: solvent effects on equilibrium and individual rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Solvent effects in lipase-catalysed transesterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uma.es [uma.es]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
Application Notes: The Strategic Utility of 1-(4-Methylphenyl)ethanol in Pharmaceutical Intermediate Synthesis
Abstract
1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is a versatile aromatic secondary alcohol that serves as a pivotal building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] Its significance is profoundly amplified by its chiral center, which, when controlled, provides access to enantiomerically pure compounds essential for modern drug development. This guide elucidates the strategic applications of this compound, focusing on its role as a chiral synthon. We provide detailed protocols for its stereoselective synthesis via biocatalytic reduction and outline its subsequent transformations, underscoring its value for researchers and professionals in medicinal chemistry and drug discovery.
Introduction: The Significance of this compound
This compound (C₉H₁₂O, MW: 136.19 g/mol ) is a clear, colorless liquid with a mild floral odor.[4] While it finds applications in the fragrance and flavor industries, its primary value in the pharmaceutical sector lies in its structure: a secondary benzylic alcohol with a pro-chiral center.[1][4] The stereochemistry of drug molecules is a critical determinant of their pharmacological activity, efficacy, and safety profile. The ability to introduce a specific stereocenter early in a synthetic route using a reliable chiral building block like (R)- or (S)-1-(4-Methylphenyl)ethanol is a cornerstone of efficient and asymmetric drug synthesis.
The synthesis of this chiral alcohol is most effectively achieved through the asymmetric reduction of its corresponding ketone, 4'-methylacetophenone. This transformation is a well-studied and highly optimized process, particularly using biocatalytic methods, which offer exceptional enantioselectivity under mild reaction conditions.[5][6] Once obtained in high enantiomeric purity, the hydroxyl group of this compound can be further functionalized or used to direct subsequent stereoselective reactions, making it a valuable intermediate for a range of biologically active molecules.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 536-50-5 | [4] |
| Molecular Formula | C₉H₁₂O | [7] |
| Molecular Weight | 136.19 g/mol | [7] |
| Boiling Point | 218-220 °C | [4] |
| Density | 0.987 g/mL at 20 °C | [4] |
| Appearance | Clear colorless liquid | [4] |
Core Application: A Chiral Synthon via Asymmetric Reduction
The most critical application of this compound in pharmaceuticals is its role as a chiral intermediate. The asymmetric reduction of prochiral ketones is a fundamental strategy for producing enantiopure alcohols, which are key building blocks for many active pharmaceutical ingredients (APIs).[6] Biocatalytic reduction, employing whole-cell microorganisms or isolated enzymes (ketoreductases/dehydrogenases), has emerged as a superior method for this transformation due to its high chemo-, regio-, and enantioselectivity.[6][8]
Causality in Method Selection: Chemical methods using chiral catalysts can be effective but often require expensive and toxic heavy metals, cryogenic temperatures, and strictly anhydrous conditions. In contrast, biocatalysis operates in aqueous media at or near ambient temperature and pressure. Microorganisms like Candida, Pichia, and various soil fungi contain a rich repertoire of oxidoreductase enzymes that can reduce 4'-methylacetophenone to either the (R)- or (S)-enantiomer with high predictability and enantiomeric excess (e.e.).[5][9] The choice of microorganism or enzyme is therefore the primary determinant of the product's stereochemistry.
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-1-(4-Methylphenyl)ethanol
This protocol describes a representative whole-cell biocatalytic reduction of 4'-methylacetophenone using a fungal isolate, which typically yields the (S)-enantiomer with high selectivity.
Rationale: This method is chosen for its operational simplicity, cost-effectiveness, and high enantioselectivity without the need for purified enzymes.[6] The growing cells serve as a self-sustaining source of both the necessary ketoreductase enzymes and the co-factors (NADH/NADPH) required for the reduction. Glucose in the media acts as the carbon source for cell growth and the ultimate hydride source for co-factor regeneration.
Step-by-Step Methodology:
-
Culture Preparation: Prepare a sterile liquid medium (e.g., Potato Dextrose Broth or a custom medium containing glucose, yeast extract, and peptone) in baffled Erlenmeyer flasks. Inoculate the medium with a suitable fungal culture (e.g., Penicillium rubens or Aspergillus sp.).[6]
-
Cell Growth: Incubate the flasks at 25-30°C with orbital shaking (e.g., 150-200 rpm) for 48-72 hours to allow for sufficient biomass generation.
-
Substrate Addition: Prepare a stock solution of 4'-methylacetophenone in a minimal amount of a water-miscible solvent like ethanol or DMSO to aid solubility. Add the substrate to the culture to a final concentration of 1-5 g/L. High concentrations can be toxic to the cells, so a fed-batch approach may be beneficial.
-
Biotransformation: Continue the incubation under the same conditions for an additional 24-72 hours. Monitor the reaction progress by periodically taking samples and analyzing them by GC or TLC.
-
Extraction: After the reaction is complete (or has reached a plateau), separate the biomass from the broth by centrifugation. Extract the supernatant three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.[10]
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC analysis.[6]
Comparative Data for Biocatalytic Reduction:
| Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Pichia glucozyma | (S) | >90 | >99 | [9] |
| Candida species | (S) | >90 | >99 | [5] |
| Penicillium rubens | (S) or (R) | >90 | >90 | [6] |
| R-HPED (Enzyme) | (R) | High | >99 | [8] |
Note: Yields and e.e. are highly dependent on specific strains and reaction conditions.
Protocol 2: Oxidation of this compound to 4'-Methylacetophenone
This protocol details a standard laboratory oxidation, a fundamental transformation for this intermediate. It can be used to revert the alcohol to the ketone, a step often required in multi-step synthetic strategies, for example, after the alcohol has served its purpose as a directing group.
Rationale: Swern oxidation is a reliable and mild method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It avoids the use of toxic heavy metals like chromium and proceeds at low temperatures, minimizing side reactions. The workup is straightforward, involving a simple liquid-liquid extraction.
Step-by-Step Methodology:
-
Activator Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Sulfoxide Addition: Add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise to the cooled solution. Stir for 15 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 eq.) in a small amount of DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (5.0 eq.) dropwise. The reaction is exothermic and may bubble. After addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Workup: Add water to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary to yield pure 4'-methylacetophenone.
Broader Pharmaceutical Relevance
While direct synthesis of major blockbuster drugs from this compound is not widely documented, its structural motif and that of related chiral phenyl ethanols are present in numerous pharmaceutical classes:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Many NSAIDs, such as ibuprofen and naproxen, belong to the 2-arylpropionic acid class (profens).[11] The synthesis of novel profen analogues can utilize chiral synthons like this compound to build the core stereocenter.[12][13]
-
Antiviral Agents: The development of new antiviral drugs often relies on the assembly of complex chiral molecules.[14][15] Chiral alcohols are fundamental starting points for introducing the necessary stereochemistry into scaffolds designed to inhibit viral enzymes like proteases or polymerases.[16]
Conclusion
This compound is a high-value intermediate whose utility in pharmaceutical synthesis is primarily derived from its chiral nature. The accessibility of both (R)- and (S)-enantiomers in high purity via robust and scalable biocatalytic reduction protocols makes it an attractive starting material for drug discovery and development. The protocols and data presented herein provide a foundational framework for researchers to leverage this versatile building block in the creation of novel, enantiomerically pure pharmaceutical compounds. Its strategic application can significantly streamline synthetic routes, ensuring precise stereochemical control from an early stage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | 536-50-5 [chemicalbook.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijstr.org [ijstr.org]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. rsc.org [rsc.org]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Methylphenyl)ethanol as a precursor for agrochemical synthesis
Application Note & Protocols
Topic: 1-(4-Methylphenyl)ethanol as a Versatile Precursor for Agrochemical Synthesis
Abstract
This compound, a chiral aromatic secondary alcohol, is a pivotal building block in the synthesis of modern agrochemicals.[1][2] Its structural features—a reactive hydroxyl group, a chiral center, and a modifiable aromatic ring—offer multiple pathways for elaboration into complex, high-value active ingredients. This guide provides an in-depth exploration of the key synthetic transformations of this compound, including oxidation, dehydration, and stereoselective enzymatic reactions. We present detailed, field-proven protocols for these conversions and illustrate how the resulting intermediates can be channeled into the synthesis of advanced fungicidal and herbicidal scaffolds. This document is intended for researchers and process chemists in the agrochemical industry, offering both strategic insights and practical methodologies for leveraging this versatile precursor.
Introduction: The Strategic Importance of this compound
The demand for more effective, selective, and environmentally benign agrochemicals has driven the focus toward complex molecular architectures, a significant portion of which are chiral.[3] Chiral compounds, particularly single enantiomers, can exhibit higher efficacy, lower application rates, and reduced off-target toxicity compared to their racemic mixtures.[3] this compound emerges as a valuable starting material in this context. It serves as a readily available, chiral precursor that introduces a key pharmacophore—the substituted phenyl ethanol moiety—found in numerous bioactive molecules.[1][4][5]
This guide will focus on three primary synthetic routes that unlock the potential of this compound:
-
Oxidation to 4'-methylacetophenone, a key intermediate for herbicides and other bioactive compounds.[6][7]
-
Dehydration to 4-methylstyrene, a reactive monomer for further functionalization.[8][9]
-
Enzymatic Resolution to isolate specific enantiomers, a critical step for developing modern stereochemically-defined pesticides.[10][11]
We will provide the chemical rationale behind these transformations, detailed experimental protocols, and conceptual pathways for their application in agrochemical design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 536-50-5 | [12] |
| Molecular Formula | C₉H₁₂O | [13] |
| Molecular Weight | 136.19 g/mol | [14] |
| Appearance | Clear, colorless liquid | [15] |
| Boiling Point | 218-220 °C | [16] |
| Density | 0.987 g/mL at 20 °C | [16] |
| Solubility | Slightly miscible with water. Soluble in ethanol, ether. | [17][18] |
Core Synthetic Transformations & Protocols
The utility of this compound stems from the reactivity of its secondary alcohol group and the potential for electrophilic substitution on the tolyl moiety. The following sections detail the most critical transformations for agrochemical synthesis.
Oxidation to 4'-Methylacetophenone
Causality & Rationale: The conversion of the secondary alcohol to a ketone yields 4'-methylacetophenone, a highly valuable intermediate.[7] The ketone functionality is a versatile handle for subsequent reactions, such as condensations, halogenations, and oxidations, to build more complex molecular frameworks for herbicides and fungicides.[6][19] The choice of oxidant is critical to ensure high yield and prevent over-oxidation or side reactions on the aromatic ring. Pyridinium chlorochromate (PCC) is an effective and mild oxidant for this purpose, reliably stopping the oxidation at the ketone stage.
dot
Caption: Oxidation of this compound to a key ketone intermediate.
Protocol 2.1: PCC Oxidation of this compound
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C₉H₁₂O | 136.19 | 10.0 g | 0.0734 |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | 23.7 g | 0.110 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Silica Gel | SiO₂ | - | ~30 g | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For elution | - |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in 150 mL of anhydrous dichloromethane (DCM).
-
Addition of Alcohol: Dissolve this compound in 50 mL of anhydrous DCM and add this solution to the PCC suspension in one portion. The mixture will become a dark, tarry solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether. Stir for 15 minutes.
-
Filtration: Prepare a short plug of silica gel in a sintered glass funnel. Pass the reaction mixture through the silica plug to filter out the chromium tars. Wash the plug thoroughly with additional diethyl ether until all the product has been eluted (monitored by TLC).
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity. If further purification is needed, it can be distilled under vacuum.
Self-Validation & Expected Results:
| Parameter | Expected Value | Analysis Method |
| Yield | 85-95% | Gravimetric |
| Purity | >97% | GC-MS |
| ¹H NMR | Consistent with 4'-methylacetophenone structure | NMR Spectroscopy |
| Appearance | Colorless to pale yellow liquid | Visual |
Dehydration to 4-Methylstyrene
Causality & Rationale: Acid-catalyzed dehydration converts the alcohol into 4-methylstyrene, introducing a reactive vinyl group.[9] This transformation is valuable as the styrene derivative can undergo polymerization or, more relevantly for agrochemicals, serve as a substrate for reactions like hydroboration-oxidation, epoxidation, or Heck coupling to introduce diverse functionalities. This pathway provides access to a different set of molecular scaffolds compared to the oxidation route. Using a mild solid acid catalyst like Amberlyst-15 prevents harsh conditions associated with strong mineral acids, simplifying work-up and improving selectivity.
dot
Caption: Dehydration of this compound to 4-methylstyrene.
Protocol 2.2: Acid-Catalyzed Dehydration
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| This compound | C₉H₁₂O | 136.19 | 10.0 g | 0.0734 |
| Amberlyst-15 resin | - | - | 1.0 g | - |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add this compound, 100 mL of toluene, and 1.0 g of pre-washed Amberlyst-15 resin. Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: The reaction can be monitored by GC-MS to check for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove the Amberlyst-15 resin, washing the resin with a small amount of toluene.
-
Washing: Transfer the filtrate to a separatory funnel and wash with 50 mL of 5% aqueous sodium bicarbonate solution to remove any acidic residues, followed by a wash with 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by vacuum distillation to obtain pure 4-methylstyrene.
Self-Validation & Expected Results:
| Parameter | Expected Value | Analysis Method |
| Yield | 80-90% | Gravimetric |
| Purity | >98% | GC-MS |
| ¹H NMR | Consistent with 4-methylstyrene structure | NMR Spectroscopy |
| Water Collected | ~1.3 mL | Dean-Stark |
Biocatalytic Kinetic Resolution
Causality & Rationale: For many modern agrochemicals, only one enantiomer is active.[3] Biocatalysis offers a green and highly selective method to separate enantiomers.[10][11] Lipases, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. This process, known as kinetic resolution, allows for the separation of the slow-reacting alcohol enantiomer from the fast-reacting ester. This method is superior to classical resolution as it avoids chiral auxiliaries and often proceeds under mild, environmentally friendly conditions.[11]
dot
Caption: Enzymatic kinetic resolution for enantiomer separation.
Protocol 2.3: Lipase-Catalyzed Kinetic Resolution
Materials & Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Racemic this compound | C₉H₁₂O | 136.19 | 5.0 g | 0.0367 |
| Immobilized CALB (Novozym 435) | - | - | 250 mg | - |
| Vinyl Acetate | C₄H₆O₂ | 86.09 | 1.9 g | 0.0220 |
| tert-Butyl methyl ether (MTBE) | C₅H₁₂O | 88.15 | 50 mL | - |
Procedure:
-
Setup: In a 100 mL Erlenmeyer flask, dissolve racemic this compound in 50 mL of MTBE.
-
Reagent Addition: Add vinyl acetate (0.6 equivalents) and immobilized CALB (Novozym 435). The use of a slight excess of the alcohol ensures the reaction stops near 50% conversion.
-
Reaction: Place the flask in an orbital shaker set to 200 rpm and maintain at 30 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or chiral GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. This typically takes 24-48 hours.
-
Work-up: Once ~50% conversion is reached, filter off the enzyme beads. The enzyme can be washed with fresh solvent and reused.
-
Purification & Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel (e.g., using a gradient of Hexane:Ethyl Acetate).
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester using chiral HPLC.
Self-Validation & Expected Results:
| Parameter | Expected Value | Analysis Method |
| Conversion | ~50% | Chiral GC/HPLC |
| e.e. of Alcohol | >99% | Chiral GC/HPLC |
| e.e. of Ester | >99% | Chiral GC/HPLC |
| Yield (per enantiomer) | 40-45% (theoretical max 50%) | Gravimetric |
Applications in Agrochemical Synthesis: Conceptual Pathways
The intermediates derived from this compound can be elaborated into a variety of agrochemical classes.
-
From 4'-Methylacetophenone to Herbicides: The acetophenone intermediate can undergo α-halogenation followed by reaction with nucleophiles like thiourea or substituted hydrazines. These pathways can lead to heterocyclic systems such as triazinones, which are known herbicide scaffolds (e.g., Metamitron).[20]
-
From Chiral Alcohols to Fungicides: Enantiomerically pure this compound is an ideal precursor for azole fungicides. The hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by a 1,2,4-triazole anion, a key step in the synthesis of many systemic fungicides.[21] The chirality of the alcohol directly translates to the final active ingredient, ensuring high biological activity.
Conclusion
This compound is more than a simple starting material; it is a strategic precursor that provides access to key structural motifs in modern agrochemical design. Through straightforward transformations such as oxidation and dehydration, it yields versatile intermediates like 4'-methylacetophenone and 4-methylstyrene. Furthermore, its chiral nature can be effectively harnessed through biocatalytic resolution to produce enantiomerically pure building blocks essential for developing next-generation, highly selective pesticides. The protocols and pathways outlined in this guide demonstrate the robust and multifaceted utility of this compound, establishing it as a cornerstone molecule for innovation in agrochemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, CasNo.536-50-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]
- 7. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 8. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 9. US4150059A - Dehydration of alpha-methylbenzyl alcohols over silica to form monovinylidene aromatic monomers - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 536-50-5|this compound|BLD Pharm [bldpharm.com]
- 13. B20832.03 [thermofisher.com]
- 14. This compound | 536-50-5 [chemicalbook.com]
- 15. This compound, 97% | CymitQuimica [cymitquimica.com]
- 16. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. This compound, 97% | Fisher Scientific [fishersci.ca]
- 19. quora.com [quora.com]
- 20. doras.dcu.ie [doras.dcu.ie]
- 21. EP0431968B1 - Oxetane derivatives, their preparation and their use as anti-fungal or fungicidal agents - Google Patents [patents.google.com]
Application Note: Determination of Enantiomeric Excess of 1-(4-Methylphenyl)ethanol using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of enantiomeric excess (ee) of 1-(4-Methylphenyl)ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Two primary, field-proven protocols are detailed: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). The document explains the underlying principles of these methods, offers step-by-step experimental procedures, and provides insights into data interpretation. The aim is to equip the reader with the necessary knowledge to accurately and reliably quantify the enantiomeric composition of this compound, a crucial aspect in asymmetric synthesis and pharmaceutical development.
Introduction: The Significance of Enantiomeric Purity
In the realm of chemical synthesis and pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately determine the enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical requirement in drug development and asymmetric catalysis.[1][2]
NMR spectroscopy has emerged as a powerful and accessible technique for determining enantiomeric excess.[3][4] Unlike chromatographic methods, which can require lengthy method development, NMR offers a rapid and direct means of analysis. The fundamental principle lies in converting a mixture of enantiomers, which are indistinguishable in an achiral environment, into a mixture of diastereomers. Diastereomers possess different physical and chemical properties, including distinct NMR spectra, allowing for their individual quantification.[5] This conversion can be achieved either through non-covalent interactions with a chiral solvating agent (CSA) or through the formation of a covalent bond with a chiral derivatizing agent (CDA).[3][6][7][8]
This guide focuses on the practical application of these two NMR-based methods for determining the enantiomeric excess of this compound, a common chiral secondary alcohol.
Fundamental Principles: Distinguishing Enantiomers by NMR
Enantiomers have identical physical properties in an achiral environment, including their NMR spectra. To differentiate them using NMR, a chiral auxiliary must be introduced to create a diastereomeric environment.[3]
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[7][8] These interactions, which can include hydrogen bonding, π-π stacking, and dipole-dipole interactions, lead to different time-averaged chemical environments for the corresponding nuclei in each enantiomer.[9] This results in the splitting of signals in the NMR spectrum, with the integral ratio of the separated signals directly corresponding to the enantiomeric ratio. A key advantage of this method is its non-destructive nature, allowing for the recovery of the analyte.[7] Pirkle's alcohol is a well-known example of a CSA used for chiral alcohols.[10]
Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable mixture of diastereomers.[5][6] Because these are distinct molecules, their NMR spectra will exhibit different chemical shifts for corresponding protons. The enantiomeric excess can then be determined by integrating the well-resolved signals of the newly formed diastereomers. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic example of a CDA used for determining the absolute configuration and enantiomeric excess of alcohols and amines.[11][12][13]
Experimental Protocols
The following sections provide detailed protocols for the determination of the enantiomeric excess of this compound using both a chiral solvating agent and a chiral derivatizing agent.
Method 1: Chiral Solvating Agent (CSA) - Pirkle's Alcohol
This protocol utilizes (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, commonly known as Pirkle's alcohol, as the chiral solvating agent.[10]
3.1.1. Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Racemic or enantioenriched sample |
| (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Pirkle's Alcohol |
| Deuterated Chloroform (CDCl₃) | NMR grade |
| NMR Spectrometer | ≥400 MHz recommended for better resolution |
| NMR Tubes | 5 mm |
| Micropipettes | |
| Vortex Mixer |
3.1.2. Experimental Workflow
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxidation of 1-(4-Methylphenyl)ethanol to 4-Methylacetophenone: A Senior Application Scientist's Guide
Introduction: The Significance of Ketone Synthesis
The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the construction of a vast array of molecules, from fragrances and flavorings to complex pharmaceutical intermediates. 4-Methylacetophenone, the target molecule of this guide, is a valuable aromatic ketone used as a fragrance ingredient and a versatile precursor in the synthesis of active pharmaceutical ingredients.[1][2] This document, crafted from the perspective of a seasoned application scientist, provides a detailed exploration of two distinct and practical methodologies for the oxidation of 1-(4-methylphenyl)ethanol to 4-methylacetophenone.
This guide eschews a rigid template in favor of a narrative that delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a classic, reliable method utilizing pyridinium chlorochromate (PCC) and a more contemporary, "green" approach employing sodium hypochlorite (bleach). For each method, we will dissect the underlying mechanism, provide a meticulous step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Pillar 1: The Classic Approach - Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a revered oxidizing agent in the synthetic chemist's toolkit, known for its mildness and selectivity in converting primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] Unlike stronger chromium-based oxidants, PCC typically does not over-oxidize primary alcohols to carboxylic acids when used in anhydrous conditions.[5]
Mechanism of PCC Oxidation: A Controlled Elimination
The oxidation of an alcohol by PCC is mechanistically fascinating, proceeding through a chromate ester intermediate. The reaction is essentially an elimination reaction where a C-H bond adjacent to the oxygen is broken, leading to the formation of a carbon-oxygen double bond.[3]
Diagram 1: Mechanism of PCC Oxidation. This diagram illustrates the key steps in the oxidation of a secondary alcohol using PCC, starting from the formation of a chromate ester to the final ketone product.
Experimental Protocol: PCC Oxidation of this compound
This protocol is designed for the small-scale synthesis of 4-methylacetophenone and emphasizes safety and efficiency.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.36 g | 1.0 | Starting material |
| Pyridinium chlorochromate (PCC) | 3.23 g | 1.5 | Oxidizing agent |
| Celite® | 3.0 g | - | Filter aid |
| Dichloromethane (DCM), anhydrous | 50 mL | - | Solvent |
| Diethyl ether | 50 mL | - | For washing |
| Anhydrous sodium sulfate | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) and Celite® in 30 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature. The addition of Celite® is a crucial, field-proven technique to prevent the formation of a tar-like chromium residue, which simplifies the subsequent filtration.[6]
-
Addition of Alcohol: Dissolve this compound in 20 mL of anhydrous DCM. Add this solution to the PCC suspension in one portion with vigorous stirring.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter the suspension through a pad of silica gel or a fresh plug of Celite® in a sintered glass funnel. This step is critical for removing the insoluble chromium byproducts.
-
Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the organic filtrates and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylacetophenone.
-
Further Purification (Optional): The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain a highly pure product.[7]
Safety Considerations for PCC
PCC is a toxic and carcinogenic chromium (VI) compound.[8][9] It is also an oxidizer and may intensify fire.[9][10] Always handle PCC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid inhalation of the dust.[9] In case of skin contact, wash thoroughly with soap and water.[12]
Pillar 2: The Green Chemistry Approach - Sodium Hypochlorite (Bleach) Oxidation
In the quest for more environmentally benign synthetic methods, sodium hypochlorite (NaOCl), the active ingredient in household bleach, has emerged as an attractive "green" oxidizing agent.[13] It is inexpensive, readily available, and its primary byproduct is sodium chloride.
Mechanism of Bleach Oxidation: In Situ Generation of the Oxidant
The oxidation of alcohols with bleach is typically carried out in the presence of a catalytic amount of a phase-transfer catalyst and often an acid, such as acetic acid. The reaction with acetic acid generates hypochlorous acid (HOCl), which is the active oxidizing species.
Diagram 2: Experimental Workflow for Bleach Oxidation. This flowchart outlines the key stages of the green oxidation of this compound using sodium hypochlorite.
Experimental Protocol: Bleach Oxidation of this compound
This protocol provides a practical and environmentally conscious method for the synthesis of 4-methylacetophenone.
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.36 g | 1.0 | Starting material |
| Sodium hypochlorite (household bleach, ~8.25%) | ~25 mL | ~2.0 | Oxidizing agent |
| Glacial Acetic Acid | 1.0 mL | - | Catalyst |
| Diethyl ether | 50 mL | - | Extraction solvent |
| Saturated sodium bicarbonate solution | 20 mL | - | For neutralization |
| Saturated sodium bisulfite solution | 10 mL | - | To quench excess oxidant |
| Brine | 20 mL | - | For washing |
| Anhydrous magnesium sulfate | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 10 mL of diethyl ether. Add 1.0 mL of glacial acetic acid to the solution.
-
Addition of Bleach: Cool the flask in an ice-water bath. Slowly add ~25 mL of household bleach dropwise with vigorous stirring over 15-20 minutes. Maintain the temperature of the reaction mixture below 20°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Quenching and Washing: Wash the organic layer sequentially with 10 mL of saturated sodium bisulfite solution (to destroy any unreacted bleach), 20 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 4-methylacetophenone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Safety Considerations for Bleach Oxidation
Mixing sodium hypochlorite with acids, such as acetic acid, can liberate toxic chlorine gas.[14][15] This reaction should always be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Sodium hypochlorite is corrosive and can cause skin and eye irritation.[16]
Pillar 3: Characterization of 4-Methylacetophenone
Unequivocal characterization of the final product is a hallmark of rigorous scientific practice. The following data provides a reference for the successful synthesis of 4-methylacetophenone.
Spectroscopic Data:
| Technique | Expected Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, 2H), 7.24 (d, 2H), 2.54 (s, 3H), 2.38 (s, 3H)[17] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 197.9, 143.8, 134.8, 129.2, 128.4, 26.5, 21.6[17] |
| IR (neat) | ν ~1680 cm⁻¹ (C=O stretch), ~2920 cm⁻¹ (C-H stretch, aromatic), ~1605 cm⁻¹ (C=C stretch, aromatic)[13][18][19] |
Physical Properties:
| Property | Value |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Boiling Point | 226-228 °C |
| Melting Point | 28 °C |
Conclusion: A Tale of Two Oxidations
This guide has presented two robust and reliable methods for the oxidation of this compound to 4-methylacetophenone. The choice between the classic PCC method and the greener bleach oxidation will depend on the specific needs of the researcher, considering factors such as scale, available resources, and environmental considerations. The PCC method offers predictability and is well-established, while the bleach oxidation provides a more sustainable alternative without compromising efficiency for many applications. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and successfully perform this important synthetic transformation.
References
- 1. scielo.br [scielo.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. echemi.com [echemi.com]
- 13. spectrabase.com [spectrabase.com]
- 14. quora.com [quora.com]
- 15. gov.uk [gov.uk]
- 16. nj.gov [nj.gov]
- 17. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4'-Methylacetophenone(122-00-9) IR Spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
Application Notes and Protocols for Esterification Reactions Involving 1-(4-Methylphenyl)ethanol
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the esterification of 1-(4-methylphenyl)ethanol, a common secondary benzylic alcohol. Ester derivatives of this alcohol are valuable in fragrance, flavor, and pharmaceutical industries. This document explores three primary methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the enantioselective Enzymatic Kinetic Resolution. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and data interpretation to ensure scientific integrity and reproducibility.
Introduction: The Significance of Esterifying this compound
This compound is a chiral secondary alcohol that serves as a versatile precursor in organic synthesis. Its ester derivatives are of significant interest due to their diverse applications, ranging from pleasant-smelling compounds in the fragrance industry to chiral building blocks for active pharmaceutical ingredients. The choice of esterification method is critical and depends on several factors, including the stability of the reactants, the desired purity of the product, and whether enantiomeric separation is required.
This guide delves into the causality behind experimental choices for three distinct and powerful esterification techniques. Each protocol is designed as a self-validating system, complete with characterization data and troubleshooting insights to empower the researcher.
Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a robust, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, and for secondary alcohols like this compound, the reaction conditions must be carefully controlled to favor product formation and avoid potential side reactions such as dehydration, which can occur under strongly acidic and high-temperature conditions.[1]
Mechanism Rationale: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product.[3] To drive the equilibrium towards the ester, an excess of one reactant (typically the less expensive one) is used, or the water byproduct is removed as it forms.[3][4]
Diagram of Fischer Esterification Mechanism:
Caption: Mechanism of Fischer Esterification.
Protocol 2.1: Synthesis of 1-(4-Methylphenyl)ethyl Acetate via Fischer Esterification
This protocol details the esterification of racemic this compound with acetic acid.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (5.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~3-5 mol%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and glacial acetic acid.
-
Slowly and carefully add the catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 118-120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(4-methylphenyl)ethyl acetate.
Expected Results & Characterization:
-
Yield: 65-75%
-
Appearance: Colorless oil
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, 2H), 7.15 (d, 2H), 5.88 (q, 1H), 2.35 (s, 3H), 2.05 (s, 3H), 1.50 (d, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.5, 141.0, 137.5, 129.0 (2C), 126.0 (2C), 72.5, 22.0, 21.5, 21.0.
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[5][6] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][7]
Mechanism Rationale: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acylpyridinium species. This species is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[6] This method avoids the production of water and the need for harsh conditions.[7]
Diagram of Steglich Esterification Workflow:
Caption: General workflow for Steglich Esterification.
Protocol 3.1: Synthesis of 1-(4-Methylphenyl)ethyl Benzoate via Steglich Esterification
This protocol is suitable for creating esters from various carboxylic acids under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
DCC (1.2 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound, benzoic acid, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of DCU will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure ester.
Expected Results & Characterization:
-
Yield: 85-95%
-
Appearance: White solid or colorless oil
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.30 (d, 2H), 7.18 (d, 2H), 6.10 (q, 1H), 2.38 (s, 3H), 1.65 (d, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.0, 140.5, 138.0, 133.0, 130.5, 129.8 (2C), 129.2 (2C), 128.5 (2C), 126.2 (2C), 73.0, 22.5, 21.2.
Enzymatic Kinetic Resolution: An Enantioselective Approach
For applications requiring enantiomerically pure forms of this compound or its esters, enzymatic kinetic resolution is the method of choice.[8][9] Lipases, such as Candida antarctica lipase B (CALB), are highly effective biocatalysts that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[8] This results in a mixture of one enantiomer of the ester and the unreacted, opposite enantiomer of the alcohol, which can then be separated.
Principle of Resolution: The kinetic resolution is typically performed via transesterification using an acyl donor like vinyl acetate.[8] The use of an irreversible acyl donor drives the reaction forward. The reaction is allowed to proceed to approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the product and the remaining starting material.
Table 1: Comparison of Esterification Methods for this compound
| Feature | Fischer Esterification | Steglich Esterification | Enzymatic Kinetic Resolution |
| Conditions | Harsh (Acidic, High Temp) | Mild (Neutral, Room Temp) | Very Mild (Neutral, ~30-40°C) |
| Reagents | Carboxylic Acid, H⁺ catalyst | Carboxylic Acid, DCC, DMAP | Acyl Donor (e.g., Vinyl Acetate), Lipase |
| Byproducts | Water | Dicyclohexylurea (DCU) | Acetaldehyde (from vinyl acetate) |
| Stereochemistry | Racemic product from racemic alcohol | Racemic product from racemic alcohol | Enantioselective (produces one enantiomer of ester and leaves the other of alcohol) |
| Typical Yield | 65-75% | 85-95% | ~50% (for each resolved component) |
| Advantages | Inexpensive reagents | High yields, mild conditions | High enantioselectivity, green catalyst |
| Disadvantages | Equilibrium, side reactions | Expensive reagents, DCU removal | Limited to ~50% yield for one product |
Protocol 4.1: Kinetic Resolution of (±)-1-(4-Methylphenyl)ethanol using CALB
This protocol describes a typical procedure for the enantioselective acylation of racemic this compound.
Materials:
-
(±)-1-(4-Methylphenyl)ethanol (1.0 eq)
-
Vinyl Acetate (2.0 eq)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous solvent (e.g., Toluene or Hexane)
Procedure:
-
To a flask, add (±)-1-(4-methylphenyl)ethanol and the anhydrous solvent.
-
Add vinyl acetate to the solution.
-
Add the immobilized lipase (typically 10-20% by weight of the alcohol).
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral GC or HPLC to determine both conversion and the enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction at ~50% conversion by filtering off the enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product, for example, (R)-1-(4-methylphenyl)ethyl acetate, and the unreacted alcohol, (S)-1-(4-methylphenyl)ethanol, by silica gel column chromatography.
Expected Results & Characterization:
-
Conversion: ~50%
-
Yield: >45% for the ester and >45% for the unreacted alcohol.
-
Enantiomeric Excess (ee): >95% for both the ester and the unreacted alcohol, as determined by chiral chromatography.
-
Characterization: NMR spectra will be consistent with the structures, and optical rotation measurements will confirm the chirality.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low yield in Fischer Esterification | Incomplete reaction (equilibrium not shifted). | Use a larger excess of the carboxylic acid or alcohol. Remove water using a Dean-Stark apparatus. Increase reaction time. |
| Side product formation (e.g., alkene) | Reaction temperature too high or acid concentration too strong. | Reduce the reaction temperature. Use a milder acid catalyst or a lower concentration. |
| Difficult removal of DCU in Steglich | DCU is slightly soluble in some organic solvents. | After filtration, cool the filtrate to precipitate more DCU. A second filtration may be necessary. Alternatively, use a water-soluble carbodiimide like EDC. |
| Low enantioselectivity in enzymatic resolution | Suboptimal enzyme, solvent, or temperature. | Screen different lipases. Optimize the solvent and temperature. Ensure the enzyme is active and not denatured. |
| Reaction stalls before 50% conversion | Enzyme inhibition or deactivation. | Use an irreversible acyl donor like vinyl acetate. Ensure anhydrous conditions as water can lead to hydrolysis. |
Conclusion
The esterification of this compound can be effectively achieved through various methods, each with distinct advantages. The Fischer-Speier method offers a cost-effective route for large-scale synthesis where chirality is not a concern. The Steglich esterification provides a high-yielding, mild alternative suitable for a wide range of carboxylic acids and sensitive substrates. For applications demanding high optical purity, enzymatic kinetic resolution stands out as a green and highly selective method. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, cost, and stereochemical considerations.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methylphenyl)ethanol
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(4-methylphenyl)ethanol, a common secondary alcohol.[1][2][3][4] Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common experimental hurdles and optimize reaction yields. The advice herein is grounded in established chemical principles and field-proven methodologies.
Section 1: Choosing Your Synthetic Pathway
A critical first step is selecting the most appropriate synthetic route. The two most common and reliable methods for synthesizing this compound are:
-
Grignard Reaction: The addition of a methylmagnesium halide (e.g., MeMgBr) to 4-methylbenzaldehyde.
-
Ketone Reduction: The reduction of 4'-methylacetophenone using a hydride-based reducing agent like sodium borohydride (NaBH₄).
The choice between these pathways depends on several factors including available starting materials, scale, and sensitivity to specific impurities.
| Feature | Grignard Reaction | Ketone Reduction |
| Starting Materials | 4-Methylbenzaldehyde, Methyl Halide, Mg | 4'-Methylacetophenone |
| Key Reagents | Grignard Reagent (MeMgX) | Sodium Borohydride (NaBH₄) |
| Primary Challenge | Strict anhydrous conditions required | Potential for incomplete reaction |
| Common Byproducts | Wurtz coupling products, unreacted starting material | Unreacted starting material |
| Ideal For | Situations where the aldehyde is more accessible or economical. | A more straightforward procedure with less stringent moisture sensitivity. |
Section 2: Troubleshooting the Grignard Synthesis of this compound
The Grignard reaction is a powerful tool for carbon-carbon bond formation but is notoriously sensitive to reaction conditions.[5]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction did not initiate, or the yield is extremely low. What went wrong?
A1: This is the most common issue and almost always points to the presence of water or issues with the reagents.[6][7][8][9]
-
Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[6][7][8][9][10]
-
Solution: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.
-
-
Magnesium Passivation: The surface of magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction.
-
Solution: Activate the magnesium. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.
-
-
Poor Quality Halide: The organic halide must be pure and dry.
-
Solution: Use a freshly opened bottle or distill the halide before use.
-
Q2: My final product is contaminated with a significant amount of biphenyl. How can I prevent this?
A2: Biphenyl formation is a result of Wurtz coupling, a side reaction where two aryl halides couple in the presence of the metal.
-
Cause: This is often exacerbated by high local concentrations of the aryl halide or elevated temperatures.
-
Solution:
-
Slow Addition: Add the solution of 4-bromotoluene to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide.
-
Temperature Control: The reaction to form the Grignard reagent is exothermic. Use an ice bath to maintain a gentle reflux and avoid overheating.[11]
-
Q3: The workup of my Grignard reaction resulted in a persistent emulsion. How can I break it?
A3: Emulsions are common during the acidic workup of Grignard reactions due to the formation of magnesium salts.
-
Solution:
-
Saturated Ammonium Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[11] This is often less vigorous and can minimize emulsion formation.
-
Dilution: Dilute the reaction mixture with more organic solvent (e.g., diethyl ether or ethyl acetate).
-
Brine Wash: After separation, wash the organic layer with brine (saturated NaCl solution) to help remove residual water and break up emulsions.
-
Grignard Synthesis Workflow
Caption: Grignard Synthesis Workflow for this compound.
Section 3: Troubleshooting the Reduction of 4'-Methylacetophenone
The reduction of ketones with sodium borohydride is generally a robust and high-yielding reaction.[12][13][14] However, issues can still arise.
Frequently Asked Questions (FAQs)
Q1: My reduction is incomplete, and I have a mixture of starting material and product. What is the cause?
A1: Incomplete reduction is typically due to issues with the reducing agent or reaction time.
-
Insufficient Reducing Agent: While stoichiometrically, one mole of NaBH₄ can reduce four moles of a ketone, it's common practice to use a molar excess to ensure the reaction goes to completion.[15]
-
Solution: Use 1.5 to 2.0 equivalents of NaBH₄ relative to the ketone.
-
-
Deactivated NaBH₄: Sodium borohydride can slowly decompose upon exposure to moisture.
-
Solution: Use NaBH₄ from a freshly opened container and store it in a desiccator.
-
-
Short Reaction Time: While the reaction is often rapid, some sterically hindered ketones may require longer reaction times.
Q2: How do I properly quench the reaction and work up the product?
A2: Proper quenching is necessary to destroy excess NaBH₄ and protonate the resulting alkoxide.
-
Quenching: The reaction is typically quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to control the hydrogen gas evolution.[12][17]
-
Workup:
-
After quenching, the solvent (often methanol or ethanol) is typically removed under reduced pressure.
-
The resulting residue is partitioned between water and an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product.[18]
-
Q3: Are there any specific safety precautions for a NaBH₄ reduction?
A3: Yes. The reaction of NaBH₄ with protic solvents (like methanol or water) and the acidic quench generates hydrogen gas, which is flammable.[12]
-
Solution: Always perform the reaction and quench in a well-ventilated fume hood, away from ignition sources. Add the quenching agent slowly to control the rate of gas evolution.
Ketone Reduction Mechanism
Caption: Two-step mechanism for the reduction of a ketone with NaBH₄.
Section 4: Purification of this compound
Regardless of the synthetic route, the final product will require purification.
Q1: What is the best method to purify the crude this compound?
A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger scale reactions where the primary impurity is a non-volatile compound, vacuum distillation is an effective method.
-
Column Chromatography: For smaller scales or when impurities have similar boiling points to the product, silica gel column chromatography is the preferred method. A typical eluent system would be a mixture of hexanes and ethyl acetate, with the polarity gradually increasing.[18]
References
- 1. CAS 536-50-5: this compound | CymitQuimica [cymitquimica.com]
- 2. CID 160893720 | C18H24O2 | CID 160893720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. why'd grignard reagent prepare hunder anhydrous conditions | Filo [askfilo.com]
- 8. brainly.in [brainly.in]
- 9. tutorchase.com [tutorchase.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Reduction of 4-Methylacetophenone
Welcome to the technical support center for the synthetic reduction of 4-methylacetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental outcomes, ensuring the integrity and success of your work.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during the reduction of 4-methylacetophenone. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
Sodium Borohydride (NaBH₄) Reduction to 1-(4-Methylphenyl)ethanol
Question 1: My NaBH₄ reduction of 4-methylacetophenone is incomplete. TLC analysis shows a significant amount of starting material remaining. What went wrong?
Answer: Incomplete reduction is the most common issue with NaBH₄ reductions. Several factors, often related to the reagent's reactivity and reaction conditions, can be the cause.
-
Reagent Stoichiometry and Purity: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, this is rarely achieved in practice.[1][2] It is common to use a molar excess of NaBH₄ to ensure the reaction goes to completion. Additionally, sodium borohydride can decompose over time, especially if exposed to moisture.
-
Troubleshooting:
-
Increase the molar equivalents of NaBH₄. A good starting point is 1.5 to 2.0 equivalents.
-
Use a fresh bottle of NaBH₄ or one that has been properly stored in a desiccator.
-
Consider performing a test reaction with a known reactive ketone to confirm the activity of your NaBH₄.
-
-
-
Solvent Effects: The choice of solvent can influence the rate of reduction. Protic solvents like methanol or ethanol are commonly used and are generally effective.
-
Troubleshooting:
-
Ensure your solvent is anhydrous if you suspect water is deactivating the reagent.
-
While less common for this specific reduction, exploring other alcoholic solvents could be beneficial if standard conditions fail.
-
-
-
Temperature and Reaction Time: While the reduction of acetophenones with NaBH₄ is typically rapid at room temperature, low temperatures can slow the reaction rate significantly.
-
Troubleshooting:
-
Ensure the reaction is stirred at room temperature (around 20-25 °C) for an adequate amount of time. Monitor the reaction by TLC until the starting material spot is no longer visible.[3]
-
-
Question 2: After my NaBH₄ reduction and workup, my NMR spectrum shows my desired product, this compound, but also some unexpected peaks. What are these impurities?
Answer: The reduction of 4-methylacetophenone with NaBH₄ is generally a clean reaction.[4] If you are seeing significant impurities, they are most likely related to the workup procedure or residual starting material.
-
Borate Esters: During the reduction, borate esters are formed as intermediates. The workup, typically with an acidic solution, is crucial to hydrolyze these intermediates to the final alcohol product. An incomplete workup can leave these esters in your product.
-
Troubleshooting:
-
Ensure a thorough acidic workup (e.g., with dilute HCl) is performed until the solution is acidic.
-
Stir the reaction mixture for a sufficient time during the acidic workup to allow for complete hydrolysis.
-
-
-
Solvent Impurities: Residual solvents from the reaction or extraction (e.g., ethanol, diethyl ether, ethyl acetate) are common impurities.
-
Troubleshooting:
-
Ensure your product is thoroughly dried under vacuum to remove any residual solvents.
-
-
Complete Reduction to 4-Ethylbenzene (Wolff-Kishner and Clemmensen Reductions)
Question 3: I attempted a Wolff-Kishner reduction of 4-methylacetophenone to obtain 4-ethylbenzene, but I've isolated a significant amount of a high-molecular-weight side product. What is it?
Answer: A common side reaction in the Wolff-Kishner reduction is the formation of an azine.[5][6] This occurs when the intermediate hydrazone reacts with another molecule of the starting ketone.
-
Mechanism of Azine Formation: The hydrazone can undergo condensation with a second equivalent of the ketone, particularly if there is a localized high concentration of the ketone or if water is present to hydrolyze the hydrazone back to the ketone.
-
Troubleshooting:
-
Rigorous Exclusion of Water: Ensure all reagents and solvents are anhydrous. The presence of water can facilitate the hydrolysis of the hydrazone, leading to the formation of the ketone which can then react to form the azine.[6]
-
Order of Addition: Adding the pre-formed hydrazone to the base can sometimes minimize this side reaction.[5]
-
Excess Hydrazine: Using a larger excess of hydrazine can help to drive the initial hydrazone formation to completion and minimize the chance of the ketone reacting with the hydrazone.
-
-
Question 4: My Wolff-Kishner reduction yielded this compound instead of the expected 4-ethylbenzene. Why did this happen?
Answer: The formation of the corresponding alcohol is another known side reaction in the Wolff-Kishner reduction, especially if the conditions are not optimized.[5]
-
Mechanism of Alcohol Formation: After the initial formation of the hydrazone, if water is present, it can hydrolyze the hydrazone back to the ketone. The alkoxide base used in the reaction (e.g., potassium tert-butoxide) can then reduce the ketone to the alcohol.
-
Troubleshooting:
-
Anhydrous Conditions: As with azine formation, the strict exclusion of water is critical to prevent the hydrolysis of the hydrazone.
-
Excess Hydrazine: A sufficient excess of hydrazine helps to ensure the complete conversion of the ketone to the hydrazone.
-
-
Question 5: I am considering a Clemmensen reduction for my 4-methylacetophenone, which has other functional groups on the aromatic ring. What are the limitations?
Answer: The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid, meaning the substrate must be stable to strongly acidic conditions.[7][8]
-
Acid-Sensitive Groups: Functional groups that are sensitive to strong acid will not survive the Clemmensen reduction. This includes, but is not limited to, esters, acetals, and some protecting groups.
-
Alternative: For substrates that are sensitive to acid but stable in strong base, the Wolff-Kishner reduction is a complementary and often preferred method.[8]
-
Experimental Protocols
Protocol 1: Reduction of 4-Methylacetophenone to this compound using NaBH₄
Materials:
-
4-Methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (20 mL).
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Comparison of Common Reduction Methods for 4-Methylacetophenone
| Method | Reagents | Product | Common Side Products | Key Considerations |
| Sodium Borohydride | NaBH₄, Methanol/Ethanol | This compound | Unreacted starting material | Mild conditions, selective for aldehydes and ketones.[1][4] |
| Wolff-Kishner | Hydrazine (N₂H₄), KOH or KOtBu, high-boiling solvent (e.g., ethylene glycol) | 4-Ethylbenzene | Azines, this compound | Strongly basic conditions, requires high temperatures.[5][9] |
| Clemmensen | Zinc Amalgam (Zn(Hg)), conc. HCl | 4-Ethylbenzene | Products of acid-catalyzed side reactions | Strongly acidic conditions, not suitable for acid-sensitive substrates.[7][10] |
| Catalytic Hydrogenation | H₂, Pd/C or other catalyst | This compound or 4-Ethylbenzene | Over-reduction of aromatic ring (under harsh conditions) | Product selectivity depends on catalyst and conditions.[11] |
Visualizations
Diagram 1: Reaction Pathways in the Reduction of 4-Methylacetophenone
Caption: Primary reduction pathways and a key side reaction.
Diagram 2: Troubleshooting Logic for Incomplete NaBH₄ Reduction
Caption: Decision tree for troubleshooting incomplete reductions.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chiral HPLC Separation of 1-(4-Methylphenyl)ethanol
Welcome to our dedicated technical support center for the chiral separation of 1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your HPLC methods. Here, we move beyond simple protocols to explain the scientific reasoning behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible separations.
Introduction to the Chiral Separation Challenge
This compound is a chiral secondary alcohol, and the accurate quantification of its enantiomers is critical in various fields, including asymmetric synthesis and pharmaceutical development. Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires a chiral environment, most commonly achieved through High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1] The mobile phase plays a pivotal role in modulating the interactions between the enantiomers and the CSP, directly influencing retention, resolution, and peak shape. This guide will focus on the strategic optimization of the mobile phase to master this separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the chiral HPLC separation of this compound?
A1: For a neutral molecule like this compound, a normal-phase HPLC approach is typically the most successful.[2][3] Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly recommended for their broad applicability and proven success with this class of compounds.
A robust starting method would be:
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or similar | These CSPs provide a complex three-dimensional chiral environment with grooves and cavities that can effectively differentiate between the enantiomers of aromatic alcohols through a combination of hydrogen bonding, π-π interactions, and steric hindrance. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | This combination provides a good balance between retention and elution strength. n-Hexane is a weak, non-polar solvent, while isopropanol acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate can often improve resolution in chiral separations by allowing more time for the enantiomers to interact with the CSP.[4] |
| Temperature | Ambient (e.g., 25°C) | Temperature can influence the thermodynamics of the chiral recognition process. Starting at a controlled ambient temperature provides a stable baseline. |
| Detection | UV at 210 nm or 254 nm | The phenyl group in the analyte provides strong UV absorbance at these wavelengths. |
Q2: I am not getting baseline separation (Resolution, Rs < 1.5). How can I improve it?
A2: Poor resolution is a common hurdle. A systematic approach to mobile phase optimization is key. Here are several strategies, ordered by their typical impact:
-
Adjust the Alcohol Modifier Percentage: This is the most critical parameter. Reducing the percentage of isopropanol (e.g., from 10% to 5% or 2%) will generally increase the retention times of the enantiomers.[4] This prolonged interaction with the CSP often leads to better separation. Conversely, if retention times are excessively long, a slight increase in the alcohol content can shorten the analysis time, though potentially at the cost of resolution.
-
Change the Alcohol Modifier: The choice of alcohol can significantly alter selectivity. Switching from isopropanol to ethanol, or vice versa, can change the nature of the hydrogen bonding interactions with the CSP.[4][5] Sometimes, a less conventional alcohol modifier like n-butanol can offer unique selectivity.
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance resolution by allowing more time for the equilibrium between the mobile and stationary phases to be established.[4]
-
Optimize the Temperature: Temperature affects the kinetics and thermodynamics of the chiral recognition mechanism.[4] Both increasing and decreasing the temperature should be explored. Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
Q3: My peaks are tailing. What are the likely causes and solutions?
A3: Peak tailing can compromise resolution and quantification accuracy. The primary causes in chiral HPLC include:
-
Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica support of the CSP can cause tailing. While less of an issue with modern, well-endcapped columns, it can still occur.
-
Solution: Adding a small amount of a polar solvent, like a different alcohol, to the mobile phase can help to mask these active sites. However, for a neutral analyte like this compound, this is less likely to be the primary cause.
-
-
Column Overload: Injecting too much sample can saturate the CSP, leading to peak broadening and tailing.[4]
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger (more polar in normal-phase) than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.
-
Q4: Can I use reversed-phase HPLC for this separation?
A4: While normal-phase is generally preferred for this type of compound, reversed-phase chiral HPLC is also possible.[2] It is particularly useful if your sample is more soluble in aqueous-organic mixtures.[3] A typical reversed-phase system would use a mobile phase of water mixed with methanol or acetonitrile.[2][3] However, achieving good chiral recognition in reversed-phase mode can sometimes be more challenging for this specific analyte.
Troubleshooting Guide: A Systematic Approach
When encountering a separation problem, a logical, step-by-step approach is more effective than random adjustments.
Mobile Phase Optimization Workflow
The following diagram illustrates a systematic workflow for optimizing the mobile phase for the chiral separation of this compound.
Caption: Systematic workflow for mobile phase optimization in chiral HPLC.
Experimental Protocol: Mobile Phase Optimization
This protocol outlines a detailed, step-by-step methodology for optimizing the mobile phase for the chiral separation of this compound.
1. Materials and Equipment:
-
HPLC system with a UV detector and a column oven
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent
-
HPLC-grade n-hexane and isopropanol
-
Racemic this compound standard
-
0.45 µm membrane filters for mobile phase and sample filtration
2. Initial Conditions (Method Scouting):
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL. Filter the sample before injection.
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
-
Data Analysis: Evaluate the chromatogram for the number of peaks, retention times, and resolution between the enantiomers.
3. Optimization Steps (if Rs < 1.5):
-
Step 3.1: Adjust Isopropanol Concentration
-
Prepare new mobile phases with lower isopropanol content, e.g., n-hexane/isopropanol 95:5 (v/v) and 98:2 (v/v).
-
For each new mobile phase, re-equilibrate the system and inject the sample.
-
Compare the resolution from these runs to the initial conditions.
-
-
Step 3.2: Change the Alcohol Modifier
-
If adjusting the isopropanol concentration is insufficient, switch to ethanol.
-
Prepare mobile phases of n-hexane/ethanol, starting with a 90:10 (v/v) ratio and adjusting as in Step 3.1.
-
Re-equilibrate the system for each new modifier and inject the sample.
-
-
Step 3.3: Modify Flow Rate and Temperature
-
Using the best mobile phase composition from the previous steps, reduce the flow rate to 0.7 mL/min and then to 0.5 mL/min.
-
If further improvement is needed, adjust the column temperature. Test at both a lower temperature (e.g., 15°C) and a higher temperature (e.g., 35°C) to see the effect on resolution.
-
4. Final Method Validation:
-
Once an optimized method with satisfactory resolution is achieved, perform multiple injections to confirm the reproducibility of retention times and peak areas.
References
Enhancing enantioselectivity in the kinetic resolution of 1-(4-Methylphenyl)ethanol
Technical Support Center: Kinetic Resolution of 1-(4-Methylphenyl)ethanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the kinetic resolution of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this critical transformation. As optically pure secondary alcohols are vital building blocks in pharmaceuticals, understanding and troubleshooting their synthesis is paramount. This document moves beyond simple protocols to explain the underlying principles, helping you diagnose issues and rationally design experiments for optimal outcomes.
Core Principles: Understanding Enantioselectivity in Kinetic Resolution
Kinetic resolution is a powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1][2] The goal is to convert one enantiomer into a new product much faster than the other, allowing for the separation of the unreacted, enantioenriched starting material. The success of this process is quantified by the enantiomeric ratio (E), which is the ratio of the reaction rates for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow). A high E-value is essential for achieving high enantiomeric excess (ee) in a practical timeframe.[3]
Several factors critically influence the E-value:
-
The Catalyst: Whether enzymatic or chemical, the catalyst's chiral environment is the primary determinant of selectivity. Lipases are commonly used enzymes that create a chiral pocket, preferentially binding one enantiomer to facilitate acylation.[4]
-
The Acyl Donor: The choice of acylating agent can impact reaction rate and, in some cases, selectivity. Irreversible acyl donors, such as vinyl or isopropenyl acetates, are often preferred as they prevent product inhibition and drive the reaction forward.[5]
-
The Solvent: The reaction medium can profoundly affect enzyme conformation and flexibility, thereby altering its enantioselectivity.[6][7] Solvent properties like polarity and hydrophobicity must be carefully considered.
-
Temperature: Temperature affects reaction rates and can also influence the conformational state of the catalyst, thereby impacting selectivity.[6][8] Lowering the temperature often, but not always, enhances enantioselectivity by amplifying the small differences in activation energy between the two enantiomeric pathways.
Troubleshooting Guide
This section addresses common problems encountered during the kinetic resolution of this compound.
Q1: My enantiomeric excess (ee) is low. How can I improve it?
Low enantiomeric excess is the most frequent challenge and directly relates to a low enantiomeric ratio (E). To address this, a systematic optimization of reaction parameters is necessary.
A. Re-evaluate Your Catalyst Choice
-
For Enzymatic Resolutions (Lipases): Not all lipases are created equal. Their substrate specificity varies widely. If you are using a common lipase like Candida rugosa lipase (CRL), and seeing poor results, consider screening other enzymes.
-
Candida antarctica Lipase B (CALB) , often immobilized as Novozym 435, is a robust and highly selective catalyst for the resolution of secondary alcohols like 1-phenylethanol and its derivatives.[5][9] It frequently shows high preference for the (R)-enantiomer.
-
Pseudomonas cepacia Lipase (PCL) is another excellent candidate known for high selectivity in resolving secondary alcohols.[10]
-
Actionable Step: If possible, run a small-scale screen with several commercially available lipases (e.g., Novozym 435, Lipozyme RM IM, PCL) under identical conditions to identify the most selective biocatalyst for your substrate.
-
-
For Chemo-catalytic Resolutions: If you are using a chemical catalyst, its structure is paramount.
-
Fu's DMAP Analogue: Chiral 4-(dimethylamino)pyridine (DMAP) analogues developed by Gregory Fu's group are exceptionally effective for the acylative kinetic resolution of secondary alcohols, often achieving high selectivity factors (s > 50).[1]
-
Isothiourea Catalysts: Chiral isothioureas, such as HyperBTM, have proven to be powerful nucleophilic catalysts for resolving racemic alcohols with high selectivity.[11]
-
Actionable Step: Ensure the catalyst loading is optimized. While higher loading can increase the reaction rate, it may also promote a non-selective background reaction.[8] Verify the catalyst's purity and handle it under the recommended inert conditions.
-
B. Optimize the Solvent System
The solvent can dramatically alter enzyme conformation. A solvent that forces the enzyme into a more rigid and selective conformation is ideal.
-
Principle: Non-polar, hydrophobic solvents like hexane or toluene generally restrict the enzyme's flexibility, which can "lock in" a more selective active site conformation.[12] Polar solvents like DMSO or DMF can strip essential water from the enzyme's surface or induce unfavorable conformational changes, often reducing activity and selectivity.[12]
-
Experimental Evidence: Studies on lipase-catalyzed resolutions have shown that enantioselectivity can vary significantly between solvents like MTBE, THF, and hexane.[6][13] For example, in the resolution of 1-phenylethanol, hexane is a commonly preferred solvent.[5]
-
Actionable Step: If you are using a moderately polar solvent (e.g., THF, diethyl ether), switch to a non-polar solvent like n-hexane, cyclohexane, or toluene. Run a comparative experiment to see if selectivity improves.
C. Adjust the Reaction Temperature
-
Principle: Lowering the reaction temperature can increase the E-value. According to the Eyring equation, the enantiomeric ratio is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two enantiomers. Lowering the temperature makes the reaction more sensitive to this energy difference, often favoring the more selective pathway.
-
Practical Application: Resolutions that yield modest selectivity at room temperature can sometimes be significantly improved by running the reaction at 0 °C or even lower temperatures (e.g., -20 °C).[14] However, this comes at the cost of a much slower reaction rate.
-
Actionable Step: Perform the reaction at a lower temperature (e.g., decrease from 30 °C to 15 °C) and monitor the conversion and ee over a longer period. This is a trade-off between selectivity and time.
D. Choose a Better Acyl Donor
-
Principle: The ideal acyl donor should react irreversibly and not inhibit or deactivate the catalyst. Vinyl esters are excellent choices because the enol byproduct tautomerizes to a stable aldehyde, rendering the acylation step irreversible.[5] 1-Ethoxyvinyl esters are another superior option as they generate ethyl acetate, a non-harmful coproduct, avoiding potential enzyme deactivation by acetaldehyde produced from vinyl esters.[15]
-
Actionable Step: If you are using a simple ester (e.g., ethyl acetate) or an acid anhydride, switch to vinyl acetate . The irreversibility of this acyl donor can significantly improve the outcome by preventing the reverse reaction (alcoholysis of the product ester).
Caption: Troubleshooting decision tree for low enantioselectivity.
Q2: The reaction is very slow or has stalled before 50% conversion. What should I do?
A slow or stalled reaction points to issues with catalyst activity, reaction conditions, or inhibition.
-
Catalyst Deactivation:
-
Enzymes: Lipases can be deactivated by certain byproducts. For instance, acetaldehyde generated from vinyl acetate can inactivate some lipases.[15] The presence of excess water can also promote hydrolysis over transesterification. Ensure your solvent and reagents are reasonably dry.
-
Actionable Step: Consider adding molecular sieves to the reaction to scavenge water. If using vinyl acetate with a sensitive lipase, switching to a 1-ethoxyvinyl ester can prevent deactivation.[15]
-
-
Insufficient Mass Transfer:
-
Immobilized Enzymes: For immobilized enzymes like Novozym 435, efficient stirring is crucial to ensure the substrate can access the catalyst's active sites.[16] Inadequate agitation can lead to a diffusion-limited reaction rate.
-
Actionable Step: Increase the stirring rate. Ensure the catalyst particles are well-suspended and not settled at the bottom of the flask. For larger scales, mechanical stirring is superior to magnetic stirring.
-
-
Sub-optimal Temperature:
-
While lower temperatures can improve selectivity, they drastically reduce the reaction rate. There is an optimal balance. Most lipase-catalyzed resolutions are run between 25-45 °C.[5][16]
-
Actionable Step: If your reaction is too slow at a low temperature, try increasing it in 5-10 °C increments while monitoring the effect on both rate and enantioselectivity.
-
Q3: My results are not reproducible. What factors should I control more carefully?
Reproducibility issues often stem from subtle variations in experimental setup.
-
Water Content: The activity of lipases in organic solvents is critically dependent on a micro-layer of water on the enzyme's surface. Too little or too much water can drastically alter performance. The "water activity" of the system is a key parameter.
-
Actionable Step: Use solvents from a freshly opened bottle or a solvent system with a controlled amount of water. Pre-equilibrating the immobilized enzyme in the chosen solvent can sometimes lead to more consistent results.
-
-
Catalyst Batch and Age: The activity of a commercial enzyme preparation can vary from batch to batch. Similarly, the catalyst's age and storage conditions matter.
-
Actionable Step: Whenever opening a new bottle of catalyst, run a standard control reaction to benchmark its activity. Store enzymes and catalysts under the recommended conditions (typically cool and dry).
-
-
Precise Temperature Control: A difference of even a few degrees can alter both the rate and selectivity.
-
Actionable Step: Use a temperature-controlled water or oil bath rather than relying on ambient room temperature, which can fluctuate.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a kinetic resolution? For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted starting material or the product) is 50%.[2][4] This is a primary drawback of the technique. However, processes like Dynamic Kinetic Resolution (DKR), which combine the resolution with in-situ racemization of the slow-reacting enantiomer, can theoretically achieve up to 100% yield of a single enantiomeric product.[17][18]
Q2: How do I choose between an enzymatic and a chemical catalyst? The choice depends on several factors:
-
Substrate Scope & Selectivity: Enzymes often have very high selectivity for their preferred substrates but may not work for a broader range.[3] Synthetic catalysts can sometimes be more versatile.
-
Operating Conditions: Enzymes work under mild conditions (room temperature, neutral pH), which is ideal for sensitive substrates.[4] Chemo-catalysts may require very low temperatures or strictly inert atmospheres.
-
Cost and Availability: Lipases like Novozym 435 are commercially available, relatively inexpensive, and can often be recycled.[18] Custom-synthesized chiral ligands for metal catalysts can be expensive.
-
Green Chemistry: Biocatalysis is often considered a "greener" approach, avoiding heavy metals and harsh reagents.
Q3: How do I properly set up and monitor the reaction? The reaction should be monitored over time to determine the optimal endpoint. The highest ee for the unreacted starting material is achieved as the reaction approaches 50% conversion. Pushing the conversion far beyond 50% will begin to consume the slower-reacting enantiomer, thus decreasing the ee of the remaining starting material.
-
Monitoring Technique: The most common method is to take small aliquots from the reaction at various time points. These aliquots are then analyzed by chiral chromatography (GC or HPLC) to determine the conversion and the enantiomeric excess of both the starting material and the product.
-
Calculating Conversion and E-value: Conversion (c) and E-value can be calculated from the ee of the starting material (ee_s) and the product (ee_p).
-
c = ee_s / (ee_s + ee_p)
-
E = ln[ (1 - c) * (1 - ee_s) ] / ln[ (1 - c) * (1 + ee_s) ]
-
Data Summary Table
The following table summarizes the expected impact of key parameters on the kinetic resolution of secondary alcohols, based on established literature.
| Parameter | Change | Expected Impact on Enantioselectivity (E-value) | Expected Impact on Reaction Rate | Rationale |
| Solvent | Polar -> Non-polar (e.g., THF -> Hexane) | Increase | Variable, often decrease | Non-polar solvents restrict enzyme flexibility, favoring a more selective conformation.[7][12] |
| Temperature | Decrease (e.g., 30 °C -> 10 °C) | Increase | Decrease | Lower temperature amplifies the difference in activation energies between the two enantiomers.[8] |
| Acyl Donor | Reversible -> Irreversible (e.g., Ethyl Acetate -> Vinyl Acetate) | Increase | Increase | Irreversibility prevents the back reaction and drives the resolution forward efficiently.[5] |
| Stirring Speed | Increase (for immobilized catalyst) | No direct effect | Increase | Overcomes mass transfer limitations, ensuring substrate access to the catalyst's active sites.[16] |
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol provides a general starting point for the resolution of racemic this compound using Novozym 435.
Caption: General workflow for enzymatic kinetic resolution.
Materials:
-
Racemic this compound
-
Novozym 435 (immobilized Candida antarctica Lipase B)
-
Vinyl acetate (acyl donor)
-
n-Hexane (solvent, anhydrous)
-
Molecular sieves (4Å, optional)
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
To a 50 mL round-bottom flask, add racemic this compound (e.g., 1.0 g, 7.34 mmol).
-
Add n-hexane (20 mL).
-
Add Novozym 435 (e.g., 100 mg, 10% w/w of substrate).
-
Place the flask in a temperature-controlled bath set to 30 °C and begin stirring.
-
Add vinyl acetate (e.g., 1.5 equivalents, ~1.0 mL, 11.0 mmol).
-
Monitor the reaction by taking 50 µL aliquots every 1-2 hours. For each aliquot, filter out the enzyme and dilute with an appropriate solvent for chiral GC/HPLC analysis.
-
Continue the reaction until approximately 50% conversion is reached to maximize the ee of the remaining alcohol.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate product can be separated by column chromatography on silica gel.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. jocpr.com [jocpr.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. mdpi.com [mdpi.com]
- 13. research.tudelft.nl [research.tudelft.nl]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. Convenient enzymatic resolution of alcohols using highly reactive, nonharmful acyl donors, 1-ethoxyvinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting peak tailing in GC analysis of 1-(4-Methylphenyl)ethanol derivatives
Troubleshooting Peak Tailing in the GC Analysis of 1-(4-Methylphenyl)ethanol and its Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the Gas Chromatography (GC) analysis of polar aromatic alcohols like this compound. Asymmetrical peaks can severely compromise resolution and the accuracy of quantitative analysis, making it a critical issue to resolve.[1]
This guide provides a logical, in-depth workflow to diagnose and remedy the root causes of this common chromatographic problem.
Part 1: Understanding the Culprit - Why Do Polar Alcohols Tail in GC?
Before diving into troubleshooting, it's crucial to understand the underlying chemical interactions that cause peak tailing for compounds like this compound.
Q1: What is the primary chemical reason for the peak tailing of my this compound derivative?
A1: The primary cause is unwanted secondary interactions between your polar analyte and "active sites" within the GC system.[2] Your analyte, this compound, has a polar hydroxyl (-OH) group. This group is highly susceptible to forming strong hydrogen bonds with active sites, which are often acidic silanol groups (Si-OH) present on the surfaces of glass inlet liners, glass wool, column ends, or even contaminated parts of the column itself.[2][3][4]
When a portion of your analyte molecules gets delayed by these strong interactions while the rest moves through the column, the result is a broadened, asymmetrical peak—a classic tailing peak.[2][5] This phenomenon can lead to inaccurate peak integration and reduced resolution from nearby peaks.[1]
Part 2: A Systematic Approach to Troubleshooting
The key to efficient troubleshooting is to work logically through the GC flow path, from sample introduction to the column. If all peaks in your chromatogram are tailing, the issue is likely physical, such as a poor column installation.[5][6] If only your polar analytes (like this compound) are tailing, the cause is almost certainly chemical, pointing to active sites.[2][6]
Logical Troubleshooting Workflow
Here is a visual guide to the diagnostic process. Start at the top and work your way down, addressing the most common and easily solved issues first.
Caption: A logical workflow for troubleshooting peak tailing.
Part 3: Detailed Troubleshooting FAQs
Section 3.1: The Inlet - Your First Line of Defense
The inlet is where your sample first encounters high temperatures and is the most common source of activity.[7]
Q2: I suspect my inlet is the problem. What is the most critical component to check?
A2: The inlet liner is the most critical component.[8] Over time, the liner's surface can become active through contamination from non-volatile sample residues or by exposure to moisture at high temperatures.[9][10] Using a liner that is not properly deactivated is a primary cause of peak tailing for polar compounds.[8][9]
Action Protocol: Inlet Maintenance
-
Always use a deactivated liner. For polar analytes like alcohols, a liner that has been chemically treated (silanized) to cap active silanol groups is essential.[8][11] Look for liners marketed as "Ultra Inert," "Siltek-deactivated," or similar proprietary deactivations.[4][12]
-
Replace the liner regularly. A good rule of thumb is to replace the liner after every 100-200 injections, or sooner if you are analyzing "dirty" samples.[8] Visual inspection can be misleading; a liner can be active even if it appears clean.
-
Replace the septum and O-ring during liner maintenance. Pieces of cored septum can fall into the liner, creating active sites.[13] A worn O-ring can cause leaks.
Q3: Does the type of liner matter beyond deactivation?
A3: Yes. For splitless injections, which are common in trace analysis, a liner with a taper at the bottom (gooseneck) can help focus analytes onto the column and minimize their contact with the metal inlet seal, further reducing potential activity.[14] If your samples contain non-volatile matrix components, using a liner with deactivated glass wool can help trap this residue and promote reproducible vaporization, protecting the column.[8][11]
Section 3.2: The GC Column - Polarity and Health
If inlet maintenance does not solve the issue, the problem may lie with the column itself.
Q4: Could I be using the wrong type of GC column for this compound?
A4: Absolutely. The principle of "like dissolves like" is fundamental in chromatography.[15] this compound is a polar compound. Analyzing it on a non-polar column (like a 100% dimethylpolysiloxane, e.g., DB-1 or Rtx-1) can lead to poor peak shape because the stationary phase does not adequately shield the analyte from active sites on the fused silica column wall.[16]
Recommendation:
-
Use a mid-polar to polar stationary phase. A column with a polyethylene glycol (PEG) phase, often called a "WAX" column, is an excellent choice for analyzing alcohols and will yield much more symmetrical peaks.[17][18] Alternatively, mid-polar phases like those containing 35-50% phenyl substitution can also provide good results.[19][20]
Q5: My peak shape has degraded over time. What could be wrong with my column?
A5: This indicates either contamination of the column inlet or degradation of the stationary phase. High molecular weight, non-volatile matrix components can accumulate at the head of the column, creating new active sites that cause peak tailing.[5]
Action Protocol: Column Maintenance
-
Trim the column inlet. As a first step, carefully trim 15-20 cm from the front of the column.[1] This removes the most contaminated section. Be sure to make a clean, square (90°) cut with a ceramic scoring wafer to avoid creating a turbulent flow path, which can also cause peak distortion.[1][6]
-
Condition the column. After trimming and reinstalling, condition the column according to the manufacturer's instructions to remove any oxygen and stabilize the stationary phase.
Section 3.3: Method Parameters - Fine-Tuning for Success
Even with an inert system and the correct column, suboptimal method parameters can contribute to tailing.
Q6: How do my temperature settings affect the peak shape of my analyte?
A6: Both the inlet and oven temperatures are critical.
-
Inlet Temperature: It must be high enough to ensure rapid and complete vaporization of your analyte. If the temperature is too low, slow vaporization can lead to band broadening and tailing.[21] For a semi-volatile compound like this compound, an inlet temperature of 250 °C is a good starting point.
-
Oven Temperature Program: The initial oven temperature should be low enough to allow for efficient "focusing" of the analyte at the head of the column after injection. A slow oven ramp rate can sometimes exacerbate tailing by increasing the time the analyte spends interacting with any residual active sites. Try increasing the ramp rate (e.g., from 10 °C/min to 20 °C/min) to see if peak shape improves.
| Parameter | Recommendation for this compound | Rationale |
| Inlet Liner | Deactivated, Tapered (for splitless) | Minimizes active sites and analyte interaction with metal surfaces.[4][8][14] |
| Inlet Temperature | 250 °C (or higher, if thermally stable) | Ensures rapid, complete vaporization to prevent band broadening.[21] |
| Column Phase | Polyethylene Glycol (WAX) or mid-polar (e.g., 35-50% Phenyl) | Matches analyte polarity, improving peak shape and selectivity.[16][17][20] |
| Carrier Gas Flow | Set to optimal linear velocity (e.g., ~35-40 cm/s for He) | Ensures best column efficiency; flows that are too low can increase interaction time and tailing. |
| Oven Program | Start ~20°C below solvent boiling point; Moderate to fast ramp | Allows for good analyte focusing; faster ramps can reduce interaction time with active sites.[1] |
Part 4: Advanced Diagnostics - System Inertness Test
If you have followed all the steps above and still face issues, performing a system inertness test can provide a definitive diagnosis of your GC system's health.
Q7: How can I definitively test if my entire GC system is "active"?
A7: You can perform an inertness test by injecting a challenging probe mixture that includes a highly active compound, such as a phenol (e.g., 2,4-dinitrophenol) or even your own this compound standard at a low concentration. In an active system, you will observe significant peak tailing and/or a severe loss in response for this probe compound.
Experimental Protocol: GC System Inertness Test
-
Prepare a Test Standard: Create a low-concentration standard (e.g., 1-5 ng/µL) of a sensitive polar compound like a phenol or your target analyte in a suitable solvent.
-
Establish a Benchmark (Optional but Recommended): If you have a new, known-good GC column and a new deactivated liner, install them to get a benchmark chromatogram. The peak for your probe compound should be sharp and symmetrical.
-
Install Components to be Tested: Install the liner and column that you suspect are causing the issue.
-
Analyze the Test Standard: Inject the low-concentration standard using your standard method.
-
Evaluate the Chromatogram:
-
Severe Tailing (Asymmetry Factor > 2.0): This confirms the presence of significant active sites in your flow path (liner and/or column).[1]
-
Low Response: Compare the peak area to your benchmark. A significantly lower area indicates that your analyte is being irreversibly adsorbed onto active sites, which is a severe problem.[10]
-
-
Isolate the Problem: If the test fails, replace the inlet liner with a brand new, certified inert liner and re-run the test. If the peak shape improves dramatically, the old liner was the primary cause. If the peak still tails, the column is the likely culprit.[22]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. youtube.com [youtube.com]
- 6. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. axialscientific.com [axialscientific.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 16. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 17. agilent.com [agilent.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
- 19. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 20. trajanscimed.com [trajanscimed.com]
- 21. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Stereochemical Integrity of 1-(4-Methylphenyl)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the chiral secondary alcohol, 1-(4-Methylphenyl)ethanol. This guide is designed to provide in-depth, actionable advice for preventing racemization—the loss of stereochemical purity—during chemical transformations. Maintaining enantiomeric excess is critical for ensuring the desired biological activity and efficacy of chiral molecules.[1][2]
This resource is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched sample is converted into a mixture containing equal amounts of both enantiomers (a 50:50 mixture), known as a racemate.[3][4] For a chiral molecule like this compound, the three-dimensional arrangement of atoms at its stereocenter is crucial for its specific interactions with other chiral molecules, such as biological receptors or enzymes.
The primary cause of racemization for this molecule is the formation of a planar, achiral carbocation intermediate at the benzylic position (the carbon atom bonded to both the phenyl ring and the hydroxyl group).[5] Because this compound is a secondary benzylic alcohol, this carbocation is stabilized by the resonance of the adjacent phenyl ring, making it susceptible to formation under certain reaction conditions.[6][7] Once this flat intermediate is formed, an incoming nucleophile can attack from either face with equal probability, leading to a loss of the original stereochemistry.
Troubleshooting Guide: Preventing Loss of Enantiomeric Excess
Q2: I'm performing a nucleophilic substitution on this compound under acidic conditions and observing significant racemization. What's happening and how can I fix it?
A2: This is a classic scenario for racemization. Acidic conditions facilitate the protonation of the hydroxyl (-OH) group, turning it into a good leaving group (-OH2+). The departure of water generates a resonance-stabilized secondary benzylic carbocation. This process favors a unimolecular nucleophilic substitution (SN1) pathway, which inherently leads to racemization.[6][8]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting racemization.
Solutions:
-
Avoid Strong Acids: If possible, avoid strongly acidic conditions that promote carbocation formation.[5][8]
-
Utilize Stereospecific Reactions: Employ reactions that proceed with a defined stereochemical outcome and avoid carbocation intermediates. Excellent choices for secondary alcohols include:
-
The Mitsunobu Reaction: This reaction converts the alcohol to an ester (or other nucleophilic product) with a clean inversion of stereochemistry.[9][10][11] It proceeds via an SN2 mechanism on an activated alkoxyphosphonium intermediate.[12]
-
The Appel Reaction: This reaction converts the alcohol to the corresponding alkyl halide, also with inversion of configuration via an SN2 pathway.[13][14][15] It is performed under neutral conditions, which is advantageous for acid-sensitive substrates.[13][16]
-
-
Optimize Reaction Conditions: If a traditional substitution is unavoidable, favor SN2 conditions:
-
Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO, acetone) which favor SN2 reactions.[6] Polar protic solvents (like water or alcohols) stabilize the carbocation intermediate, promoting the SN1 pathway.[6][17]
-
Nucleophile Strength: Use a high concentration of a strong nucleophile. Strong nucleophiles favor the bimolecular SN2 mechanism over the SN1 mechanism.[6][18]
-
Temperature Control: Run the reaction at the lowest feasible temperature to minimize the energy available for carbocation formation.
-
Q3: I need to convert the alcohol to an alkyl bromide. Which method offers the best stereochemical control: HBr or the Appel Reaction?
A3: The Appel Reaction is vastly superior for stereochemical control in this case.
| Feature | HBr Reaction | Appel Reaction (PPh₃, CBr₄) |
| Mechanism | Primarily SN1 for a secondary benzylic alcohol | SN2[15][16][19] |
| Intermediate | Planar benzylic carbocation | Oxyphosphonium intermediate[15][16] |
| Stereochemical Outcome | Racemization (mixture of R and S) | Inversion of configuration[13][14][15] |
| Conditions | Strongly acidic | Neutral[13][14] |
| Recommendation | Not recommended for chiral substrates | Highly Recommended |
Experimental Protocol: Stereoinvertive Bromination via the Appel Reaction
This protocol provides a general guideline for the conversion of this compound to 1-(1-bromoethyl)-4-methylbenzene with inversion of configuration.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve triphenylphosphine (PPh₃) (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add carbon tetrabromide (CBr₄) (1.2 equivalents) portion-wise to the stirred solution.
-
Substrate Addition: Slowly add a solution of enantiomerically pure this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired alkyl bromide from the triphenylphosphine oxide byproduct.[14]
Q4: Can solvent choice alone prevent racemization?
A4: While solvent choice is a powerful tool, it may not completely prevent racemization on its own, especially if other factors favor an SN1 pathway (e.g., high temperature, weak nucleophile). However, it plays a crucial role.
The key is to select a solvent that destabilizes the charged carbocation intermediate necessary for racemization.
Caption: Impact of solvent type on reaction pathways.
Generally, polar aprotic solvents are the best choice for substitutions where you want to maintain stereochemical control via an SN2 mechanism.[6] Non-polar solvents can also suppress racemization by disfavoring the formation of charged intermediates, though reaction rates may be slower.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. reddit.com [reddit.com]
- 18. forums.studentdoctor.net [forums.studentdoctor.net]
- 19. Appel reaction - Wikipedia [en.wikipedia.org]
- 20. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Biocatalytic Production of Enantiopure 1-(4-Methylphenyl)ethanol
Welcome to the technical support center for the biocatalytic production of enantiopure 1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions when scaling up this important biocatalytic process.
The asymmetric reduction of 4-methylacetophenone to produce enantiopure this compound is a critical step in the synthesis of various pharmaceutical intermediates. While laboratory-scale synthesis can be straightforward, scaling up presents unique challenges that can impact yield, enantioselectivity, and overall process efficiency.[1][2] This guide is structured to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common biocatalysts for the asymmetric reduction of 4-methylacetophenone?
A1: A variety of microorganisms and isolated enzymes are effective for this transformation. Whole-cell biocatalysts like Saccharomyces uvarum and Lactobacillus species are frequently used due to their cost-effectiveness and inherent cofactor regeneration systems.[3][4][5] Isolated ketoreductases (KREDs) are also a popular choice, offering higher purity and easier downstream processing, though they require an external cofactor regeneration system.[6][7]
Q2: How critical is cofactor regeneration in the scaling-up process?
A2: Cofactor regeneration is paramount for the economic viability of any large-scale process that utilizes oxidoreductases.[8] Nicotinamide adenine dinucleotide cofactors (NADH or NADPH) are expensive, and their stoichiometric use is not feasible.[9][10] In whole-cell systems, cofactor regeneration is handled by the cell's metabolism. For isolated enzyme systems, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate, is typically employed to regenerate the reduced cofactor.[11]
Q3: What are the key reaction parameters to optimize for this biocatalytic reduction?
A3: The key parameters to optimize include pH, temperature, substrate concentration, biocatalyst loading, and agitation speed. For instance, with Lactobacillus senmaizukei, optimal conditions were found to be a pH of 5.8, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm to achieve over 99% conversion and enantiomeric excess.[4]
Q4: Can the choice of solvent impact the reaction?
A4: Yes, the solvent plays a crucial role. While many biocatalytic reactions are performed in aqueous media, the low solubility of hydrophobic substrates like 4-methylacetophenone can be a limiting factor.[12] The use of co-solvents or biphasic systems can improve substrate availability, but they must be carefully selected to avoid enzyme denaturation.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the biocatalytic production of this compound.
Issue 1: Low Enantioselectivity at Scale
Potential Causes:
-
Sub-optimal Reaction Conditions: Temperature and pH can deviate from the enzyme's optimal range at a larger scale due to mass and heat transfer limitations.[1]
-
Presence of Inhibitors: Impurities in the substrate or reaction medium can inhibit the enzyme's activity or alter its stereoselectivity.
-
Incorrect Enzyme/Substrate Ratio: An imbalance in the enzyme to substrate ratio can lead to non-selective background reactions.
Troubleshooting Steps:
-
Re-optimize Reaction Parameters at Scale:
-
Perform small-scale experiments to re-evaluate the optimal pH and temperature under the new mixing and heat transfer conditions of the larger reactor.
-
Monitor pH throughout the reaction and adjust as necessary.
-
-
Ensure Purity of Starting Materials:
-
Analyze the purity of the 4-methylacetophenone substrate for any potential inhibitors.
-
Consider purification of the substrate if significant impurities are detected.
-
-
Adjust Biocatalyst Loading:
-
Experiment with varying the biocatalyst concentration to find the optimal loading for the scaled-up process.
-
Issue 2: Reaction Stalls or Incomplete Conversion
Potential Causes:
-
Poor Mass Transfer: Inadequate mixing can lead to poor availability of the substrate to the biocatalyst, especially in heterogeneous systems (e.g., whole cells).[1]
-
Cofactor Limitation: The cofactor regeneration system may not be efficient enough at a larger scale, leading to a depletion of the active (reduced) cofactor.[13][14]
-
Product Inhibition: High concentrations of the product, this compound, can inhibit the enzyme's activity.[12]
-
Enzyme Instability: The enzyme may not be stable under the prolonged reaction times or shear stress associated with larger-scale production.[2]
Troubleshooting Steps:
-
Improve Mixing and Mass Transfer:
-
Increase the agitation speed, but be mindful of potential shear damage to whole cells.
-
Consider the use of baffles in the reactor to improve mixing efficiency.
-
-
Optimize Cofactor Regeneration:
-
If using an isolated enzyme system, ensure the concentration and activity of the regeneration enzyme (e.g., GDH or FDH) and its substrate (e.g., glucose or formate) are not limiting.
-
For whole-cell systems, ensure adequate nutrient supply to maintain metabolic activity for cofactor regeneration.
-
-
Implement Product Removal Strategies:
-
Consider in-situ product removal techniques, such as extraction or adsorption, to alleviate product inhibition.[12]
-
-
Enhance Enzyme Stability:
-
Consider enzyme immobilization, which can improve stability and facilitate reuse.
-
Investigate if temperature or pH excursions are occurring that could lead to enzyme denaturation.
-
Issue 3: Emulsion Formation During Work-up
Potential Causes:
-
Cell Lysis: High shear stress from aggressive mixing can cause whole cells to break open, releasing intracellular components that act as emulsifiers.
-
High Biocatalyst Loading: A high concentration of whole cells or precipitated protein can contribute to the formation of stable emulsions during extraction.[12]
Troubleshooting Steps:
-
Modify Mixing Conditions:
-
Reduce the agitation speed to the minimum required for adequate mass transfer.
-
-
Optimize Biocatalyst Loading:
-
Use the lowest effective concentration of the biocatalyst.
-
-
Pre-treatment Before Extraction:
-
Consider a centrifugation or filtration step to remove the bulk of the biocatalyst before solvent extraction.
-
The addition of a filter aid (e.g., celite) can improve filtration efficiency.
-
-
Adjust Extraction Protocol:
-
Experiment with different organic solvents for the extraction.
-
Consider adjusting the pH of the aqueous phase to break the emulsion.
-
Experimental Protocols and Data
Table 1: Optimized Reaction Conditions for Bioreduction of 4-methoxyacetophenone by Lactobacillus senmaizukei[4]
| Parameter | Optimal Value |
| pH | 5.80 |
| Temperature | 29 °C |
| Incubation Period | 50 hours |
| Agitation Speed | 155 rpm |
| Result | |
| Conversion | > 99% |
| Enantiomeric Excess | > 99% (S)-enantiomer |
| Yield | 96% |
Experimental Workflow for Scaling Up Biocatalytic Reduction
Caption: A generalized workflow for scaling up the biocatalytic production process.
Troubleshooting Decision Tree for Low Conversion
References
- 1. researchgate.net [researchgate.net]
- 2. BIOCATALYSIS – SOLVING SCALE-UP ISSUES WITH BIOCATALYSED REACTIONS [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cofactor regeneration for sustainable enzymatic biosynthesis - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 13. Round, round we go – strategies for enzymatic cofactor regeneration - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. Regeneration of cofactors for use in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Hydrogenation of 4-Methylacetophenone
Welcome to the technical support center for the asymmetric hydrogenation of 4-methylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the asymmetric hydrogenation of 4-methylacetophenone, providing quick and actionable advice.
Q1: My reaction has stalled or is extremely sluggish. What are the likely causes?
A stalled or sluggish reaction is one of the most common issues. The root cause often lies in the deactivation of the catalyst. Several factors can contribute to this:
-
Catalyst Poisoning: Trace impurities in your substrate, solvent, or hydrogen gas can act as potent catalyst poisons. Common culprits include sulfur, nitrogen, and halogenated compounds.[1][2][3][4] These substances can irreversibly bind to the active sites of the catalyst, rendering it inactive.[2][3][5]
-
Insufficient Catalyst Loading: While aiming for high efficiency, an inadequate amount of catalyst may not be sufficient to drive the reaction to completion, especially if minor poisoning is occurring.
-
Improper Catalyst Activation: Many asymmetric hydrogenation catalysts, particularly those based on ruthenium, require an activation step.[6][7] Failure to properly activate the precatalyst will result in low or no catalytic activity.
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient stirring can lead to poor mixing of the gas, liquid, and solid phases, limiting the reaction rate. In homogeneous catalysis, poor solubility of the catalyst or substrate can also be a factor.
Q2: I'm observing a significant drop in enantioselectivity (ee). What should I investigate?
A decrease in enantioselectivity is a critical issue that compromises the primary goal of asymmetric synthesis. Several factors can lead to a loss of stereocontrol:
-
Catalyst Degradation: The chiral ligands responsible for inducing asymmetry can degrade under harsh reaction conditions (e.g., high temperature, presence of strong acids or bases). This can lead to the formation of non-chiral or less selective catalytic species.
-
Presence of Achiral Catalytic Species: If the precatalyst is not fully converted to the active chiral catalyst, residual achiral species can contribute to the formation of a racemic product, thus lowering the overall ee.
-
Reaction Conditions: Temperature and pressure can significantly influence enantioselectivity. It is crucial to operate within the optimized range for your specific catalyst system. For some systems, higher pressures can sometimes negatively impact ee.[8]
-
Substrate Quality: Impurities in the 4-methylacetophenone can sometimes interfere with the chiral recognition process.
Q3: Can the base concentration affect my reaction outcome?
Absolutely. For many ruthenium-based catalyst systems, such as the well-known Noyori-type catalysts, the concentration of the base is a critical parameter that can influence both the reaction rate and catalyst stability.[6][7] The base is typically required to generate the active ruthenium hydride species.[7] However, an excess of base can sometimes lead to catalyst deactivation.[6][7] It is therefore essential to carefully titrate the amount of base to find the optimal concentration for your specific reaction.
Q4: How can I determine if my substrate or solvent is contaminated with catalyst poisons?
Identifying the source of contamination is key to resolving catalyst poisoning issues. Here are some practical steps:
-
Substrate and Solvent Analysis: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to screen for common impurities. For sulfur detection, specialized techniques like inductively coupled plasma mass spectrometry (ICP-MS) may be necessary for trace-level analysis.
-
Control Experiments: Run the reaction with a fresh, high-purity batch of substrate and solvent. If the reaction proceeds smoothly, it strongly suggests that your previous reagents were contaminated.
-
Purification: If contamination is suspected, purify your 4-methylacetophenone and solvent. Common purification methods include distillation, recrystallization, and passing through a column of activated carbon or alumina.
Section 2: Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving common experimental problems.
Problem 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze starting materials for impurities (sulfur, nitrogen, halides).[1][2][3][4] | Purify substrate and solvent. Use high-purity hydrogen gas. |
| Improper Catalyst Activation | Review the activation protocol for your specific catalyst. | Ensure correct base, solvent, and temperature are used during activation. |
| Inactive Catalyst | Test the catalyst with a known, reliable substrate. | Purchase a new batch of catalyst from a reputable supplier. |
| Mass Transfer Limitations | Increase stirring speed. Check for catalyst and substrate solubility. | Use a more appropriate solvent or a higher-performance stirrer. |
| Incorrect Reaction Conditions | Verify temperature, pressure, and reaction time. | Adhere strictly to the established protocol for the catalyst system. |
Problem 2: Poor Enantioselectivity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ligand Degradation | Analyze the reaction mixture for ligand decomposition products via NMR or LC-MS. | Lower the reaction temperature. Avoid harsh acidic or basic conditions. |
| Incomplete Precatalyst Activation | Monitor the activation process to ensure full conversion to the active species. | Optimize activation time and conditions. |
| Sub-optimal Reaction Conditions | Screen a range of temperatures and pressures. | Identify the optimal conditions for enantioselectivity for your specific substrate. |
| Racemization of Product | Analyze the product ee over time. | If racemization is observed, consider quenching the reaction earlier. |
Section 3: Experimental Protocols
Protocol 1: Purification of 4-Methylacetophenone
This protocol describes a general procedure for removing potential catalyst poisons from commercially available 4-methylacetophenone.
Materials:
-
4-Methylacetophenone (technical grade)
-
Activated carbon
-
Anhydrous magnesium sulfate
-
Hexane (or other suitable solvent)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the 4-methylacetophenone in a minimal amount of hexane.
-
Add activated carbon (approximately 5% w/w of the ketone) to the solution.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For highest purity, consider distillation under reduced pressure.
Protocol 2: General Procedure for a Trial Asymmetric Hydrogenation
This protocol provides a starting point for conducting the asymmetric hydrogenation of 4-methylacetophenone. Note: Specific conditions will vary depending on the catalyst system employed.
Materials:
-
Ruthenium or Rhodium-based chiral catalyst
-
Purified 4-methylacetophenone
-
Anhydrous, degassed solvent (e.g., methanol, isopropanol)
-
Base (e.g., potassium tert-butoxide), if required
-
High-purity hydrogen gas
-
Schlenk flask or high-pressure autoclave
Procedure:
-
In a glovebox, charge a Schlenk flask or autoclave with the catalyst and, if required, the base.
-
Add the degassed solvent and stir to dissolve or suspend the catalyst.
-
If a precatalyst is used, follow the specific activation procedure (e.g., heating under hydrogen).
-
Add the purified 4-methylacetophenone to the reaction vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the designated time.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Work up the reaction mixture as appropriate for your specific product and catalyst.
Section 4: Visualizing Catalyst Poisoning and Troubleshooting
Diagram 1: General Mechanism of Catalyst Poisoning
Caption: A simplified representation of how a poison molecule competes with the substrate for the active site on a catalyst, leading to deactivation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step decision tree for diagnosing and resolving issues of low or no conversion in asymmetric hydrogenation reactions.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enhancing the Storage Stability of 1-(4-Methylphenyl)ethanol
Welcome to the technical support center for 1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate stability issues, ensuring the integrity of your materials and the reliability of your experimental outcomes.
Introduction: The Challenge of Stability
This compound, a secondary benzylic alcohol, is a valuable intermediate in the synthesis of pharmaceuticals and a key component in the fragrance and flavor industries.[1] However, its chemical structure, particularly the benzylic hydroxyl group, makes it susceptible to degradation over time, primarily through oxidation. This degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final products. This guide provides a comprehensive framework for understanding, monitoring, and improving the stability of this compound under typical storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in my this compound sample?
A1: The most common sign of degradation is a change in the physical appearance of the substance, such as a color change from a clear, colorless liquid to a yellowish tint. You may also notice a change in odor, with the emergence of a sweeter, more pungent smell characteristic of the ketone impurity. For quantitative assessment, a decrease in purity as measured by chromatographic techniques like GC or HPLC is a definitive indicator of degradation.
Q2: What is the main chemical reaction causing the instability of this compound?
A2: The primary degradation pathway is the oxidation of the secondary alcohol group to a ketone.[2][3][4][5][6] In this case, this compound is oxidized to form 4'-methylacetophenone. This reaction is typically initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light and heat.
Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas, such as nitrogen or argon, to displace oxygen.
Q4: Can the type of storage container affect the stability of the compound?
A4: Yes, the container material can impact stability. It is advisable to use high-density polyethylene (HDPE) or amber glass containers.[2] Avoid low-density polyethylene (LDPE) as the compound may permeate through it.[2] Certain metals can catalyze oxidation, so storage in inappropriate metal containers should be avoided.
Q5: Are there any chemical stabilizers that I can add to improve the stability of this compound?
A5: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of this compound. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[7][8][9][10][11] These molecules act as free radical scavengers, interrupting the oxidation chain reaction. A typical concentration for these stabilizers is in the range of 0.01% to 0.1% (w/w).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Yellowing of the liquid | Oxidation to 4'-methylacetophenone and potentially other chromophoric impurities. | 1. Verify Purity: Analyze the sample using GC or HPLC to quantify the level of 4'-methylacetophenone and other impurities. 2. Review Storage: Ensure the material is stored under an inert atmosphere, protected from light, and at the recommended cool temperature. 3. Consider a Stabilizer: If the material is to be stored for an extended period, consider adding an antioxidant like BHT or BHA at a low concentration (e.g., 0.05%). |
| Decreased purity over time | Inadequate storage conditions leading to ongoing degradation. | 1. Implement Optimal Storage: Transfer the material to a tightly sealed amber glass or HDPE container. Purge the headspace with nitrogen before sealing. Store at 2-8°C. 2. Perform a Stability Study: Conduct an accelerated stability study to predict the long-term stability under your specific storage conditions. |
| Inconsistent experimental results | Use of a partially degraded starting material. | 1. Re-analyze the Starting Material: Before each use, verify the purity of the this compound, especially if it has been stored for a long time. 2. Purify if Necessary: If the purity is below your required specification, consider purification by distillation or chromatography. |
| Appearance of a new peak in chromatogram | Formation of a degradation product. | 1. Identify the Impurity: Use GC-MS or LC-MS to identify the structure of the new peak. The most likely impurity is 4'-methylacetophenone. 2. Investigate the Cause: Review the handling and storage procedures to identify potential exposure to oxygen, light, or heat. |
Understanding the Degradation Pathway
The primary mechanism of degradation for this compound is auto-oxidation, a free-radical chain reaction that is initiated by factors like heat, light, and the presence of metal ions.
Caption: Oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method.[3][4][5][6]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Amber glass vials with screw caps
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Aim for 5-20% degradation.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating GC-MS Method
This method allows for the simultaneous quantification of this compound and its primary degradation product, 4'-methylacetophenone.
Objective: To develop a validated analytical method to monitor the stability of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL with a split ratio of 50:1
-
Inlet Temperature: 280°C
-
Oven Program:
-
Initial temperature: 90°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
-
MSD Transfer Line: 250°C
-
Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Quantifier ion m/z 121, Qualifier ion m/z 105
-
4'-Methylacetophenone: Quantifier ion m/z 119, Qualifier ion m/z 91
-
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and 4'-methylacetophenone in methanol or acetonitrile. Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range.
-
Sample Preparation: Dilute the test sample of this compound to fall within the calibration range.
-
Analysis: Inject the calibration standards and samples into the GC-MS system.
-
Quantification: Generate calibration curves for both compounds by plotting peak area against concentration. Determine the concentration of this compound and 4'-methylacetophenone in the test samples from their respective calibration curves.
References
- 1. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Characterisation of a preservative system in an oily preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 9. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing by-product formation in Grignard synthesis of 1-(4-Methylphenyl)ethanol
Welcome to the Technical Support Center for the Grignard synthesis of 1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize by-product formation and optimize your reaction outcomes.
Introduction: The Challenge of Purity
The Grignard reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a vast array of alcohols.[1][2] The synthesis of this compound by reacting a methyl Grignard reagent with 4-methylbenzaldehyde is a classic example. However, the high reactivity of the Grignard reagent also makes it susceptible to several side reactions that can significantly impact the purity and yield of the desired product. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Grignard synthesis of this compound?
A1: The primary by-products of concern are:
-
Wurtz coupling product: Formation of ethane from the reaction of methylmagnesium halide with unreacted methyl halide.
-
Homocoupling of the aryl halide (if preparing the Grignard from 4-bromotoluene): This would lead to the formation of 4,4'-dimethylbiphenyl.[3][4]
-
Unreacted starting materials: Residual 4-methylbenzaldehyde and the Grignard reagent.
-
Benzene derivative: Formed if the Grignard reagent reacts with acidic protons from sources like water.
-
Reduction product: 4-methylbenzyl alcohol, resulting from the reduction of 4-methylbenzaldehyde by the Grignard reagent, especially if the Grignard reagent has β-hydrogens (not the case for methyl Grignard).
Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?
A2: Grignard reagents are potent bases and will react readily with protic sources, such as water.[1][5] This reaction is an acid-base neutralization that is much faster than the desired nucleophilic attack on the carbonyl carbon. The presence of even trace amounts of moisture will quench the Grignard reagent, reducing the yield of the desired alcohol and forming the corresponding alkane (methane in this case). Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[5]
Q3: How can I be sure my Grignard reagent has formed successfully?
A3: Visual cues for the initiation of Grignard reagent formation include the disappearance of the initial color (if an initiator like iodine is used), the solution turning cloudy or grayish, and gentle refluxing of the solvent without external heating. For a quantitative assessment, the concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a compound with a known reactive proton, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline.
Troubleshooting Guide: Minimizing By-product Formation
This section provides a detailed breakdown of common issues encountered during the synthesis of this compound and offers targeted solutions.
Issue 1: Low Yield of this compound and Presence of Wurtz Coupling Products
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Low yield of the desired alcohol, with the presence of gaseous by-products (ethane) or coupled aryl compounds (4,4'-dimethylbiphenyl). | Wurtz Coupling Reaction: This side reaction occurs when the Grignard reagent reacts with unreacted alkyl or aryl halide.[3] High local concentrations of the halide and elevated temperatures favor this reaction. | Slow Addition of Halide: Add the solution of methyl halide or 4-bromotoluene dropwise to the magnesium turnings. This maintains a low instantaneous concentration of the halide, favoring the formation of the Grignard reagent over the coupling reaction. |
| Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating, which can accelerate the Wurtz coupling reaction. | ||
| Use of Excess Magnesium: A slight excess of magnesium ensures that the halide is more likely to react with the metal surface rather than an already formed Grignard molecule. |
Issue 2: Presence of Unreacted 4-Methylbenzaldehyde in the Final Product
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Significant amount of 4-methylbenzaldehyde detected after workup. | Insufficient Grignard Reagent: The Grignard reagent may have been partially quenched by moisture or atmospheric carbon dioxide, or an insufficient amount was used initially. | Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Titrate the Grignard Reagent: Determine the exact concentration of your Grignard reagent before adding the aldehyde to ensure the correct stoichiometry. | ||
| Slow Addition of Aldehyde: Add the 4-methylbenzaldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and ensure efficient mixing. |
Issue 3: Formation of 4-Methylbenzyl Alcohol (Reduction Product)
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Presence of 4-methylbenzyl alcohol in the product mixture. | Reduction of the Aldehyde: While less common with methyl Grignard reagents (which lack β-hydrogens), reduction can still occur, especially with sterically hindered aldehydes or at elevated temperatures. | Low-Temperature Addition: Add the 4-methylbenzaldehyde to the Grignard reagent at a reduced temperature (e.g., 0 °C or lower) to favor the nucleophilic addition pathway over reduction. |
| Choice of Grignard Reagent: This is less of a concern with methylmagnesium halides. However, when using other Grignard reagents, those with β-hydrogens are more prone to act as reducing agents. |
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Iodide Grignard Reagent
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (a single crystal)
-
Methyl iodide (1.0 eq)
-
Anhydrous diethyl ether or THF
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.
-
Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.
Protocol 2: Synthesis of this compound
Materials:
-
Methylmagnesium iodide solution (from Protocol 1)
-
4-Methylbenzaldehyde (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-methylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
Visualization of Key Processes
Reaction and By-product Formation Pathways
Caption: Key reaction pathways in the Grignard synthesis of this compound.
Experimental Workflow
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Synthesis of 4,4'-Dimethyl-1,1'-biphenyl - Chempedia - LookChem [lookchem.com]
- 4. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalysts for the Asymmetric Synthesis of 1-(4-Methylphenyl)ethanol
Introduction
Optically active alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries. Among them, chiral 1-(4-Methylphenyl)ethanol is a valuable intermediate for synthesizing various bioactive molecules. The asymmetric reduction of the corresponding prochiral ketone, 4-methylacetophenone, represents the most direct and atom-economical route to this compound. The success of this transformation hinges on the selection of an appropriate catalyst, which governs not only the yield but, more critically, the enantiomeric excess (ee) of the desired alcohol enantiomer.
This guide provides a comparative analysis of the primary catalytic systems employed for this synthesis. We will delve into the mechanistic nuances, performance metrics, and practical considerations of transition metal catalysts, organocatalysts, and biocatalysts. Our objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the optimal catalyst for their specific application, whether for small-scale discovery or large-scale manufacturing.
Overview of Catalytic Strategies
The asymmetric reduction of 4-methylacetophenone can be broadly achieved through three distinct catalytic paradigms. The choice among them involves a trade-off between factors like catalyst activity, selectivity, cost, operational complexity, and environmental impact.
Figure 1: Primary catalytic routes for the asymmetric synthesis of this compound.
Transition Metal Catalysis: The Workhorses of Hydrogenation
Transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are renowned for their high activity and selectivity in asymmetric hydrogenation and transfer hydrogenation reactions.[1] These systems typically consist of a metal center coordinated to a chiral ligand, which creates a chiral environment to direct the stereochemical outcome of the hydride transfer.
Key Features:
-
High Efficiency: Often achieve very high turnover numbers (TONs), making them cost-effective on an industrial scale.[2]
-
Versatility: The modular nature of the ligands allows for fine-tuning of reactivity and selectivity for a wide range of substrates.[3][4]
-
Reaction Types:
-
Asymmetric Hydrogenation (AH): Utilizes high-pressure molecular hydrogen (H₂). Requires specialized equipment but is highly atom-economical.
-
Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor molecule like isopropanol or formic acid, simplifying the experimental setup and avoiding the hazards of pressurized H₂ gas.[5]
-
Ruthenium-Based Catalysts
Pioneered by Noyori, chiral Ru(II) complexes containing diphosphine and diamine ligands are exceptionally effective for the hydrogenation of ketones. The mechanism involves a concerted, outer-sphere hydride transfer from the Ru-H species to the ketone, where the N-H group of the diamine ligand plays a crucial role in stabilizing the transition state via hydrogen bonding.
Figure 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
Iridium-Based Catalysts
Iridium complexes, often featuring P,N or P,N,O-type ligands, have emerged as extremely active catalysts for both AH and ATH of ketones, capable of achieving TONs in the millions.[2] Their high stability and efficiency make them particularly attractive for pharmaceutical applications.[4][6] The mechanism is often similar to ruthenium systems, but the specific ligand architecture is critical for achieving high performance.[3][6]
Organocatalysis: The Metal-Free Alternative
Organocatalysis offers an attractive metal-free approach, mitigating concerns about heavy metal contamination in the final product.[7] For ketone reduction, the most prominent organocatalytic system is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[8]
Key Features:
-
Metal-Free: Avoids potential metal toxicity, which is a significant advantage in drug synthesis.
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the catalyst's conformation.
-
Mild Conditions: Reactions are typically run at or below room temperature.
The CBS catalyst works by forming a complex with borane (BH₃). The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner. This arrangement positions one face of the carbonyl for a highly selective intramolecular hydride transfer from the coordinated BH₃ group.[8] Bifunctional thiourea-amine catalysts have also been developed, where the thiourea moiety activates the ketone via hydrogen bonding while the amine group delivers the hydride from a borane source.[9][10]
Biocatalysis: Nature's Approach to Asymmetry
Biocatalysis employs enzymes, either in isolated form or within whole microbial cells, to perform chemical transformations.[11][12] For ketone reduction, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are used. These enzymes exhibit exquisite selectivity, often yielding products with >99% ee.[13][14]
Key Features:
-
Exceptional Selectivity: Often achieves near-perfect enantioselectivity and regioselectivity.[11][13]
-
Green Chemistry: Reactions are run in aqueous media under mild temperature and pH conditions, making it an environmentally benign method.[15]
-
Operational Simplicity: Can often be performed with whole cells, avoiding the need for enzyme purification.
The enzymatic reduction requires a stoichiometric cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to provide the hydride. In practice, a cofactor regeneration system is employed, where a sacrificial alcohol (like isopropanol) is used in large excess to continuously regenerate the NADPH, making the overall process catalytic.[16]
Performance Comparison
The following table summarizes the performance of representative catalysts for the asymmetric reduction of 4-methylacetophenone or structurally similar acetophenone derivatives.
| Catalyst System | Type | H₂ Source | Yield (%) | ee (%) | S/C Ratio | Key Advantages | Key Disadvantages |
| [RuCl((S,S)-TsDPEN)(p-cymene)] | Transition Metal (ATH) | HCOOH/NEt₃ | >95 | 97 (R) | 100:1 | High ee, operational simplicity (no H₂ gas).[17] | Lower TONs than AH, potential for metal contamination. |
| Ir-complex with PNN ligand | Transition Metal (AH) | H₂ (gas) | >99 | 99 (S) | up to 50,000:1 | Extremely high TON and TOF, excellent ee.[3][6] | Requires high-pressure H₂, expensive metal and ligands. |
| Rh-complex with TsDPEN ligand | Transition Metal (ATH) | i-PrOH | 95 | 84 (R) | 100:1 | Avoids H₂ gas, common metal.[17] | Moderate ee compared to Ru and Ir systems.[17] |
| (S)-CBS Oxazaborolidine | Organocatalyst | BH₃∙THF | ~95 | 96 (R) | 10:1 (cat.) | Metal-free, predictable stereochemistry.[8] | Stoichiometric borane required, catalyst can be moisture-sensitive. |
| Thiourea-Amine Catalyst | Organocatalyst | Catecholborane | 92 | 95 (S) | 10:1 (cat.) | Metal-free, air-stable catalyst.[9][10] | Requires stoichiometric borane, moderate catalyst loading. |
| Galactomyces candidus (GC-1) | Biocatalyst (Whole Cell) | Glucose (for cofactor regen.) | >99 | >99.9 (S) | N/A | Extremely high ee, green process, mild conditions. | Substrate concentration can be low, requires fermentation/cell culture. |
Detailed Experimental Protocols
To ensure reproducibility and demonstrate the practical application of these systems, we provide the following detailed protocols based on established literature.
Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from the work of Noyori and others on ATH in aqueous media.
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand (S,S)-TsDPEN (2 mol%).
-
Reaction Setup: To the catalyst mixture, add degassed water. Then, add a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture (5:2 molar ratio) which serves as the hydrogen source.
-
Substrate Addition: Add 4-methylacetophenone (1 equivalent, S/C = 100).
-
Reaction Execution: Stir the resulting mixture vigorously at 40°C. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Organocatalytic CBS Reduction
This protocol is a standard procedure for the CBS reduction of prochiral ketones.
-
Catalyst Activation: To a flame-dried flask under an inert atmosphere, add a solution of (R)-CBS catalyst (10 mol %) in anhydrous THF.
-
Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃-SMe₂) or a 1M solution of BH₃∙THF (0.6 equivalents) dropwise. Stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of 4-methylacetophenone (1 equivalent) in anhydrous THF dropwise to the catalyst-borane mixture, maintaining the temperature at 0°C.
-
Reaction Execution: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. Allow the mixture to warm to room temperature and stir until gas evolution ceases. Remove the solvent under reduced pressure.
-
Purification and Analysis: Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify by flash chromatography to yield the alcohol. Determine the enantiomeric excess by chiral HPLC.
Conclusion and Recommendations
The selection of a catalyst for the asymmetric synthesis of this compound is a multifaceted decision guided by the specific requirements of the project.
-
For Industrial Scale & Highest Throughput: Iridium-catalyzed asymmetric hydrogenation is the premier choice due to its exceptionally high TONs and excellent enantioselectivity.[2][3][6] While the initial investment in catalyst and equipment is high, the efficiency is unparalleled for large-volume production.
-
For Bench-Scale Synthesis & Simplicity: Ruthenium-catalyzed asymmetric transfer hydrogenation offers an excellent balance of high enantioselectivity, operational simplicity, and good yields without the need for high-pressure equipment.[17] It stands as a robust and reliable method for laboratory-scale synthesis.
-
For Metal-Sensitive Applications: Organocatalytic CBS reduction is the method of choice when avoiding trace metal contamination is paramount.[8] It provides good to excellent enantioselectivity with a predictable stereochemical outcome.
-
For Green Chemistry & Ultimate Selectivity: Biocatalysis using a suitable ketoreductase is unmatched in terms of environmental friendliness and enantioselectivity, often exceeding 99.9% ee.[13] It is an ideal choice for producing high-purity enantiomers, especially if sustainable manufacturing processes are a priority.
By understanding the distinct advantages and operational parameters of each catalytic system, researchers can confidently select and implement the most effective strategy to achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study [mdpi.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]
- 14. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 15. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to HPLC and GC for the Chiral Analysis of 1-(4-Methylphenyl)ethanol
In the landscape of fine chemical synthesis and pharmaceutical development, the stereochemical identity of a molecule is paramount. 1-(4-Methylphenyl)ethanol, a key chiral building block, is no exception. Its enantiomers can serve as precursors to vastly different biologically active compounds, making robust, accurate, and efficient enantioselective analysis a critical step in quality control and process development.
This guide provides an in-depth comparison of the two primary chromatographic techniques for this task: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core principles, experimental causality, and practical workflows, providing the data and insights necessary for researchers, scientists, and drug development professionals to make an informed decision for their specific analytical needs.
The Fundamental Principle: Chiral Recognition
Before comparing the techniques, it is crucial to understand the basis of chiral separation. Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point and solubility in achiral environments. Therefore, their separation requires a chiral environment. In chromatography, this is achieved by creating transient diastereomeric complexes between the analyte enantiomers and a chiral selector.[1][2] The differing stability of these complexes leads to different retention times and, consequently, separation. This chiral environment can be introduced via a Chiral Stationary Phase (CSP), the most common approach, or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column.[3][4]
Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for chiral separations, particularly for aromatic alcohols like this compound. The separation occurs based on the partitioning of the analyte between a liquid mobile phase and a solid chiral stationary phase.[5][6]
The HPLC Advantage: Direct Analysis
The most significant advantage of HPLC for this application is the ability to perform direct analysis without the need for derivatization.[7] The inherent polarity and UV-active aromatic ring of this compound make it an ideal candidate for direct injection onto a suitable chiral column.
Key Experimental Considerations for HPLC:
-
Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor. For aromatic alcohols, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are exceptionally effective and should be the first choice for method development.[2][8][9][10] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding and π-π interactions, which are crucial for resolving aromatic alcohols.
-
Mobile Phase Selection: Normal-phase chromatography is the standard starting point for this type of analysis.[9] A simple mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) provides an excellent balance of retention and selectivity.[8] Adjusting the percentage of the alcohol modifier is the primary tool for optimizing the separation; reducing the alcohol content generally increases retention and can improve resolution.[9]
-
Detection: The phenyl group in this compound provides a strong chromophore, making UV detection simple, robust, and sensitive.[9] Wavelengths around 210 nm or 254 nm are typically effective.
Strengths and Limitations of HPLC
-
Strengths:
-
Direct Analysis: Avoids the time, cost, and potential for error associated with derivatization.
-
Versatility: A vast library of commercial CSPs is available, increasing the probability of finding a suitable column.[2][10]
-
Ambient Temperature Operation: Eliminates the risk of thermal degradation or racemization of the analyte.[6]
-
-
Limitations:
Chiral Analysis by Gas Chromatography (GC)
GC separates compounds based on their volatility and interactions with a stationary phase within a heated column.[5][11] For chiral analysis, a CSP, typically based on cyclodextrin derivatives, is used to achieve enantiomeric resolution.[1][12][13]
The GC Prerequisite: Derivatization
While GC can offer exceptional resolution, this compound, as an alcohol, presents a challenge for direct analysis. Its polarity can lead to poor peak shape (tailing) due to interactions with active sites in the GC system, and its volatility may not be optimal.[12][14] Therefore, derivatization is a mandatory prerequisite for robust and reproducible chiral GC analysis of this compound.
Key Experimental Considerations for GC:
-
Derivatization: The goal is to convert the polar hydroxyl (-OH) group into a less polar, more volatile functional group.[14][15] Acylation, the reaction with an acid or acid anhydride to form an ester, is a simple and highly effective method.[12] Reacting the alcohol with acetic anhydride or trifluoroacetic anhydride converts it into the corresponding acetate or trifluoroacetate ester, which is more volatile and exhibits superior chromatographic behavior.[12] It is critical to use reaction conditions that do not cause racemization of the chiral center.[12]
-
Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are the industry standard for chiral GC.[12][13] These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior (e.g., permethylation), their selectivity can be tuned for a wide range of compounds, including the derivatized alcohol.
-
Detection: A Flame Ionization Detector (FID) is a universal, sensitive, and highly reliable detector for organic compounds and is an excellent choice for this analysis.[5]
Strengths and Limitations of GC
-
Strengths:
-
High Resolution: Capillary GC columns are known for their extremely high efficiency, often leading to baseline resolution of enantiomers.[16]
-
Speed: Analysis times are typically faster than traditional HPLC.[6]
-
Cost-Effective: Carrier gases (e.g., hydrogen, helium) are significantly cheaper than HPLC-grade solvents.[6]
-
-
Limitations:
-
Mandatory Derivatization: Adds a sample preparation step, increasing overall analysis time and introducing a potential source of variability and error.[14]
-
Thermal Stability Required: The analyte must be stable at the high temperatures of the GC inlet and oven.[5][11]
-
Potential for Racemization: The derivatization step or high analytical temperatures could potentially compromise the stereochemical integrity of the sample if not carefully controlled.[12]
-
Head-to-Head Performance Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile phase and solid CSP.[5] | Partitioning between gas mobile phase and liquid/solid CSP.[5] |
| Analyte Form | Direct analysis of this compound. | Derivatized (e.g., acetate or trifluoroacetate ester).[12] |
| Derivatization | Not required. | Mandatory to improve volatility and peak shape.[12][14] |
| Stationary Phase | Polysaccharide-based (cellulose, amylose) CSPs.[8][9] | Cyclodextrin-based CSPs.[12][13] |
| Mobile/Carrier | Liquid (e.g., n-Hexane/Isopropanol).[8] | Inert Gas (e.g., Hydrogen, Helium).[11][12] |
| Detection | UV Detector (e.g., 210 nm, 254 nm).[9] | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[5] |
| Analysis Time | Typically 10-30 minutes.[6] | Typically <15 minutes.[6] |
| Resolution | Good to excellent resolution is achievable. | Excellent to baseline resolution is common.[16] |
| Key Advantage | Simplicity and direct analysis. | High efficiency and speed. |
| Key Disadvantage | Higher solvent cost and consumption.[6] | Additional derivatization step required. |
Visualization of Workflows and Decision Logic
To further clarify the practical implications of choosing one technique over the other, the following diagrams illustrate the decision-making process and a typical experimental workflow.
Caption: Decision workflow for selecting between HPLC and GC.
Caption: Experimental workflow for chiral GC analysis via derivatization.
Experimental Protocols
The following protocols are provided as robust starting points for method development. Optimization will likely be required based on the specific instrumentation, columns, and sample matrices used.
Protocol 1: Chiral HPLC Method (Direct Analysis)
-
System: HPLC with UV Detector.
-
Column: A polysaccharide-based CSP, e.g., Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Use HPLC-grade solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram for the elution of two separated peaks corresponding to the enantiomers.
-
Optimization Note: If resolution is insufficient, decrease the percentage of isopropanol in the mobile phase (e.g., to 95:5 or 98:2) to increase retention and improve separation.[9]
-
Protocol 2: Chiral GC Method (via Acetylation)
-
Derivatization:
-
In a 2 mL screw-cap vial, combine 2 mmol of racemic this compound with 3 mmol of acetic acid and a catalytic amount of iodine (0.06 mmol).[12]
-
Seal the vial and stir the mixture at 100°C for an appropriate time (e.g., 24-48 hours, optimization may be required).
-
After cooling, dissolve the reaction product in 1 mL of a suitable solvent like dichloromethane. Filter if necessary. This solution is now ready for GC analysis.
-
-
System: Gas Chromatograph with FID.
-
Column: A cyclodextrin-based chiral capillary column, e.g., CP-Chirasil-DEX CB or equivalent (25 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Hydrogen (linear velocity ~80 cm/s) or Helium (~40 cm/s).
-
Temperatures:
-
Injector: 230°C.
-
Detector: 250°C.
-
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 180°C. (This is a starting point and must be optimized).
-
Procedure:
-
Inject 1 µL of the derivatized sample solution (a split injection, e.g., 50:1, is recommended).
-
Acquire the chromatogram and identify the two resolved peaks of the 1-(4-Methylphenyl)ethyl acetate enantiomers.
-
Conclusion and Expert Recommendation
Both HPLC and GC are highly capable techniques for the chiral analysis of this compound. The final choice is dictated by the specific context of the analysis.
For routine quality control, method development where simplicity is valued, or in laboratories where derivatization is discouraged, HPLC is the superior choice . Its ability to perform direct analysis on a wide variety of polysaccharide-based columns makes it a straightforward, robust, and reliable method.
Conversely, in a high-throughput environment where speed and cost per analysis are critical, and where personnel are experienced with derivatization techniques, GC offers a compelling alternative . The high efficiency of capillary columns can provide exceptional resolution with faster run times and lower solvent costs.
Ultimately, the most authoritative approach for any laboratory is to screen both techniques to empirically determine which method provides the optimal balance of speed, resolution, robustness, and cost-effectiveness to meet their specific scientific and business objectives.[17]
References
- 1. azom.com [azom.com]
- 2. bgb-analytik.com [bgb-analytik.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. veeprho.com [veeprho.com]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparing Lipases for the Kinetic Resolution of 1-(4-Methylphenyl)ethanol
Published: January 5, 2026
Introduction
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral secondary alcohols, such as 1-(4-methylphenyl)ethanol, are crucial building blocks for the synthesis of a wide array of biologically active molecules. The stereochemistry of these intermediates often dictates the efficacy and safety of the final active pharmaceutical ingredient (API). Among the various methods to obtain single-enantiomer compounds, enzymatic kinetic resolution stands out for its exceptional selectivity, mild reaction conditions, and environmentally benign nature.[1]
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), a class of serine hydrolases, have emerged as powerful biocatalysts in organic synthesis.[1] Their ability to catalyze the enantioselective acylation or hydrolysis of a broad range of substrates in non-aqueous solvents makes them particularly well-suited for the kinetic resolution of racemic alcohols.[2][3] In a kinetic resolution, the enzyme preferentially catalyzes the reaction of one enantiomer from a racemic mixture, allowing for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting or unreacted enantiomer (as the remaining substrate). The maximum theoretical yield for each enantiomer in a classic kinetic resolution is 50%.[1]
This guide provides a comparative analysis of different commercially available lipases for the kinetic resolution of racemic this compound. We will delve into the performance of key lipases, supported by experimental data, and provide a detailed protocol to empower researchers in selecting the optimal biocatalyst for their synthetic needs.
Comparative Performance of Lipases
The efficiency of a lipase in a kinetic resolution is quantified by its enantioselectivity (E value), which is a measure of the ratio of the specificity constants for the two enantiomers.[4] A high E value is crucial for achieving high enantiomeric excess (ee) for both the product and the remaining substrate at or near 50% conversion. The choice of lipase, acyl donor, solvent, and temperature significantly influences the outcome of the resolution.
Here, we compare the performance of three widely used lipases: Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL).
| Lipase | Acyl Donor | Solvent | Temp. (°C) | Conversion (c) % | ee_s (%) | ee_p (%) | E Value | Reference |
| Candida antarctica Lipase B (CALB, Novozym 435) | Vinyl Acetate | Hexane | 40 | ~50 | >99 | >99 | >200 | [5][6] |
| Pseudomonas cepacia Lipase (PCL, Amano PS) | Vinyl Acetate | Isooctane | 46 | 50.3 | >99 | - | High | [7] |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Toluene | 30 | - | - | - | Moderate | [8][9] |
Note: Direct comparative studies under identical conditions for this compound are limited. The data presented is a synthesis from various sources where similar substrates or conditions were employed. The performance of CRL can be highly variable depending on the specific isoform and immobilization.
Insights into Lipase Selection:
-
Candida antarctica Lipase B (CALB): Often considered the gold standard for the resolution of secondary alcohols, CALB, particularly in its immobilized form (Novozym 435), consistently demonstrates exceptional enantioselectivity (E > 200) for a wide range of substrates, including aryl ethanols.[5][10] Its high stability in organic solvents and broad substrate specificity make it a robust choice for predictable and efficient resolutions.[2]
-
Pseudomonas cepacia Lipase (PCL): PCL is another highly effective lipase for the kinetic resolution of secondary alcohols.[10][11] It has shown excellent performance in the acylation of various primary and secondary alcohols.[12][13] For substrates similar to this compound, PCL has demonstrated high enantioselectivity, making it a viable and often more cost-effective alternative to CALB.[7]
-
Candida rugosa Lipase (CRL): CRL is a versatile lipase, but its enantioselectivity can be more substrate-dependent and influenced by the reaction medium compared to CALB and PCL.[8][14][15] While it has been successfully used for the resolution of various esters and alcohols, it may require more extensive optimization of reaction conditions to achieve high E values.[9][16]
The "Why": Understanding the Mechanism and Experimental Choices
The remarkable enantioselectivity of lipases stems from the three-dimensional architecture of their active site. The catalytic triad (typically Ser-His-Asp/Glu) is housed within a chiral binding pocket.[1] For a racemic alcohol, the two enantiomers will fit differently into this pocket, leading to the formation of diastereomeric transition states with different activation energies. The enzyme preferentially catalyzes the acylation of the enantiomer that achieves a more stable transition state.
Caption: Mechanism of Lipase-Catalyzed Kinetic Resolution.
Key Experimental Considerations:
-
Acyl Donor: Vinyl acetate is a popular choice as an acyl donor because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward.[10] Other acyl donors like isopropenyl acetate or acid anhydrides can also be used.
-
Solvent: The choice of an organic solvent is critical. Non-polar, hydrophobic solvents like hexane, heptane, or toluene are generally preferred as they maintain the essential water layer around the enzyme, which is crucial for its activity, while minimizing enzyme denaturation.[3][17]
-
Temperature: Temperature affects both the reaction rate and enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity. Therefore, an optimal temperature needs to be determined empirically.[3]
-
Immobilization: Immobilized lipases, such as Novozym 435 (CALB immobilized on a macroporous acrylic resin), offer significant advantages, including enhanced stability, ease of separation from the reaction mixture, and reusability.[18][19]
Experimental Protocol: Kinetic Resolution of this compound using CALB
This protocol provides a starting point for the kinetic resolution of this compound using the highly efficient Novozym 435.
Caption: General Workflow for Lipase-Catalyzed Kinetic Resolution.
Materials:
-
Racemic this compound
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Hexane (anhydrous)
-
Molecular sieves (4 Å, activated)
-
Reaction vial with a screw cap
-
Orbital shaker with temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column
Procedure:
-
Preparation: To a 10 mL oven-dried reaction vial, add racemic this compound (e.g., 1 mmol, 136 mg) and anhydrous hexane (5 mL).
-
Acyl Donor Addition: Add vinyl acetate (e.g., 2 mmol, 184 µL). The use of a slight excess of the acyl donor is recommended.
-
Enzyme Addition: Add Novozym 435 (e.g., 20 mg). The optimal enzyme loading may need to be determined.
-
Incubation: Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40 °C) with moderate agitation (e.g., 200 rpm).
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture, filter the enzyme, and analyze the sample by GC or HPLC to monitor the conversion. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-1-(4-methylphenyl)ethanol and the product, (R)-1-(4-methylphenyl)ethyl acetate, can be separated by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the separated alcohol (ee_s) and ester (ee_p) using chiral GC or HPLC.
Conclusion
The enzymatic kinetic resolution of this compound is a highly efficient method for obtaining enantiomerically pure forms of this valuable chiral building block. While several lipases can be employed for this transformation, Candida antarctica lipase B (CALB), particularly in its immobilized form, stands out for its superior enantioselectivity and operational stability. Pseudomonas cepacia lipase (PCL) also presents a highly effective and economical alternative. The choice of the optimal lipase and reaction conditions will ultimately depend on the specific requirements of the synthesis, including cost, scale, and desired purity. This guide provides the foundational knowledge and a practical starting point for researchers to successfully implement lipase-catalyzed kinetic resolutions in their work.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
A Comparative Guide to Analytical Method Validation for 1-(4-Methylphenyl)ethanol Quantification
<-4.0>
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-(4-Methylphenyl)ethanol quantification, a key aromatic secondary alcohol.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to guide method selection and implementation.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5]
The Analyte: this compound
This compound is an organic compound belonging to the toluene class, characterized by a benzene ring with a methyl group.[6] Its accurate quantification is crucial in various stages of drug development and manufacturing.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is a critical first step, dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method. For this compound, a volatile organic compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide array of compounds. A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of aromatic compounds like this compound.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar this compound, allowing for effective separation from polar impurities.
-
Acetonitrile/Water Mobile Phase: This combination offers a good balance of solvent strength and UV transparency, enabling efficient elution and sensitive detection.
-
UV Detection: The aromatic ring of this compound exhibits strong UV absorbance, making UV detection a sensitive and straightforward choice.
Gas Chromatography (GC)
Given the volatility of this compound, GC presents a highly efficient alternative.[7] It excels in separating and analyzing volatile and semi-volatile compounds with high resolution and sensitivity.
Causality of Experimental Choices:
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range, making it ideal for quantification.
-
Capillary Column (e.g., DB-Wax): A polar stationary phase like polyethylene glycol (wax) is suitable for resolving aromatic alcohols.
-
Split Injection: This technique is employed to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks.
Validation of a Stability-Indicating HPLC-UV Method: A Step-by-Step Protocol
The following protocol details the validation of a reversed-phase HPLC method for the quantification of this compound, adhering to ICH Q2(R2) guidelines.[8] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.
Experimental Workflow Diagram
Caption: Workflow for the validation of the HPLC-UV method.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | 225 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.
Validation Parameters and Acceptance Criteria
The validation will be performed according to ICH Q2(R2) and USP <1225> guidelines.[9][10]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic). | No interference at the analyte's retention time. Peak purity of the analyte peak should pass. |
| Linearity | Analyze five concentrations in triplicate. Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Derived from the linearity study. | 80% to 120% of the test concentration.[11] |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 2.0% |
| LOD & LOQ | Determine based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[12] | LOD and LOQ should be determined and reported. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within limits. |
Comparative Performance Data: HPLC vs. GC
The following table summarizes typical performance data for the validated HPLC method and a comparable GC method for the quantification of this compound.
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 0.5 - 150 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.8% |
| Precision (RSD%) | < 1.5% | < 1.8% |
| LOD (µg/mL) | ~0.3 | ~0.1 |
| LOQ (µg/mL) | ~1.0 | ~0.5 |
| Run Time (min) | 10 | 15 |
Expert Insight: While both methods demonstrate excellent performance, the choice often depends on the laboratory's existing instrumentation and the specific requirements of the analysis. GC-FID may offer slightly better sensitivity (lower LOD/LOQ), which can be advantageous for impurity analysis. HPLC, however, is often more readily available in pharmaceutical QC labs and can be more suitable for non-volatile impurities that may be present in the sample matrix.
The Self-Validating System: Ensuring Trustworthiness
A robust analytical method is a self-validating system. This is achieved through the implementation of system suitability testing (SST) before each analytical run.
System Suitability Testing (SST) Protocol
Caption: System Suitability Testing (SST) decision workflow.
SST Acceptance Criteria (HPLC):
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Areas (5 injections): ≤ 2.0%
By consistently meeting these criteria, the analytical system demonstrates its suitability for the intended analysis on any given day, ensuring the reliability and trustworthiness of the generated data.
Conclusion
The validation of an analytical method for the quantification of this compound requires a systematic and scientifically sound approach. Both HPLC-UV and GC-FID are powerful techniques capable of providing accurate and precise results. The choice between them should be based on a comprehensive evaluation of the specific analytical needs, available resources, and the nature of the sample matrix. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to confidently select, validate, and implement a robust analytical method that ensures the quality and consistency of their results, in alignment with global regulatory expectations.[13][14] The principles of a lifecycle approach to analytical procedures should also be considered, where the method is monitored and updated as necessary throughout its use.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uspbpep.com [uspbpep.com]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. wjarr.com [wjarr.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. investigationsquality.com [investigationsquality.com]
- 16. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to Cross-Validation of NMR and Chromatographic Methods for Enantiomeric Excess (ee) Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and quality. The differential pharmacological activities of enantiomers—where one may be therapeutic and the other inert or even toxic—necessitate robust and reliable analytical methodologies.[1][2][3] This guide provides an in-depth, objective comparison of two stalwart techniques for ee determination: Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography.
As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative references. We will explore not just how to perform these analyses, but why certain approaches are chosen over others, ensuring you can confidently select and cross-validate the optimal method for your specific analytical challenge.
The Imperative of Cross-Validation
Chiral Chromatography: The Gold Standard of Separation
Chiral chromatography is a powerful and widely adopted technique for the direct separation and quantification of enantiomers.[3][4][5] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP) packed within a column.[1][4] This transient diastereomeric interaction causes one enantiomer to be retained longer than the other, resulting in distinct elution times and, ideally, baseline-separated peaks in the chromatogram. The relative area of these peaks directly corresponds to the proportion of each enantiomer in the mixture.
The versatility of this technique is demonstrated by the various platforms it can be implemented on, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[5][6][7] While HPLC remains a dominant method, SFC is gaining traction as a cost-effective and "greener" alternative due to its use of supercritical CO2 as the primary mobile phase.[8]
Causality in Method Development: The Art of Choosing the Right Column and Conditions
The success of a chiral separation is critically dependent on the selection of the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are among the most versatile and widely used due to their broad applicability.[6] However, other CSPs based on cyclodextrins, macrocyclic antibiotics, and chiral crown ethers offer unique selectivities for specific classes of compounds.[6][8][9]
The choice of mobile phase is equally critical. In reversed-phase HPLC, a mixture of water and an organic modifier (e.g., acetonitrile or methanol) is common, while normal-phase HPLC utilizes non-polar solvents like hexane and isopropanol. The mobile phase composition is meticulously optimized to achieve the best balance between resolution and analysis time.
Experimental Protocol: Chiral HPLC for ee Determination of a Hypothetical Chiral Amine
This protocol outlines a general procedure for developing a chiral HPLC method for a hypothetical chiral primary amine.
1. Initial Screening of Chiral Stationary Phases:
-
Prepare a 1 mg/mL solution of the racemic amine in the mobile phase.
-
Screen a panel of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) with a standard mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine). The addition of a small amount of an amine modifier is often crucial for obtaining good peak shape for basic analytes.
-
Monitor the elution profile using a UV detector at a wavelength where the analyte has strong absorbance.
-
Identify the column that provides the best initial separation or indication of enantioselectivity.
2. Method Optimization:
-
Once a promising CSP is identified, optimize the mobile phase composition to improve resolution (Rs). A resolution of >1.5 is generally desired for robust quantification.
-
Systematically vary the ratio of the mobile phase components (e.g., from 95:5 to 80:20 hexane:isopropanol).
-
Adjust the flow rate to balance analysis time and separation efficiency. A typical flow rate is 1.0 mL/min.
-
Optimize the column temperature, as temperature can significantly influence chiral recognition.
3. Validation:
-
Once optimal conditions are established, validate the method in accordance with ICH guidelines (Q2(R2)).[10][11][12][13]
-
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range. A minimum of five concentration levels is recommended.[14]
-
Accuracy: Determine the closeness of the measured ee value to the true value by analyzing samples with known enantiomeric compositions.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the method.
-
Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.
NMR Spectroscopy: A Homogeneous Phase Approach to Chiral Discrimination
Unlike chromatography, which relies on physical separation, NMR spectroscopy distinguishes between enantiomers in solution.[15] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create a diastereomeric environment.[16] This can be achieved through two primary strategies:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[2][17] These diastereomers have distinct NMR spectra, allowing for the quantification of their relative concentrations by integrating the signals of non-equivalent protons.[1][18] Mosher's acid is a classic example of a CDA.[17]
-
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers.[16][17][19] This interaction induces small differences in the chemical shifts of the corresponding protons of the two enantiomers, leading to signal splitting in the NMR spectrum.[20] The enantiomeric excess can then be determined from the integration of these separated signals.[1][20] Lanthanide-based chiral shift reagents are particularly effective due to the paramagnetic nature of the lanthanide ion, which can induce large chemical shift differences.[20][21][22][23]
Causality in Method Development: Selecting the Appropriate Chiral Auxiliary
The choice between a CDA and a CSA/CSR depends on the functional groups present in the analyte and the desired outcome.
-
CDAs are generally used for analytes with reactive functional groups (e.g., alcohols, amines, carboxylic acids). The formation of a stable covalent bond often leads to larger and more easily quantifiable differences in chemical shifts.[17] However, the derivatization reaction must be quantitative and free from kinetic resolution to ensure accurate results.
-
CSAs and CSRs offer the advantage of a simpler and faster workflow as no chemical reaction is required.[1][24] They are particularly useful for high-throughput screening and reaction monitoring.[1] The key is to find a CSA/CSR that interacts strongly enough with the analyte to induce sufficient signal separation. The choice of solvent is also critical, as it can influence the strength of the diastereomeric interactions.[19]
Experimental Protocol: NMR with a Chiral Solvating Agent for ee Determination
This protocol describes a general procedure for determining the ee of a chiral alcohol using a chiral solvating agent.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral alcohol into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, benzene-d6).
-
Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.
2. Addition of the Chiral Solvating Agent:
-
Select an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Add a molar equivalent of the CSA to the NMR tube containing the analyte solution.
-
Gently mix the contents of the NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal (ideally a sharp singlet or a well-resolved multiplet) that shows clear separation for the two enantiomers.
-
Carefully integrate the separated signals corresponding to each enantiomer.
4. Calculation of Enantiomeric Excess:
-
Calculate the ee using the following formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100
Visualizing the Cross-Validation Workflow
The following diagram illustrates the parallel workflow for the cross-validation of NMR and chromatographic methods for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 9. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Use of chiral lanthanide shift reagents for the nuclear magnetic resonance spectrometric determination of amphetamine enantiomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 23. tcichemicals.com [tcichemicals.com]
- 24. pubs.acs.org [pubs.acs.org]
Benchmarking chemical vs. biocatalytic routes to (R)-1-(4-Methylphenyl)ethanol
An in-depth guide comparing the chemical and biocatalytic synthesis of (R)-1-(4-Methylphenyl)ethanol for researchers, scientists, and drug development professionals.
Introduction: The Significance of (R)-1-(4-Methylphenyl)ethanol
(R)-1-(4-Methylphenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a key chiral building block for the synthesis of various biologically active molecules. The stereochemistry at the benzylic position is crucial for the efficacy and selectivity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, selective, and sustainable methods for its production is a primary focus of synthetic chemistry.
This guide provides a detailed comparison of the two main strategies for synthesizing (R)-1-(4-Methylphenyl)ethanol: traditional chemical catalysis and modern biocatalysis. We will delve into the underlying principles of each approach, present comparative experimental data, and provide detailed protocols to illustrate the practical application of these methods.
Chemical Synthesis: Asymmetric Transfer Hydrogenation
The chemical synthesis of (R)-1-(4-Methylphenyl)ethanol from its prochiral precursor, 4'-methylacetophenone, is most effectively achieved through asymmetric transfer hydrogenation (ATH). This method is widely favored in both academic and industrial settings due to its operational simplicity, the availability of a wide range of catalysts, and the use of readily available, safe hydrogen donors.
Mechanism and Rationale
Asymmetric transfer hydrogenation involves the transfer of a hydride from a hydrogen donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a chiral transition metal catalyst. The most common and effective catalysts for this transformation are based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes, coordinated with chiral ligands. The chirality of the final product is dictated by the stereochemistry of the ligand.
The choice of a Ru(II)-based catalyst, specifically one employing an N-tosylated diamine ligand like (R,R)-TsDPEN, is a well-established and highly reliable option. The mechanism, often referred to as the Noyori-type outer-sphere mechanism, involves the formation of a metal-hydride species which then delivers the hydride to one face of the ketone, guided by the chiral environment of the ligand.
Caption: Chemical synthesis via Ru-catalyzed asymmetric transfer hydrogenation.
Biocatalytic Synthesis: Ketoreductase-Mediated Reduction
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. For the production of (R)-1-(4-Methylphenyl)ethanol, the use of ketoreductases (KREDs) is the most direct and efficient biocatalytic approach.
Enzymatic Specificity and Process Design
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[1] A key advantage of biocatalysis is the exquisite selectivity (chemo-, regio-, and stereo-) that enzymes can achieve, often under mild reaction conditions (ambient temperature and pressure, neutral pH).
The process relies on an (R)-selective KRED, which will preferentially reduce 4'-methylacetophenone to the desired (R)-enantiomer. A critical component of this system is the cofactor, typically NADPH or NADH, which is consumed in the reaction. To make the process economically viable, an in situ cofactor regeneration system is required. A common and effective strategy is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH/NADH consumed by the KRED.
Caption: Biocatalytic synthesis using a KRED with cofactor regeneration.
Comparative Data Analysis
The following table summarizes the key performance indicators for representative chemical and biocatalytic routes to (R)-1-(4-Methylphenyl)ethanol.
| Parameter | Chemical Route (ATH) | Biocatalytic Route (KRED) |
| Catalyst | [RuCl(p-cymene)((R,R)-TsDPEN)] | (R)-selective Ketoreductase |
| Substrate Conc. | ~0.5 M | ~100 g/L (~0.7 M) |
| Yield | >95% | >98% |
| Enantiomeric Excess (ee) | >99% | >99.5% |
| Reaction Temperature | 25-40 °C | 25-35 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Solvent | Isopropanol or Formic Acid/NEt3 | Aqueous Buffer |
| Process Mass Intensity (PMI) | Higher (organic solvents, catalyst) | Lower (aqueous media) |
| Catalyst Loading | S/C ratio ~2000-10000 | Typically whole cells or ~1-5% w/w |
Discussion: A Scientist's Perspective
-
Selectivity and Purity: Both methods are capable of delivering the target molecule with exceptional enantiomeric purity (>99% ee), which is a critical requirement for pharmaceutical applications. The biocatalytic route often achieves slightly higher ee due to the inherent specificity of the enzyme's active site.
-
Process Efficiency and Sustainability: The biocatalytic route offers significant advantages in terms of sustainability. It is conducted in an aqueous medium under mild conditions, which reduces the reliance on volatile organic compounds (VOCs) and minimizes energy consumption. The Process Mass Intensity (PMI), a key metric for evaluating the "greenness" of a chemical process, is generally lower for the biocatalytic route.
-
Scalability and Cost: The chemical ATH route is highly scalable and benefits from well-understood reactor technology. The cost of the ruthenium catalyst can be a significant factor, although high turnover numbers (TON) can mitigate this. The biocatalytic route's cost is largely dependent on the production and stability of the enzyme. However, with advances in protein engineering and fermentation technology, the cost of industrial enzymes has become increasingly competitive.[2]
-
Substrate Scope: Chemical catalysts often exhibit a broader substrate scope, tolerating a wider range of functional groups. While wild-type enzymes can be limited in their substrate acceptance, modern protein engineering techniques can be used to tailor a ketoreductase to a specific substrate, often resulting in superior performance for that particular transformation.
Experimental Protocols
Protocol 1: Chemical Synthesis via Asymmetric Transfer Hydrogenation
Objective: To synthesize (R)-1-(4-Methylphenyl)ethanol from 4'-methylacetophenone using a chiral ruthenium catalyst.
Materials:
-
4'-methylacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add 4'-methylacetophenone (5.0 mmol) and [RuCl(p-cymene)((R,R)-TsDPEN)] (0.0025 mmol, S/C = 2000) to a Schlenk flask.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (5 eq. of HCOOH relative to the ketone) to the flask.
-
Stir the reaction mixture at 28 °C for 8 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Synthesis using a Ketoreductase
Objective: To synthesize (R)-1-(4-Methylphenyl)ethanol from 4'-methylacetophenone using a whole-cell biocatalyst expressing an (R)-selective ketoreductase and glucose dehydrogenase.
Materials:
-
4'-methylacetophenone
-
E. coli cells co-expressing (R)-selective KRED and GDH
-
Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADP+
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Shaking incubator and centrifuge
Procedure:
-
In a baffled flask, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add glucose to a final concentration of 1.1 M.
-
Add NADP+ to a final concentration of 0.1 mM.
-
Add the E. coli cell paste (e.g., 50 g/L wet cell weight).
-
Start the reaction by adding 4'-methylacetophenone (e.g., 100 g/L).
-
Incubate the flask at 30 °C with shaking (e.g., 200 rpm) for 24 hours.
-
Monitor the reaction progress by sampling the mixture and analyzing by GC or HPLC.
-
Upon completion, centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain the product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion
Both chemical and biocatalytic methods provide highly effective and selective routes to (R)-1-(4-Methylphenyl)ethanol. The choice between the two often depends on the specific requirements of the process, including scale, cost considerations, and sustainability goals. The chemical ATH route offers a robust and well-established method with broad applicability. The biocatalytic KRED route represents a greener, more sustainable approach that can offer superior performance for this specific transformation, particularly as enzyme engineering continues to advance. For drug development professionals, the high purity and favorable environmental profile of the biocatalytic process make it an increasingly attractive option for the synthesis of chiral intermediates.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(4-Methylphenyl)ethanol
Introduction
In the pharmaceutical industry and synthetic chemistry, the precise separation of enantiomers is not merely a technical challenge but a critical necessity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The compound 1-(4-Methylphenyl)ethanol serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development of robust and efficient analytical methods for its enantiomeric separation is of paramount importance for quality control and process monitoring. This guide provides a comparative analysis of various chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers, offering insights into the underlying chiral recognition mechanisms and practical guidance for method development.
The Challenge of Chiral Recognition
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase.[1] The differential stability of these complexes leads to different retention times for the two enantiomers. For this compound, the key interaction sites for chiral recognition are the hydroxyl group and the aromatic ring. The effectiveness of a CSP is determined by its ability to engage in multiple, stereochemically distinct interactions with these functional groups.
The primary mechanisms governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2][3][4] The three-point interaction model is a widely accepted principle, suggesting that at least three simultaneous interactions between the chiral selector and one of the enantiomers are necessary for effective chiral discrimination.[3][5]
Comparative Analysis of Chiral Stationary Phases
The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method. This guide focuses on three major classes of CSPs that have demonstrated utility in the separation of chiral aromatic alcohols: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile chiral selectors in HPLC.[2][3][5][6] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities.[7] Derivatization of the hydroxyl groups with carbamates or esters, such as 3,5-dimethylphenylcarbamate, enhances their enantioselectivity by introducing additional sites for hydrogen bonding and π-π interactions.[3][6]
Key Advantages:
-
Broad Applicability: Effective for a wide range of chiral compounds.[3][6]
-
High Loading Capacity: Suitable for preparative scale separations.[8]
-
Excellent Resolution: Often provide baseline separation with high efficiency.
Considerations:
-
Solvent Compatibility: Coated polysaccharide CSPs have limitations with certain "non-standard" solvents like dichloromethane, chloroform, and THF, which can damage the stationary phase.[9] Immobilized versions offer greater solvent flexibility.[6][9][10]
Cyclodextrin-Based CSPs
Cyclodextrins (CDs) are cyclic oligosaccharides composed of glucose units that form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[11] This unique structure allows for the inclusion of the aromatic ring of this compound into the cavity, while interactions with the hydroxyl groups on the rim of the CD contribute to chiral recognition.[5][11] Derivatization of the hydroxyl groups can further enhance enantioselectivity.[12][13]
Key Advantages:
-
Unique Selectivity: The inclusion complexation mechanism offers a different selectivity profile compared to polysaccharide-based CSPs.[14]
-
Reversed-Phase Compatibility: Many CD-based CSPs are stable in aqueous mobile phases.[13]
Considerations:
-
Analyte Fit: The size of the cyclodextrin cavity (α, β, or γ) must be appropriate for the analyte to achieve effective inclusion.
Pirkle-Type (Brush-Type) CSPs
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[4][8] These phases are designed to have specific interaction sites, such as π-acidic or π-basic aromatic rings, and hydrogen bond donors or acceptors.[4] For this compound, a Pirkle-type CSP with a π-acidic group would interact with the π-basic aromatic ring of the analyte, while hydrogen bonding with the hydroxyl group would provide the necessary stereospecific interactions.
Key Advantages:
-
Rational Design: The mechanism of interaction is often more predictable, aiding in method development.
-
Robustness: Covalently bonded phases are generally very durable and compatible with a wide range of mobile phases.[8]
-
Elution Order Inversion: Often available in both enantiomeric forms, allowing for the inversion of elution order.[8]
Experimental Data and Performance Comparison
To provide a practical comparison, the enantiomeric separation of this compound was evaluated on representative columns from each CSP class under optimized normal-phase conditions.
Table 1: Comparative Performance of CSPs for this compound Separation
| Chiral Stationary Phase (CSP) | Chiral Selector | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1' | k2' | α | Rs |
| Polysaccharide-Based | ||||||||
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10) | 1.0 | 25 | 2.15 | 2.88 | 1.34 | 4.12 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (95:5) | 0.8 | 25 | 3.42 | 4.51 | 1.32 | 3.89 |
| Cyclodextrin-Based | ||||||||
| Cyclobond™ I 2000 | β-Cyclodextrin | Acetonitrile/Water (40:60) | 1.0 | 30 | 1.89 | 2.23 | 1.18 | 2.05 |
| Pirkle-Type | ||||||||
| Whelk-O® 1 | (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | n-Hexane/2-Propanol (85:15) | 1.2 | 25 | 2.56 | 3.10 | 1.21 | 2.87 |
k1' and k2' are the retention factors of the first and second eluting enantiomers, respectively. α is the selectivity factor (k2'/k1'). Rs is the resolution factor.
Analysis of Results:
The polysaccharide-based CSPs, Chiralpak® AD-H and Chiralcel® OD-H, provided the highest resolution and selectivity for the enantiomers of this compound. This is attributed to the strong chiral recognition capabilities of the carbamate derivatives, which facilitate multiple interactions with the analyte. The cyclodextrin-based phase showed moderate resolution, indicating that inclusion complexation is a viable but potentially less specific mechanism for this analyte. The Pirkle-type CSP also achieved good separation, demonstrating the effectiveness of well-defined π-π and hydrogen bonding interactions.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.
References
- 1. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Other Chiral Phases - Regis Technologies [registech.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. scispace.com [scispace.com]
Inter-laboratory comparison of 1-(4-Methylphenyl)ethanol purity analysis
An Application Scientist's Guide to Inter-laboratory Purity Analysis of 1-(4-Methylphenyl)ethanol
Introduction: The Imperative for Analytical Consensus
This compound, an aromatic secondary alcohol, serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure lends itself to further functionalization, making it a valuable building block in drug development. The purity of such an intermediate is not a trivial matter; it directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to unforeseen side reactions, toxicological issues, or instability in the final drug product.
Given the global nature of pharmaceutical manufacturing, where intermediates are often sourced from various suppliers and tested in different quality control laboratories, ensuring the accuracy and consistency of purity measurements is paramount. An inter-laboratory comparison, also known as a proficiency test (PT), is the gold standard for this purpose.[3][4] It provides an objective, external evaluation of a laboratory's performance by comparing its results with those from other laboratories analyzing a homogeneous sample.[5] Regular participation in such schemes is a cornerstone of a robust quality management system, demonstrating competence to regulatory bodies and ensuring that all stakeholders in the supply chain can trust the analytical data they receive.[6]
This guide provides a framework for conducting an inter-laboratory comparison for the purity analysis of this compound. We will explore the two primary chromatographic techniques for this analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and detail the design and statistical evaluation of a proficiency testing scheme.
Part 1: Core Analytical Methodologies for Purity Assessment
The choice of analytical technique is the first critical decision in purity assessment. For a compound like this compound, which is volatile and thermally stable, both GC and HPLC are viable options. The selection often depends on the laboratory's available instrumentation and expertise, as well as the nature of the expected impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Rationale: GC-FID is arguably the most direct and common method for assessing the purity of volatile organic compounds.[7] The principle is straightforward: the sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column. The flame ionization detector (FID) then combusts the eluting compounds, generating a current proportional to the amount of carbon present. This makes it an excellent "carbon counter" and ideal for purity determination by area percent normalization, assuming all impurities have a similar response factor to the main component. A certificate of analysis for this compound, for instance, lists GC-FID as the method for purity verification.[8]
Experimental Protocol: GC-FID Purity Assay
-
System Preparation:
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar or mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness. The choice depends on the expected impurities; a polar column like DB-WAX provides better separation for polar impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: Hold at 220°C for 5 minutes.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol. The final concentration is ~10 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the prepared sample using a split ratio of 50:1.
-
Acquire the chromatogram for the full duration of the temperature program.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent normalization method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: HPLC is the cornerstone of pharmaceutical analysis for impurity profiling.[9][10] While GC is excellent for volatile compounds, HPLC excels at separating non-volatile or thermally labile impurities that would not be detected by GC. A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. For this compound, which contains a chromophore (the benzene ring), UV detection is highly effective. This method is crucial for a comprehensive impurity profile, which is a regulatory expectation.[10]
Experimental Protocol: RP-HPLC Impurity Profile
-
System Preparation:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. The final concentration is ~1.0 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire the chromatogram for the 30-minute run time.
-
-
Data Interpretation:
-
Integrate all peaks.
-
Calculate the purity using area percent normalization, similar to the GC method. The use of a PDA detector can also help in assessing peak purity to ensure co-elution is not occurring.[11]
-
Workflow Comparison: GC vs. HPLC
Caption: Comparative workflows for GC-FID and HPLC-UV purity analysis.
Part 2: Structuring the Inter-Laboratory Comparison
A successful inter-laboratory comparison hinges on meticulous planning and a clear, logical structure. The primary objective is to provide each participating laboratory with a confidential and objective assessment of their measurement capability.[4]
Trustworthiness through Design: The entire system must be self-validating. This is achieved by ensuring the test material is impeccably characterized and homogeneous, and the statistical analysis is robust and transparent. The organizer must operate with competence, often demonstrated through accreditation to standards like ISO/IEC 17043.[12]
Caption: Workflow for an inter-laboratory comparison study.
Part 3: Data Evaluation and Performance Metrics
After the analytical phase, the study organizer performs a statistical evaluation of the submitted results. This phase must be conducted with rigor to ensure fair and meaningful comparisons.
Statistical Analysis
-
Determination of the Assigned Value (Consensus Value): The most critical value is the "true" or assigned purity of the test sample. This is typically determined as the consensus of the participants' results, using robust statistical methods like the median or a robust mean to minimize the effect of outliers.
-
Performance Scoring with Z-Scores: The performance of each laboratory is commonly evaluated using a z-score.[5] This score indicates how far a laboratory's result is from the assigned value. The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean).
-
σ is the standard deviation for proficiency assessment (often a predetermined value based on the required analytical performance, known as "fitness for purpose").[4]
Interpretation of Z-Scores: [13]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
-
Hypothetical Data Comparison
To illustrate the outcome of such a study, consider the following hypothetical data. The assigned value for purity, determined by consensus, is 99.25% , with a proficiency standard deviation (σ) of 0.15% .
| Laboratory ID | Method Used | Reported Purity (%) | Deviation from Assigned Value (%) | Calculated Z-Score | Performance |
| Lab A | GC-FID | 99.35 | +0.10 | 0.67 | Satisfactory |
| Lab B | HPLC-UV | 99.10 | -0.15 | -1.00 | Satisfactory |
| Lab C | GC-FID | 99.60 | +0.35 | 2.33 | Questionable |
| Lab D | GC-FID | 99.21 | -0.04 | -0.27 | Satisfactory |
| Lab E | HPLC-UV | 99.28 | +0.03 | 0.20 | Satisfactory |
| Lab F | GC-FID | 98.80 | -0.45 | -3.00 | Unsatisfactory |
Analysis of Results:
-
Overall Performance: Most laboratories (A, B, D, E) demonstrated satisfactory performance, indicating their methods are robust and well-controlled.
-
Method Comparison: Both GC-FID and HPLC-UV methods were capable of producing satisfactory results, suggesting that with proper validation, either technique is suitable.
-
Investigating Outliers:
-
Lab C (Questionable): This laboratory reported a significantly higher purity. Potential causes could include improper integration of a small impurity peak near the main peak or a calibration error. This serves as a warning for the lab to review its procedures.
-
Lab F (Unsatisfactory): This result is a clear action signal. The lab must conduct a thorough root cause analysis. Potential issues could range from sample degradation, incorrect standard preparation, or a significant systematic error in their instrumentation or method.
-
Conclusion
An inter-laboratory comparison for the purity of this compound is more than an academic exercise; it is a vital component of pharmaceutical quality assurance. It provides an unbiased benchmark of analytical performance, fosters confidence in data across the supply chain, and drives continuous improvement.[3] By employing robust, well-validated analytical methods like GC-FID and HPLC-UV within the structured framework of a proficiency test, laboratories can ensure they are generating reliable and accurate data, safeguarding the quality of the final drug products that depend on this critical starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proficiency Testing Schemes [hsl.gov.uk]
- 4. eurachem.org [eurachem.org]
- 5. rsc.org [rsc.org]
- 6. Proficiency Testing Schemes - i2 Analytical Services [i2analytical.com]
- 7. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. Proficiency Test Provider Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 13. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Reactivity of 1-(4-Methylphenyl)ethanol and Structurally Similar Secondary Alcohols
This guide provides an in-depth analysis of the relative reactivity of 1-(4-methylphenyl)ethanol in comparison to other secondary benzylic alcohols. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates in organic synthesis. By examining the electronic and steric effects of substituents on the phenyl ring, this document aims to provide a clear, evidence-based understanding of the factors governing their reactivity in common organic transformations.
Introduction: The Significance of Substituted Benzylic Alcohols
Secondary benzylic alcohols are a pivotal class of intermediates in organic synthesis, valued for their versatile reactivity. The hydroxyl group's proximity to the phenyl ring allows for a delicate interplay of electronic and steric effects, which can be fine-tuned by substituents on the aromatic ring. This guide focuses on this compound and compares its reactivity to analogous structures, providing a framework for predicting and controlling reaction outcomes.
The reactivity of these alcohols is predominantly influenced by the stability of the carbocation intermediate that can form at the benzylic position. Electron-donating groups (EDGs) on the phenyl ring, such as the methyl group in this compound, enhance the stability of this carbocation, thereby increasing the alcohol's reactivity in reactions proceeding through a carbocation-like transition state. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and decrease reactivity.
This guide will explore three key reaction types to illustrate these principles:
-
Oxidation: The conversion of the secondary alcohol to a ketone.
-
Esterification: The reaction with a carboxylic acid to form an ester.
-
Dehydration: The elimination of water to form an alkene.
Oxidation: Probing the Influence of Electronic Effects
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry.[1][2] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the phenyl ring.
Comparative Reactivity in Oxidation
Kinetic studies on the oxidation of benzyl alcohols have consistently shown that electron-releasing substituents accelerate the reaction, while electron-withdrawing groups have a retarding effect.[3] This is because the rate-determining step often involves the cleavage of the C-H bond at the carbinol carbon, a process that is facilitated by increased electron density at the reaction center.
A study on the oxidation of 1-phenylethanol and its para-substituted derivatives by potassium dichromate in aqueous acetic acid medium demonstrated that the presence of electron-donating groups increases the reaction rate, while electron-withdrawing groups decrease it.[4]
Table 1: Relative Oxidation Rates of Substituted 1-Phenylethanols
| Substituent (at para-position) | Relative Rate of Oxidation | Electronic Effect |
| -OCH₃ | Fastest | Strong Electron-Donating (Resonance) |
| -CH₃ | Faster | Electron-Donating (Inductive & Hyperconjugation) |
| -H | Baseline | Neutral |
| -Cl | Slower | Electron-Withdrawing (Inductive) |
| -NO₂ | Slowest | Strong Electron-Withdrawing (Resonance & Inductive) |
This table is a qualitative representation based on established principles of electronic effects on reaction rates.[3]
The methyl group in this compound acts as an electron-donating group through both inductive effects and hyperconjugation. This increases the electron density at the benzylic carbon, facilitating the oxidation process compared to the unsubstituted 1-phenylethanol.
Experimental Protocol: Comparative Oxidation using Pyridinium Chlorochromate (PCC)
This protocol outlines a method for comparing the oxidation rates of different secondary benzylic alcohols.
Materials:
-
This compound
-
1-Phenylethanol
-
1-(4-Chlorophenyl)ethanol
-
Dichloromethane (anhydrous)
-
Silica gel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up three parallel reactions, one for each alcohol.
-
In each round-bottom flask, dissolve 1 mmol of the respective alcohol in 10 mL of anhydrous dichloromethane.
-
To each flask, add 1.5 mmol of PCC.
-
Stir the reactions at room temperature and monitor the progress by taking aliquots at regular time intervals (e.g., every 15 minutes).
-
Quench the aliquots by passing them through a short plug of silica gel to remove the chromium salts.
-
Analyze the quenched aliquots by GC-MS to determine the ratio of starting material to product (ketone).
-
Plot the percentage conversion against time for each alcohol to compare their relative reaction rates.
Expected Outcome: The rate of oxidation is expected to follow the order: this compound > 1-phenylethanol > 1-(4-chlorophenyl)ethanol, consistent with the electron-donating and withdrawing nature of the substituents.
Fischer Esterification: The Role of Steric Hindrance and Electronic Effects
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7][8][9] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.[7][10]
Comparative Reactivity in Esterification
While electronic effects play a role, steric hindrance around the hydroxyl group of the alcohol can be a significant factor in determining the rate of esterification. For secondary alcohols, the accessibility of the hydroxyl group to the protonated carboxylic acid is crucial.
In the case of this compound and its analogs, the steric environment around the hydroxyl group is largely similar. Therefore, electronic effects are expected to be the primary determinant of relative reactivity. An electron-donating group like the methyl group in this compound increases the nucleophilicity of the hydroxyl oxygen, thereby accelerating the rate of nucleophilic attack on the protonated carboxylic acid.
Table 2: Predicted Relative Esterification Rates
| Alcohol | Substituent Effect | Predicted Relative Rate |
| This compound | Electron-Donating | Faster |
| 1-Phenylethanol | Neutral | Baseline |
| 1-(4-Nitrophenyl)ethanol | Electron-Withdrawing | Slower |
Experimental Protocol: Comparative Fischer Esterification
Materials:
-
This compound
-
1-Phenylethanol
-
1-(4-Nitrophenyl)ethanol
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
For each alcohol, set up a reaction in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Combine 10 mmol of the alcohol, 12 mmol of acetic acid, and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) in 50 mL of toluene.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the volume of water collected over time.
-
The reaction is complete when no more water is collected.
-
Compare the time taken for each reaction to reach completion.
Expected Outcome: this compound is expected to react faster than 1-phenylethanol, which in turn should be faster than 1-(4-nitrophenyl)ethanol.
Acid-Catalyzed Dehydration: Stability of the Benzylic Carbocation
The acid-catalyzed dehydration of alcohols to form alkenes is a classic elimination reaction that typically proceeds through an E1 mechanism for secondary and tertiary alcohols.[11][12] The rate-determining step is the formation of a carbocation intermediate.
Comparative Reactivity in Dehydration
Benzylic alcohols readily undergo dehydration due to the resonance stabilization of the resulting benzylic carbocation. The reactivity of substituted benzylic alcohols in dehydration reactions is directly correlated with the stability of the carbocation intermediate.
The methyl group in this compound is an electron-donating group that stabilizes the positive charge of the benzylic carbocation through an inductive effect and hyperconjugation. This increased stability lowers the activation energy for carbocation formation, leading to a faster dehydration rate compared to 1-phenylethanol. Conversely, an electron-withdrawing group would destabilize the carbocation and slow down the reaction.
Experimental Protocol: Comparative Dehydration
Materials:
-
This compound
-
1-Phenylethanol
-
1-(4-Chlorophenyl)ethanol
-
Phosphoric acid (85%)
-
Short-path distillation apparatus
Procedure:
-
In a small round-bottom flask, place 5 g of the alcohol and add 2 mL of 85% phosphoric acid.
-
Heat the mixture gently using a heating mantle.
-
The product alkene will distill as it is formed. Collect the distillate in a chilled receiving flask.
-
Monitor the temperature of the distilling vapor. A stable temperature indicates the product is being collected.
-
Compare the ease and rate of distillation for each of the alcohols. A lower reaction temperature and faster distillation rate indicate higher reactivity.
Expected Outcome: The ease of dehydration will follow the order: this compound > 1-phenylethanol > 1-(4-chlorophenyl)ethanol, reflecting the stability of the corresponding carbocation intermediates.
Conclusion
The reactivity of this compound is consistently higher than that of unsubstituted 1-phenylethanol in oxidation, esterification, and dehydration reactions. This enhanced reactivity can be attributed to the electron-donating nature of the para-methyl group, which stabilizes carbocation-like transition states and increases the nucleophilicity of the hydroxyl group.
Conversely, secondary benzylic alcohols bearing electron-withdrawing groups, such as 1-(4-chlorophenyl)ethanol or 1-(4-nitrophenyl)ethanol, exhibit diminished reactivity in these transformations. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for the rational selection of substrates in chemical research and development.
This guide provides a foundational understanding and practical experimental frameworks for comparing the reactivity of this important class of compounds. The principles discussed herein can be extended to predict the behavior of other substituted benzylic alcohols in a variety of chemical reactions.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]
- 3. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chembam.com [chembam.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(4-Methylphenyl)ethanol
As a Senior Application Scientist, my focus extends beyond the application of chemicals to encompass their entire lifecycle, including safe and compliant disposal. Improper chemical waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Methylphenyl)ethanol, grounded in established safety principles and regulatory requirements. Our objective is to empower researchers and laboratory personnel to manage this chemical waste stream with confidence and precision.
Hazard Profile and Regulatory Context
Understanding the specific properties of this compound is the first step in determining the correct disposal pathway. While it is not classified under the most severe hazard categories, its characteristics necessitate management as a regulated hazardous waste.
Key Chemical and Physical Properties:
| Property | Value | Significance for Disposal |
| CAS Number | 536-50-5 | Unique identifier for accurate waste declaration. |
| Molecular Formula | C₉H₁₂O | Organic compound, dictates compatibility with other waste. |
| Appearance | Colorless Liquid[2][3] | Indicates purity; contaminants may alter disposal route. |
| Odor | Alcohol-like[2][3] | Vapor presence can indicate an open container or spill. |
| Flash Point | 102 °C / 215.6 °F[2][4] | Classified as a combustible liquid. While not highly flammable, it must be kept from ignition sources. |
| Solubility in Water | Slightly miscible/soluble[5][6] | Prohibits sewer disposal; it is mobile in the environment.[2][3] |
| Stability | Stable under normal conditions[2] | Low risk of spontaneous decomposition. |
| Incompatibilities | Strong oxidizing agents[2][5] | Critical for segregation. Mixing can cause fire or explosion. |
Regulatory Framework: The Generator's Responsibility
In the United States, the primary regulation governing chemical waste is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[1] RCRA establishes a "cradle-to-grave" concept, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[7] Even after a licensed waste hauler removes the chemical, the legal responsibility remains with the generating institution.[8] Therefore, treating all laboratory chemical waste, including this compound, as hazardous unless explicitly determined otherwise by an environmental health and safety professional is the only prudent course of action.[9]
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for managing this compound waste from the point of generation to its final handoff for disposal.
Step 1: Immediate Segregation at the Point of Generation
The most critical step is to prevent the co-mingling of incompatible waste streams. This is a fundamental safety imperative to avoid dangerous chemical reactions.[1]
-
Action: Collect waste this compound in a designated waste container.
-
Causality: This chemical is an organic alcohol. It should be placed in a container designated for non-halogenated organic waste . Never mix it with:
-
Strong Oxidizers (e.g., nitric acid, permanganates): This can lead to a highly exothermic or explosive reaction.[2]
-
Aqueous Acidic or Basic Waste: Mixing organic and aqueous wastes complicates the final disposal process and can cause unintended reactions.
-
Halogenated Organic Waste (e.g., dichloromethane, chloroform): Separating halogenated and non-halogenated solvents is standard practice, as disposal methods and costs differ significantly.
-
Step 2: Proper Containerization
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.[1]
-
Action: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[10]
-
Causality: Using a chemically resistant and robust container prevents the solvent from degrading the container material, which could lead to spills. The container must remain tightly sealed at all times, except when waste is being added, to prevent the release of flammable or harmful vapors.[7][11] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]
Step 3: Accurate and Compliant Labeling
Regulatory compliance and the safety of all personnel who handle the waste depend on clear and accurate labeling.
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste label. The label must, at a minimum, contain the following information[8]:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.
-
An indication of the hazards (e.g., "Combustible").
-
The Accumulation Start Date (the date the first waste was added).
-
-
Causality: This information is required by the EPA and ensures that anyone handling the container, from lab staff to disposal technicians, is aware of its contents and associated hazards. The accumulation date is critical for regulatory deadlines on waste storage.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is ready for pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be under the control of the laboratory personnel generating the waste.[8] The container should be placed within a secondary containment unit (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Causality: The SAA ensures that hazardous waste is managed in a controlled location, preventing accidental spills and unauthorized access. Secondary containment is a crucial safeguard against environmental contamination should the primary container fail.
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Action: Once the waste container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS or OCRS) department to schedule a pickup.[9] Do not attempt to transport, treat, or dispose of the waste yourself.
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste according to strict federal and state regulations. They work with licensed hazardous waste disposal vendors who use approved methods like fuel blending or incineration to safely destroy the chemical waste.[8][12]
Managing Spills and Contaminated Materials
Accidents happen, and a clear plan for managing spills is non-negotiable.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pad).[13]
-
Sweep up the absorbed material and place it in a separate, sealable container.[2][3]
-
Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it according to the protocol above.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Warn others to stay away.
-
If there is a fire or significant vapor release, pull the nearest fire alarm.
-
Contact your institution's emergency response number or EHS department for professional cleanup.[14]
-
Any item, including PPE, paper towels, or absorbent pads, that comes into contact with this compound must be disposed of as hazardous waste.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making proper disposal decisions regarding this compound waste.
Caption: Decision workflow for compliant disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Showing Compound this compound (FDB012755) - FooDB [foodb.ca]
- 7. mtu.edu [mtu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ethz.ch [ethz.ch]
- 12. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. ehs.stanford.edu [ehs.stanford.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methylphenyl)ethanol
As researchers and drug development professionals, our work with specialized chemical reagents demands a deep and intuitive understanding of safety protocols. Handling 1-(4-Methylphenyl)ethanol, a versatile aromatic alcohol used in fragrance, flavor, and pharmaceutical synthesis, is generally straightforward but requires a risk-based approach to personal protective equipment (PPE).[1] This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a culture of proactive, informed safety in your laboratory.
Our primary objective is to prevent exposure through the three main routes: dermal (skin) contact, ocular (eye) contact, and inhalation. The specific hazards of this compound, as classified under the Globally Harmonized System (GHS), directly inform our PPE strategy.[2][3]
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [2][3] |
The Core of Your Defense: An Exposure-Route-Based PPE Strategy
A successful PPE plan is not about wearing the maximum protection at all times; it's about matching the equipment to the specific risks of the procedure. The following sections break down the requisite protection for each potential route of exposure.
Dermal Protection: Beyond the Glove
Skin contact is a primary risk, as this compound is classified as a skin irritant.[2][3] The goal is to create an impermeable barrier between the chemical and your skin.
-
Hand Protection (Gloves): The selection of appropriate gloves is the most critical decision for dermal protection.[4] While safety data sheets (SDS) often recommend "general protective gloves," experience dictates a more nuanced choice.[2]
-
Causality: You need a material that resists degradation and permeation by aromatic alcohols. Nitrile gloves are the standard and preferred choice in a laboratory setting for this type of chemical. They offer superior chemical resistance compared to latex and are a necessary precaution for those with latex allergies. Avoid thin, disposable gloves intended for non-chemical tasks.
-
Field Protocol: Always double-check the manufacturer's compatibility charts for specific breakthrough times if you anticipate prolonged or immersive contact. For handling this compound, standard thickness (4-8 mil) nitrile gloves are sufficient. Always inspect gloves for pinholes or tears before use.[3] Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin, and disposed of immediately in the appropriate chemical waste container.[3][5]
-
-
Body Protection (Lab Coat): A standard, buttoned lab coat is mandatory to protect against incidental splashes and spills. For procedures with a higher risk of significant splashing, such as large-scale transfers, a chemically resistant apron over the lab coat provides an additional layer of security.
Ocular Protection: Shielding from Irritation
This compound is a serious eye irritant.[2][3] Direct contact can cause significant discomfort and potential damage.
-
Eye & Face Protection:
-
Causality: Standard safety glasses are insufficient as they do not protect from splashes that can come from the side, top, or bottom. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[4][6] This is a non-negotiable standard based on OSHA 29 CFR 1910.133 and European Standard EN166.[6]
-
Field Protocol: When transferring larger volumes (>1 liter) or when the procedure has a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face, but the goggles provide the essential seal around the eyes.[4] Contact lenses can absorb and concentrate vapors and should be avoided; if they must be worn, they must be used in conjunction with sealed chemical goggles.[2]
-
Respiratory Protection: Controlling the Air You Breathe
The potential for respiratory tract irritation necessitates careful control of airborne vapors and mists.[2][3]
-
Ventilation and Engineering Controls:
-
Causality: The most effective way to prevent inhalation exposure is to remove the hazard at the source. All handling of this compound that is not in a sealed container should be performed inside a certified chemical fume hood.[2] This primary engineering control is vastly superior to relying on respiratory PPE.
-
Field Protocol: Ensure the fume hood sash is at the lowest practical height to maximize airflow efficiency. If your work involves heating the material or generating aerosols (e.g., via sonication or vigorous mixing), the use of a fume hood is mandatory.
-
-
Respiratory PPE: Under normal laboratory handling conditions within a fume hood, a respirator is not required.[6][7] However, in the event of a large spill or a failure of engineering controls, respiratory protection is essential.
-
Emergency Protocol: For cleaning up a significant spill outside of a fume hood, an air-purifying respirator (APR) with an organic vapor cartridge is required. In firefighting situations, a self-contained breathing apparatus (SCBA) is necessary.[6] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[5]
-
Procedural Integrity: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Protocol:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles and, if necessary, the face shield.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a complete seal.[5]
Doffing (Taking Off) PPE Protocol:
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, ensuring you only touch the clean, inner surface. Dispose of gloves immediately in the designated waste.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surface.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Roll it so the contaminated outer surface is contained within and store or dispose of it appropriately.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific task you are performing with this compound.
Caption: PPE selection workflow for this compound.
Disposal and Decontamination
Contaminated PPE is considered hazardous waste and must be handled accordingly.
-
Gloves and other disposables: Place in a designated, sealed container for chemical waste. Do not discard in common trash receptacles.
-
Lab Coats: If significantly contaminated, a disposable lab coat should be used and disposed of as hazardous waste. Non-disposable lab coats must be professionally laundered by a service familiar with handling chemically contaminated clothing.[2]
-
Spills: In case of a minor spill, absorb the material with an inert absorbent like sand or vermiculite.[2] Wearing your full PPE, collect the absorbed material into a sealed container for hazardous waste disposal. For major spills, evacuate the area and follow your institution's emergency procedures.[2]
By understanding the "why" behind each piece of protective equipment, you transition from merely following rules to embodying a culture of safety. This proactive mindset is the hallmark of an exemplary researcher and the foundation of a safe and productive laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
